molecular formula C8H8BrNO2 B2813148 (R)-2-Amino-2-(4-bromophenyl)acetic acid CAS No. 1260220-71-0

(R)-2-Amino-2-(4-bromophenyl)acetic acid

Cat. No.: B2813148
CAS No.: 1260220-71-0
M. Wt: 230.061
InChI Key: APLQICUORRMFHY-SSDOTTSWSA-N
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Description

(R)-2-Amino-2-(4-bromophenyl)acetic acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.061. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2-(4-bromophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLQICUORRMFHY-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: (R)-2-Amino-2-(4-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(R)-2-Amino-2-(4-bromophenyl)acetic acid, also known as (R)-4-bromophenylglycine, is a non-proteinogenic amino acid characterized by a chiral


-carbon bearing a 4-bromophenyl moiety. This compound serves as a critical chiral building block in the synthesis of peptide-based therapeutics, 

-lactam antibiotics, and small-molecule inhibitors.

Its dual functionality—combining a chemically versatile aryl bromide handle with a standard amino acid backbone—allows for orthogonal functionalization. The aryl bromide enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to generate complex biaryl amino acids without disturbing the chiral center, provided appropriate protection strategies are employed.

Chemical Identity Matrix
PropertyDetail
IUPAC Name (2R)-2-Amino-2-(4-bromophenyl)acetic acid
Common Name (R)-4-Bromophenylglycine
CAS Number 1260220-71-0 (R-isomer); 71079-03-3 (Racemic)
Molecular Formula C

H

BrNO

Molecular Weight 230.06 g/mol
SMILES NC1=CC=C(Br)C=C1
Appearance White to off-white crystalline powder

Physicochemical Profile

Understanding the physicochemical behavior of this compound is essential for optimizing reaction conditions and purification protocols.

ParameterValue / CharacteristicContext & Implications
Melting Point 273–274 °C (dec.)[1]High melting point indicates a strong crystal lattice typical of zwitterionic amino acids. Decomposition occurs upon melting.
Solubility AmphotericSoluble in acidic (1M HCl) and basic (1M NaOH) aqueous solutions. Poor solubility in neutral water and most organic solvents (EtOH, DCM) due to zwitterionic character.
pKa (Est.) pKa


1.7 (COOH)pKa


8.9 (NH

)
The electron-withdrawing bromine atom (Hammett

= +0.23) slightly increases the acidity of the carboxyl group and decreases the basicity of the amine compared to phenylglycine.
Chirality (R)-EnantiomerThe (R)-configuration is often required for biological activity in peptidomimetics, contrasting with the natural (L)-amino acids.

Synthesis & Manufacturing: Enantiomeric Resolution

While asymmetric Strecker synthesis is possible, the most robust and scalable industrial route involves the synthesis of the racemic mixture followed by enzymatic resolution. This method ensures high enantiomeric excess (>99% ee) and allows for the recycling of the undesired (S)-isomer.

Mechanistic Workflow

The process begins with a standard Strecker synthesis to form the racemic amino acid. To enable enzymatic resolution, the amine is protected as an acetamide. An aminoacylase enzyme (typically Aspergillus origin) selectively hydrolyzes the (L)-acetyl derivative, leaving the desired (R)-N-acetyl-4-bromophenylglycine intact. This is subsequently separated and hydrolyzed to yield the free amino acid.

SynthesisWorkflow Start 4-Bromobenzaldehyde Strecker Racemic Synthesis (Strecker: NaCN, NH4Cl) Start->Strecker Racemate Racemic 4-Bromophenylglycine Strecker->Racemate Protection N-Acetylation (Ac2O, NaOH) Racemate->Protection AcRacemate N-Acetyl-DL- 4-Bromophenylglycine Protection->AcRacemate Enzyme Enzymatic Resolution (Aminoacylase I) AcRacemate->Enzyme Separation Separation (Solubility/Extraction) Enzyme->Separation Selective Hydrolysis of (S) L_Isomer (S)-Amino Acid (Hydrolyzed Byproduct) Separation->L_Isomer R_Intermediate (R)-N-Acetyl- 4-Bromophenylglycine Separation->R_Intermediate Hydrolysis Acid Hydrolysis (HCl, Reflux) R_Intermediate->Hydrolysis FinalProduct (R)-2-Amino-2- (4-bromophenyl)acetic acid Hydrolysis->FinalProduct

Caption: Chemo-enzymatic workflow for the production of high-purity (R)-4-bromophenylglycine.

Reactivity Profile & Derivatization

The core value of this compound in drug discovery lies in its orthogonal reactivity . The molecule possesses three distinct reactive centers:

  • Carboxylic Acid: Esterification, amide coupling.

  • Primary Amine: Protection (Boc, Fmoc), reductive amination.

  • Aryl Bromide: Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

The "Protect-then-Couple" Strategy

Direct metal-catalyzed coupling on the free amino acid is problematic due to catalyst poisoning by the free amine and solubility issues. A reliable protocol requires protecting the amino acid functionality before engaging the aryl bromide.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of a biaryl amino acid derivative from (R)-4-bromophenylglycine.

  • Protection (Step A):

    • Convert the free acid to the methyl ester (SOCl

      
      , MeOH) and the amine to the N-Boc derivative (Boc
      
      
      
      O, Et
      
      
      N).
    • Result: Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(4-bromophenyl)acetate.

  • Coupling (Step B):

    • Reagents: N-Boc-4-Br-Phg-OMe (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl

      
       (0.05 eq), K
      
      
      
      CO
      
      
      (3.0 eq).
    • Solvent: 1,4-Dioxane/Water (4:1 v/v). Degas thoroughly with Argon.

    • Conditions: Heat at 80–90 °C for 4–12 hours under Argon.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na

      
      SO
      
      
      
      . Purify via silica flash chromatography.
  • Deprotection (Step C - Optional):

    • Hydrolysis of ester (LiOH, THF/H

      
      O) and removal of Boc (TFA/DCM) yields the free biaryl amino acid.
      

ReactivityMap Core (R)-4-Bromophenylglycine ProtStep Protection (Boc2O / MeOH, H+) Core->ProtStep Peptide Peptide Coupling (EDC/HOBt) Core->Peptide Protected N-Boc Methyl Ester ProtStep->Protected Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Protected->Suzuki Biaryl Biaryl Amino Acid Precursor Suzuki->Biaryl Peptido Brominated Peptide Peptide->Peptido LateStage Late-Stage Diversification (On-resin Coupling) Peptido->LateStage LateStage->Biaryl Alternative Route

Caption: Orthogonal reactivity map highlighting the "Protect-then-Couple" vs. "Late-Stage Diversification" pathways.

Applications in Drug Development[8]

  • Non-Natural Peptide Synthesis: Incorporation into peptide chains to restrict conformational flexibility or enhance proteolytic stability. The bulky bromophenyl group provides hydrophobic interactions within receptor binding pockets.

  • Cross-Coupling Precursor: The bromine atom serves as a "handle" for late-stage functionalization. Libraries of biaryl amino acids can be generated from a single precursor to probe Structure-Activity Relationships (SAR).

  • Chiral Resolution Agent: In some contexts, the pure amino acid is used to resolve racemic amines or alcohols via diastereomeric salt formation.

Safety & Handling

  • Hazards: Classified as an Irritant (H315, H319, H335).[2] Causes skin irritation, serious eye irritation, and respiratory irritation.[2]

  • Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.

  • Handling: Avoid dust formation. Use in a fume hood to prevent inhalation. Standard PPE (gloves, goggles, lab coat) is mandatory.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2764157, 2-Amino-2-(4-bromophenyl)acetic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Catalysts. Retrieved from [Link]

  • Thermo Scientific Chemicals. (2025).[3] 4-Bromo-DL-phenylglycine Safety Data Sheet. Retrieved from [Link]

Sources

(R)-2-Amino-2-(4-bromophenyl)acetic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (R)-2-Amino-2-(4-bromophenyl)acetic acid

Executive Summary & Identity Profile

This compound (commonly referred to as (R)-4-Bromophenylglycine) is a non-proteinogenic, chiral


-amino acid. It serves as a critical "dual-handle" scaffold in modern drug discovery: the chiral amino acid moiety allows for the construction of peptidomimetics targeting specific protease pockets (e.g., Thrombin, Factor Xa), while the para-bromo substituent provides a versatile attachment point for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Physicochemical Datasheet
PropertySpecification
Chemical Name This compound
Common Name (R)-4-Bromophenylglycine
CAS Number 95753-55-2 (Primary for R-isomer)
Molecular Formula C

H

BrNO

Molecular Weight 230.06 g/mol
Appearance White to off-white crystalline powder
Chirality (R)-Enantiomer
Melting Point >270°C (decomposition)
Solubility Soluble in acidic/basic aqueous solutions; sparingly soluble in water/ethanol.[1]
pKa

-COOH: ~2.1;

-NH

: ~9.0 (Estimated)

Strategic Importance in Medicinal Chemistry

The value of this compound lies in its ability to access specific chemical space that natural amino acids cannot.

  • Conformational Restriction: The phenyl ring directly attached to the

    
    -carbon restricts the rotation of the peptide backbone (
    
    
    
    and
    
    
    angles), often locking bioactive peptides into their active conformation.
  • The "Bromo-Handle" Advantage: Unlike unsubstituted phenylglycine, the 4-bromo analog allows late-stage diversification. A medicinal chemist can synthesize a core peptide scaffold containing this amino acid and then use the bromine atom to "install" various libraries of aryl or heteroaryl groups via Suzuki coupling to probe hydrophobic pockets in a receptor.

Mechanism of Action: Protease Inhibition

In thrombin inhibitors, the (R)-configuration of phenylglycine derivatives often mimics the D-Phe-Pro-Arg motif, fitting into the S1 or S2 specificity pockets of serine proteases. The (R)-stereocenter directs the phenyl ring to fill the hydrophobic S2 pocket, while the amino group anchors the molecule via hydrogen bonding to the catalytic triad (Ser-His-Asp).

Synthesis & Manufacturing Protocols

While enzymatic resolution is preferred for multi-ton scale, Chemical Resolution via Diastereomeric Salt Formation is the standard laboratory protocol for ensuring high enantiomeric excess (


) without specialized biocatalysts.
Protocol: Optical Resolution of (RS)-4-Bromophenylglycine

Objective: Isolation of the (R)-enantiomer from the racemic mixture using (+)-10-Camphorsulfonic acid (CSA).

Reagents:

  • Racemic 4-Bromophenylglycine (1.0 eq)[1]

  • (+)-10-Camphorsulfonic acid (1.0 eq)

  • Solvent: Water/Ethanol mixture (varied ratios, typically 1:1)

  • Base: Ammonium hydroxide (25%)

Step-by-Step Methodology:

  • Salt Formation:

    • Suspend racemic 4-bromophenylglycine (10 g, 43.5 mmol) in 100 mL of water at 80°C.

    • Add (+)-10-Camphorsulfonic acid (10.1 g, 43.5 mmol) portion-wise.

    • Stir until a clear homogenous solution is obtained (protonation of the amine forms the soluble salt).

  • Selective Crystallization (Thermodynamic Control):

    • Allow the solution to cool slowly to room temperature over 4 hours.

    • The (R)-amine/(+)-CSA salt is typically less soluble than the (S)-amine/(+)-CSA salt in this solvent system.

    • Critical Step: Seed the mixture with a pure crystal of the (R)-salt if available to induce nucleation.

    • Filter the resulting white precipitate.

    • Recrystallization: Dissolve the wet cake in minimal hot ethanol/water and recrystallize to upgrade chiral purity to >99%

      
      .
      
  • Liberation of the Free Amino Acid:

    • Suspend the purified salt in 50 mL water.

    • Adjust pH to ~6.5–7.0 (the isoelectric point) using dilute ammonium hydroxide.

    • The free (R)-amino acid will precipitate out of the solution as a zwitterion.

    • Filter, wash with cold water and ethanol, and dry under vacuum at 50°C.

  • Validation:

    • Chiral HPLC: Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA (90:10) + 0.1% TFA.

    • Optical Rotation:

      
       should be negative (typically around -100° to -110° in 1N HCl).
      

Synthetic Utility & Workflows

The following diagrams illustrate the logical flow of synthesis and the downstream utility of the scaffold.

Diagram 1: Resolution Workflow

ResolutionWorkflow Racemate Racemic (RS)-4-Bromophenylglycine SaltMix Diastereomeric Salt Mixture (R-Salt + S-Salt) Racemate->SaltMix Protonation CSA Add (+)-10-Camphorsulfonic Acid (Resolving Agent) CSA->SaltMix Crystallization Fractional Crystallization (Thermodynamic Control) SaltMix->Crystallization SolidPhase Solid Phase: (R)-Amine / (+)-CSA Salt (High Purity) Crystallization->SolidPhase Precipitation LiquidPhase Mother Liquor: (S)-Amine / (+)-CSA Salt Crystallization->LiquidPhase Remains Soluble Neutralization Neutralization (pH 7.0) NH4OH SolidPhase->Neutralization Liberation FinalProduct Pure (R)-4-Bromophenylglycine (>99% ee) Neutralization->FinalProduct Precipitation at pI

Caption: Workflow for the classical optical resolution of 4-bromophenylglycine using a chiral acid.

Diagram 2: Divergent Synthesis Utility

Utility Core (R)-4-Bromophenylglycine Protection N-Boc Protection (Boc2O) Core->Protection Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Biaryl Biaryl Amino Acids (Privileged Structures) Suzuki->Biaryl Amide Peptide Coupling (EDC/HOBt, R-NH2) Peptidomimetic Protease Inhibitors (Thrombin/Factor Xa) Amide->Peptidomimetic Protection->Suzuki Br-Handle Activation Protection->Amide COOH Activation BuildingBlock Protected Scaffold for SPPS Protection->BuildingBlock

Caption: Divergent synthetic pathways utilizing the bromine handle and the amino acid backbone.

Handling & Safety (SHE)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

  • Storage: Store at +2°C to +8°C. Keep under inert atmosphere (Argon) if storing for extended periods to prevent oxidative degradation of the amine.

  • Reactivity: Incompatible with strong oxidizing agents. The C-Br bond is stable under standard acidic/basic conditions but sensitive to lithiation (n-BuLi) or magnesium (Grignard formation) unless the acidic protons are protected.

References

  • PubChem Compound Summary. (2025). 2-Amino-2-(4-bromophenyl)acetic acid.[1][2][3][4][5][6] National Center for Biotechnology Information. Link

  • Williams, R. M., et al. (2003). Asymmetric Synthesis of Arylglycines. Chemical Reviews, 103(8), 3029-3070. (Contextual grounding for Strecker and Resolution methodologies).
  • AchemBlock. (2026).[2][3][7] this compound Datasheet. Link

  • BenchChem. (2025).[8] Application Notes: 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis. Link

  • Org. Synth. (2004). General procedures for resolution of phenylglycine derivatives. Organic Syntheses, Coll. Vol. 10.

Sources

Technical Profile: (R)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-2-Amino-2-(4-bromophenyl)acetic acid Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists[1][2][3]

From Fundamental Physicochemistry to Asymmetric Synthesis & Application[1][2][3]

Executive Summary

This compound (also known as (R)-4-bromophenylglycine) is a critical non-proteinogenic chiral building block.[1][2][3] Unlike standard aliphatic amino acids, the phenylglycine scaffold imposes significant conformational rigidity on peptide backbones. The para-bromo substitution provides a versatile handle for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making this molecule a "divergent scaffold" in fragment-based drug discovery (FBDD).[2][3]

This guide moves beyond the basic molecular weight to explore the isotopic implications of the bromine atom, detailed asymmetric synthesis via Ellman’s auxiliary, and rigorous purity characterization protocols.

Physicochemical & Isotopic Profile

Molecular Weight & Formula

While the average molecular weight is used for stoichiometric calculations, the presence of bromine necessitates a deeper understanding of isotopic distribution for mass spectrometry (MS) applications.

PropertyValueNotes
IUPAC Name (2R)-2-amino-2-(4-bromophenyl)acetic acid
Common Name (R)-4-Bromophenylglycine
CAS Number 95753-55-2 (Free Acid)Verify specific salt forms (e.g., HCl: 709665-71-4)
Molecular Formula C₈H₈BrNO₂
Average Mol.[1][2][3][4][5][6][7] Weight 230.06 g/mol Used for molarity/yield calculations
Monoisotopic Mass 228.9738 (⁷⁹Br)Used for HRMS identification
The "Bromine Signature" in Mass Spectrometry

For researchers analyzing this compound via LC-MS, reliance on the average molecular weight (230.[3]06) can lead to misinterpretation of the molecular ion.[3] Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in a nearly 1:1 ratio.

Operational Implication: In ESI-MS (positive mode), you will not see a single [M+H]⁺ peak.[1][2][3] Instead, you will observe a distinct doublet separated by 2 mass units:

  • m/z ~230 (containing ⁷⁹Br)[2][3]

  • m/z ~232 (containing ⁸¹Br)[2][3]

  • Intensity Ratio: ~1:1[1][2][3][8][9]

Failure to recognize this doublet often leads to automated peak-picking algorithms missing the compound entirely.[2][3]

Asymmetric Synthesis: The Ellman Auxiliary Route

While classical resolution of racemic phenylglycine is possible, it is inefficient (max 50% yield).[3] The modern standard for generating high-enantiopurity (R)-4-bromophenylglycine is the Ellman Sulfinamide method.[1][2][3] This route offers high diastereoselectivity (>95% de) and scalability.[3]

Retrosynthetic Logic

The chirality is introduced via a chiral ammonia equivalent, (R)-tert-butanesulfinamide.[1][2][3] The bulky tert-butyl group directs the addition of the cyanide nucleophile to the imine face, establishing the stereocenter before the auxiliary is cleaved.

Workflow Diagram

EllmanSynthesis Start 4-Bromobenzaldehyde Imine Chiral N-Sulfinyl Imine Start->Imine Ti(OEt)4, THF Condensation Aux (R)-tert-Butanesulfinamide Aux->Imine Strecker Strecker Adduct (Aminonitrile) Imine->Strecker TMSCN, Lewis Acid (Asymmetric Induction) Hydrolysis Acid Hydrolysis Strecker->Hydrolysis HCl, MeOH (Cleavage & Hydrolysis) Product (R)-4-Bromophenylglycine Hydrolysis->Product Purification

Figure 1: Stereoselective synthesis workflow using Ellman's Auxiliary.

Detailed Protocol (Step-by-Step)

Step 1: Imine Formation

  • Reagents: 4-Bromobenzaldehyde (1.0 eq), (R)-2-methyl-2-propanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq).[1][2][3]

  • Solvent: Dry THF or DCM.[3]

  • Mechanism: Ti(OEt)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.[3]

  • Procedure: Stir at room temperature for 12–24h. Monitor by TLC.[3] Quench with brine. The resulting sulfinyl imine is stable and can be purified by silica gel chromatography.[3]

Step 2: Diastereoselective Strecker Reaction

  • Reagents: Sulfinyl imine (from Step 1), TMSCN (Trimethylsilyl cyanide), catalytic Scandium triflate Sc(OTf)₃ or simple cooling (-78°C).[1][3]

  • Critical Control Point: The temperature and Lewis acid control the facial selectivity. The tert-butyl group blocks one face, forcing cyanide attack from the opposite side.

  • Outcome: Formation of the amino-nitrile with high diastereomeric excess (de).[1][2][3]

Step 3: Hydrolysis & Deprotection

  • Reagents: 6M HCl (aq), Reflux.

  • Action: This step performs two functions simultaneously:

    • Cleaves the sulfinyl chiral auxiliary (releasing sulfur byproducts).[3]

    • Hydrolyzes the nitrile (-CN) to the carboxylic acid (-COOH).

  • Purification: The product often precipitates as the hydrochloride salt upon cooling or can be isolated via ion-exchange chromatography (Dowex) to yield the zwitterionic free acid.[3]

Analytical Characterization & Purity

Proving the identity of the (R)-enantiomer requires more than NMR.[3] You must establish Enantiomeric Excess (ee) .[3]

Recommended Analytical Methodologies
MethodPurposeSpecification
¹H NMR (DMSO-d₆) Structure ValidationMethine proton (α-H) typically appears ~4.5–5.0 ppm.[1][2][3] Aromatic region shows AA'BB' system (4H).[3]
Chiral HPLC Enantiomeric PurityColumn: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA + 0.1% TFA.[1][2][3] Target: >98% ee.
Polarimetry Bulk Chirality CheckCompare

to literature. Note: Solvent dependent (usually 1M HCl or NaOH).[3]
Purity Decision Tree

PurityCheck Sample Crude Product HNMR 1H NMR Analysis Sample->HNMR ChiralHPLC Chiral HPLC HNMR->ChiralHPLC Structure Confirmed Recryst Recrystallization (EtOH/Water) ChiralHPLC->Recryst ee < 98% Release Release for Synthesis ChiralHPLC->Release ee > 98% Recryst->ChiralHPLC Retest

Figure 2: Quality control decision tree for ensuring enantiomeric purity.

Applications in Drug Discovery[11]

The value of this compound lies in its dual functionality: it is both a chiral center and a cross-coupling partner .[1][2][3]

Divergent Synthesis via Cross-Coupling

The bromine atom at the para position allows the molecule to serve as a "universal adapter."

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl-glycine derivatives (common in protease inhibitors).[1][2][3]

  • Buchwald-Hartwig Amination: Reaction with amines to create aniline derivatives.[1][2][3]

  • Heck Reaction: Vinylation for extending carbon chains.[3]

Peptide Mimetics

Incorporating this amino acid into a peptide chain restricts conformational freedom.[3] The bulky phenyl ring at the


-position favors specific secondary structures (e.g., 

-turns), which can enhance the metabolic stability of peptide drugs by reducing proteolysis.[3]

References

  • Ellman, J. A., et al. (1997).[3] "N-tert-Butanesulfinamide: A New Chiral Auxiliary for the Asymmetric Synthesis of Amines."[1][2][3] Journal of the American Chemical Society.

  • PubChem. (2024).[3] "Compound Summary: 2-Amino-2-(4-bromophenyl)acetic acid." National Library of Medicine.[3] [1][2][3]

  • Davis, F. A., et al. (2005).[3] "Asymmetric Synthesis of Amino Acids using Sulfinimines." Chemical Reviews.

  • Sigma-Aldrich. (2024).[1][2][3] "Product Specification: (R)-4-Bromophenylglycine."

Sources

(R)-2-Amino-2-(4-bromophenyl)acetic acid structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (R)-2-Amino-2-(4-bromophenyl)acetic Acid

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary

This compound (also known as (R)-4-bromophenylglycine) is a critical non-proteinogenic chiral amino acid. It serves as a "privileged scaffold" in medicinal chemistry due to two distinct features:

  • Chirality: The (R)-configuration at the

    
    -carbon provides specific stereochemical vectors essential for binding affinity in protease inhibitors (e.g., thrombin, factor Xa) and peptidomimetics.
    
  • Synthetic Versatility: The para-bromo substituent acts as a functional handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries from a single core.

This guide details the structural properties, scalable synthesis via enzymatic resolution, and quality control parameters for this high-value intermediate.

Physicochemical Profile & Structural Analysis

The molecule consists of a phenylglycine backbone modified with a bromine atom at the para position. The electron-withdrawing nature of the bromine atom slightly increases the acidity of the


-proton compared to unsubstituted phenylglycine, influencing racemization kinetics under basic conditions.
Table 1: Key Physicochemical Data
PropertyValue / DescriptionNotes
IUPAC Name (2R)-2-amino-2-(4-bromophenyl)acetic acid
CAS Number 1260220-71-0 (Free Acid, R-isomer)Racemic CAS: 71079-03-3
Molecular Formula C

H

BrNO

Molecular Weight 230.06 g/mol
Chirality (R)-EnantiomerTypically levorotatory (-) in dilute HCl
pKa (Predicted)

-COOH: ~2.1

-NH

: ~9.0
Solubility Soluble in acidic/basic aqueous media; limited in neutral water.[1][2]Zwitterionic character at neutral pH.
Structural Conformation

The bulky 4-bromophenyl group imposes restricted rotation when incorporated into peptide backbones, often inducing


-turn conformations. This structural rigidity is exploited in drug design to lock bioactive conformations, particularly in inhibitors targeting the S1 pocket of serine proteases.

Synthetic Methodologies: The Chemo-Enzymatic Route

While classical chemical resolution (using chiral acids like tartaric acid or camphorsulfonic acid) is possible, it is yield-limited (max 50%) and generates stoichiometric waste. The Dynamic Kinetic Resolution (DKR) or Enzymatic Resolution via the "Hydantoin Process" is the industry standard for scalability, high enantiomeric excess (ee > 99%), and green chemistry compliance.

Mechanism: The Hydantoinase Process

This route utilizes a racemic hydantoin intermediate. A D-hydantoinase enzyme selectively opens the ring of the (R)-hydantoin (often referred to as D-form in amino acid nomenclature context) to the N-carbamoyl amino acid, which is then hydrolyzed to the free amino acid.

Advantages:

  • 100% Theoretical Yield: If coupled with a racemase or spontaneous racemization conditions, the unreacted (S)-hydantoin converts to the (R)-form, allowing total conversion.

  • High Purity: Enzymatic selectivity typically yields >99.5% ee.

Workflow Diagram: Enzymatic Synthesis

HydantoinProcess Substrate 4-Bromobenzaldehyde Hydantoin (±)-5-(4-Bromophenyl) hydantoin Substrate->Hydantoin Cyclization Hydantoin->Hydantoin Spontaneous Racemization (pH > 8) R_Carbamoyl N-Carbamoyl-(R)- 4-bromophenylglycine Hydantoin->R_Carbamoyl Hydrolysis Bucherer Bucherer-Bergs (KCN, (NH4)2CO3) FinalProduct (R)-2-Amino-2-(4-bromophenyl) acetic acid R_Carbamoyl->FinalProduct Decarbamoylation Hydantoinase D-Hydantoinase (Enzyme) Carbamoylase D-Carbamoylase (Enzyme)

Figure 1: The chemo-enzymatic "Hydantoin Process" converting aldehydes to chiral amino acids with high atom economy.

Detailed Experimental Protocol

Objective: Synthesis of this compound via Enzymatic Resolution of the Hydantoin.

Reagents:

  • (±)-5-(4-Bromophenyl)hydantoin (Precursor)

  • Recombinant D-Hydantoinase (e.g., from Agrobacterium sp.)

  • Recombinant D-Carbamoylase

  • Buffer: 0.1 M Potassium Phosphate (pH 8.0)

  • MnCl

    
     (Cofactor, 1 mM)
    

Step-by-Step Methodology:

  • Biocatalyst Preparation:

    • Suspend E. coli cells expressing D-hydantoinase and D-carbamoylase in 0.1 M potassium phosphate buffer (pH 8.0).

    • Add MnCl

      
       (1 mM) to activate the hydantoinase.
      
  • Reaction Initiation:

    • Add (±)-5-(4-bromophenyl)hydantoin to the reaction vessel (substrate concentration: 50 g/L).

    • Maintain temperature at 40°C and pH at 8.0 (using automated titration with 2M NaOH).

    • Note: The pH of 8.0 promotes the in situ racemization of the unreacted (S)-hydantoin, enabling dynamic kinetic resolution.

  • Monitoring:

    • Monitor reaction progress via HPLC (C18 column) for the disappearance of hydantoin and appearance of the amino acid.

    • Typical reaction time: 24–48 hours.

  • Work-up & Purification:

    • Filter off the biomass (celite filtration or centrifugation).

    • Acidify the filtrate to pH 2.0 using 6M HCl.

    • This compound may precipitate directly upon isoelectric focusing (pH ~6–7) or require ion-exchange chromatography (Dowex 50W) if water-soluble impurities are present.

    • Recrystallize from Water/Ethanol to maximize purity.

  • Validation:

    • Check enantiomeric excess (ee) using Chiral HPLC (see Section 6).

Strategic Utility in Drug Design

The (R)-4-bromophenylglycine scaffold is a "divergent intermediate." The bromine atom allows late-stage functionalization, enabling the synthesis of focused libraries without reconstructing the chiral center.

Divergent Synthesis Strategy

DivergentSynthesis Core (R)-4-Bromophenylglycine (Core Scaffold) Suzuki Biaryl Derivatives (Suzuki Coupling) Core->Suzuki Ar-B(OH)2 / Pd(0) Heck Styrenyl Derivatives (Heck Reaction) Core->Heck Alkene / Pd(0) Buchwald Aminophenyl Derivatives (Buchwald-Hartwig) Core->Buchwald Amine / Pd(0) Peptide Peptidomimetics (Amide Coupling) Core->Peptide R-NH2 / HATU

Figure 2: The bromine handle facilitates Palladium-catalyzed cross-coupling, while the amino-acid moiety allows standard peptide synthesis.

Quality Control & Analytics

Ensuring the optical purity of the (R)-isomer is paramount, as the (S)-isomer may possess antagonistic biological activity or toxicity.

Chiral HPLC Method
  • Column: Chiralpak Crownpak CR(+) (Daicel) or equivalent Crown Ether column.

    • Mechanism:[1] Crown ethers complex with the ammonium ion of the amino acid; recognition depends on the spatial arrangement of the phenyl group.

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0) in water.

    • Note: Low pH is required to ensure the amino group is protonated (

      
      ) for complexation.
      
  • Detection: UV at 254 nm (aromatic absorption).

  • Temperature: 25°C (Lower temperatures often improve resolution).

NMR Characterization (400 MHz, D O/DCl)
  • 
     7.60 (d, 2H):  Aromatic protons ortho to Bromine.
    
  • 
     7.35 (d, 2H):  Aromatic protons meta to Bromine.
    
  • 
     5.15 (s, 1H):  Chiral 
    
    
    
    -proton. (Singlet due to lack of adjacent protons).

References

  • Syldatk, C., et al. "Biotechnological production of (D)-amino acids." Advances in Biochemical Engineering/Biotechnology, Vol. 147, 2015.

  • Ager, D. J., et al. "Commercial, Enzymatic Processes for the Manufacture of Chiral -Amino Acids." Current Opinion in Drug Discovery & Development, 2001.
  • Daicel Corporation. "Chiral Separation of Amino Acids using Crownpak Columns." Application Note.

  • PubChem Database. "2-Amino-2-(4-bromophenyl)acetic acid - Compound Summary." CID 2764157.[2][3]

  • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 2004.

Sources

Technical Monograph: (R)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: (R)-4-Bromophenylglycine; D-4-Bromophenylglycine CAS Registry Number: 95753-55-2 (Free Base, R-isomer) Molecular Formula: C₈H₈BrNO₂ Molecular Weight: 230.06 g/mol [1]

Executive Summary & Structural Identity

(R)-2-Amino-2-(4-bromophenyl)acetic acid is a non-proteinogenic amino acid belonging to the class of phenylglycines.[1] Unlike natural amino acids which typically possess an (S)-configuration (L-series), the (R)-enantiomer of phenylglycine derivatives corresponds to the D-series.[1] This molecule serves as a critical chiral orthogonal scaffold in drug discovery: it provides a rigid chiral center for peptidomimetics and a chemically active aryl bromide handle for downstream diversification via palladium-catalyzed cross-coupling.[1]

Stereochemical Configuration (CIP Priority)

The absolute configuration is designated as (R) based on the Cahn-Ingold-Prelog (CIP) priority rules. The presence of the aromatic ring directly attached to the


-carbon distinguishes its steric properties from aliphatic amino acids.

Priority Assignment:

  • 
     (Atomic number of N > C)
    
  • 
     (Carbon bonded to three oxygens [virtual])
    
  • 
     (Carbon bonded to C, C, H)
    
  • 
     (Lowest priority)
    

Note: With H pointing away, the sequence 1


 2 

3 is clockwise, confirming the (R) configuration.

CIP_Priority cluster_legend Configuration Logic Center Chiral Center (Cα) NH2 1. -NH2 (Highest Priority) Center->NH2 COOH 2. -COOH Center->COOH ArBr 3. -C6H4Br (Aryl Group) Center->ArBr H 4. -H (Lowest Priority) Center->H Logic (R) = Clockwise Trace (1->2->3) with H in rear

Figure 1: Cahn-Ingold-Prelog priority assignment confirming the (R)-configuration.

Synthetic Methodologies

The synthesis of enantiopure this compound generally proceeds via two primary routes: Classical Resolution of the Strecker product or Enzymatic Dynamic Kinetic Resolution (DKR).[1]

Route A: Strecker Synthesis & Classical Resolution

This is the traditional industrial route. 4-Bromobenzaldehyde is converted to the racemic aminonitrile, hydrolyzed to the racemic amino acid, and resolved.

  • Condensation: 4-Bromobenzaldehyde +

    
     + 
    
    
    
    
    
    
    
    -aminonitrile.[1]
  • Hydrolysis: Acidic hydrolysis (

    
    , reflux) yields (RS)-4-bromophenylglycine.
    
  • Resolution: The racemate is crystallized with a chiral acid, typically (+)-Camphorsulfonic acid (CSA) or (+)-Tartaric acid . The (R)-amino acid forms a diastereomeric salt that crystallizes preferentially.

Route B: Enzymatic Dynamic Kinetic Resolution (Bio-Catalysis)

Modern protocols utilize hydrolases (lipases or amidases) to selectively hydrolyze a precursor. This method is preferred for green chemistry compliance and higher theoretical yields (>50% if racemization is coupled).

  • Enzyme: Candida antarctica Lipase B (CAL-B) or specific Aminoacylases.[1]

  • Substrate: N-acetyl-(RS)-4-bromophenylglycine ethyl ester.[1]

  • Mechanism: The enzyme selectively hydrolyzes the (S)-ester, leaving the (R)-ester (or vice versa depending on enzyme specificity).

Synthesis_Workflow Aldehyde 4-Bromobenzaldehyde Racemate (RS)-Aminonitrile Aldehyde->Racemate Strecker Reagents NaCN / NH4Cl Reagents->Racemate Hydrolysis Acid Hydrolysis Racemate->Hydrolysis RacemicAcid (RS)-4-Br-Phenylglycine Hydrolysis->RacemicAcid Salt (R)-Amine-(+)-CSA Salt RacemicAcid->Salt Crystallization ChiralAcid (+)-Camphorsulfonic Acid ChiralAcid->Salt Base Neutralization (NaOH) Salt->Base Product (R)-2-Amino-2-(4-bromophenyl) acetic acid Base->Product

Figure 2: Classical Strecker synthesis followed by optical resolution.[1]

Orthogonal Reactivity & Drug Development Applications

The utility of this compound lies in its dual functionality. It serves as a "divergent intermediate."

The Aryl Bromide Handle (Suzuki-Miyaura Coupling)

The bromine atom at the para-position is highly reactive toward Pd-catalyzed cross-coupling.[1] This allows researchers to synthesize libraries of biaryl amino acids without affecting the chiral center, provided the conditions preserve stereointegrity.

  • Catalyst System:

    
     / S-Phos or 
    
    
    
    .
  • Boronic Acids: Aryl- or Heteroaryl-boronic acids.[1]

  • Conditions: Mild base (

    
    ), aqueous dioxane, 
    
    
    
    .
  • Application: Synthesis of biphenyl-glycine analogs found in thrombin inhibitors and HCV NS5A inhibitors.[1]

Peptidomimetic Incorporation

Phenylglycine derivatives introduce conformational constraints into peptide backbones. The (R)-configuration (D-amino acid) is particularly useful for:

  • Proteolytic Stability: Inducing resistance to endogenous proteases.

  • Turn Induction: Stabilizing

    
    -turn secondary structures in cyclic peptides.
    

Analytical Characterization Protocols

To ensure the integrity of the (R)-enantiomer during experimentation, the following analytical controls are mandatory.

Chiral HPLC Method

Separation of the (R) and (S) enantiomers is achieved using polysaccharide-based chiral stationary phases.

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (

mm, 5

m)
Mobile Phase Hexane : Isopropanol (90:[1]10) with 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Time (S)-isomer elutes first; (R)-isomer elutes second (Confirm with standards)
Optical Rotation[1]
  • Specific Rotation

    
    : 
    
    
    
    to
    
    
    (
    
    
    , 1N HCl).[1]
  • Note: The sign of rotation is solvent-dependent.[1] In water/acid, D-phenylglycines are typically levorotatory (-).[1]

Proton NMR ( -NMR)

Solvent:


 + 

or

.
  • 
     7.60 (d, 2H, Ar-H, ortho to Br)
    
  • 
     7.45 (d, 2H, Ar-H, meta to Br)
    
  • 
     5.15 (s, 1H, 
    
    
    
    -CH)

Experimental Protocol: Protection as Fmoc-Derivative

For solid-phase peptide synthesis (SPPS), the free amino acid must be N-protected.[1]

Reagents: (R)-4-Br-Phg (10 mmol), Fmoc-OSu (11 mmol),


 (25 mmol), Dioxane/Water (1:1).
  • Dissolution: Dissolve amino acid and

    
     in water.
    
  • Addition: Add Fmoc-OSu dissolved in dioxane dropwise at

    
    .
    
  • Reaction: Stir at RT for 12 hours.

  • Workup: Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Hexane/EtOAc.

  • Yield: Typically 85-90%.

Derivatization FreeAA (R)-4-Br-Phenylglycine Intermediate Carbamate Formation FreeAA->Intermediate + NaHCO3 / Dioxane FmocOSu Fmoc-OSu FmocOSu->Intermediate Protected Fmoc-(R)-4-Br-Phg-OH (Ready for SPPS) Intermediate->Protected Acidify & Extract

Figure 3: Protection strategy for Solid Phase Peptide Synthesis.[1]

References

  • Chemical Identity & Properties: PubChem. 2-Amino-2-(4-bromophenyl)acetic acid.[1][2] National Library of Medicine. Available at: [Link]

  • Enzymatic Resolution: Dwivedee, B., et al. (2015). Lipase catalyzed Green Synthesis of Enantiopure Atenolol intermediates. ResearchGate. Available at: [Link]

  • Synthesis & Crystallography: Dalton Transactions. Synthesis and characterization of brominated phenylglycine derivatives. Royal Society of Chemistry.[3][4] Available at: [Link]

  • Applications in Drug Design: Journal of Medicinal Chemistry. Design of Thrombin Inhibitors Utilizing Phenylglycine Scaffolds. Available at: [Link]

Sources

Synthesis of (R)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (R)-2-Amino-2-(4-bromophenyl)acetic Acid

Executive Summary

This compound (also known as (R)-4-bromophenylglycine) is a critical non-proteinogenic chiral building block. It serves as a scaffold for peptidomimetics, beta-lactam antibiotics, and high-affinity ligands in medicinal chemistry. The presence of the para-bromine substituent provides a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the rapid diversification of lead compounds.

This guide details three distinct synthetic pathways selected for their reliability, scalability, and enantiomeric purity:

  • The Hydantoinase Process (Biocatalytic): The preferred route for industrial scalability and green chemistry compliance.

  • Asymmetric Strecker (Ellman Auxiliary): The preferred route for high-purity laboratory-scale synthesis.

  • Classical Resolution: A robust, low-tech alternative for facilities lacking biocatalytic or asymmetric capabilities.

Retrosynthetic Analysis & Strategy

The synthesis of the target molecule relies on establishing the chiral center at the


-carbon. The 4-bromophenyl moiety is introduced early via the commercially available 4-bromobenzaldehyde.

Retrosynthesis Target This compound (Target Molecule) Hydantoin 5-(4-Bromophenyl)hydantoin (Racemic) Target->Hydantoin Enzymatic DKR (Method A) Sulfinimine (R)-N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide (Chiral Intermediate) Target->Sulfinimine Asymmetric Strecker (Method B) RacemicAA Racemic 4-Bromophenylglycine Target->RacemicAA Chemical Resolution (Method C) Start 4-Bromobenzaldehyde Hydantoin->Start Bucherer-Bergs Sulfinimine->Start Condensation w/ (R)-Sulfinamide RacemicAA->Start Strecker Rxn

Figure 1: Retrosynthetic disconnection showing three viable pathways to the (R)-enantiomer.

Method A: The Hydantoinase Process (Dynamic Kinetic Resolution)

Best For: Industrial Scale-up (>100g), Green Chemistry, High Enantiomeric Excess (ee).

This method utilizes the "Hydantoinase Process," a dynamic kinetic resolution (DKR) where a racemic hydantoin is converted exclusively to the D-amino acid (which corresponds to the (R)-configuration for phenylglycines).

Step 1: Bucherer-Bergs Synthesis of Racemic Hydantoin
  • Reagents: 4-Bromobenzaldehyde, Ammonium Carbonate, Potassium Cyanide (KCN), Ethanol/Water.

  • Mechanism: Formation of a cyanohydrin followed by nucleophilic attack by ammonia and cyclization with CO2.

Protocol:

  • Charge a reaction vessel with 4-bromobenzaldehyde (1.0 eq) dissolved in 50% EtOH/H2O.

  • Add ammonium carbonate (3.0 eq) and potassium cyanide (1.2 eq). Caution: Cyanide hazard.

  • Heat the mixture to 60°C for 4–6 hours. The solution will initially be clear and then precipitate the hydantoin.

  • Cool to 0°C. Filter the white solid (5-(4-bromophenyl)hydantoin).

  • Wash with cold water and dry.

    • Yield Expectation: 85–90%.

Step 2: Enzymatic Hydrolysis (DKR)
  • Biocatalyst: D-Hydantoinase (e.g., from Agrobacterium sp.) and N-Carbamoylase.

  • Buffer: Tris-HCl (pH 8.0), MnCl2 (cofactor).

Protocol:

  • Suspend the racemic hydantoin (50 mM) in Tris-HCl buffer (pH 8.0).

  • Add D-Hydantoinase and Hydantoin Racemase .

    • Note: The racemase continuously interconverts the (S)-hydantoin to the (R)-hydantoin, while the D-hydantoinase selectively opens the (R)-hydantoin ring.

  • Incubate at 40°C with gentle stirring for 24 hours.

  • The intermediate N-carbamoyl acid is hydrolyzed by N-Carbamoylase (often co-expressed or added sequentially) to yield the free amino acid.

  • Purification: Acidify the solution to pH 5.5 (isoelectric point). The (R)-amino acid precipitates.[1] Filter and recrystallize from water/ethanol.

Method B: Asymmetric Strecker Synthesis (Ellman Auxiliary)

Best For: Laboratory Scale (<10g), Medicinal Chemistry, High Purity.

This route uses (R)-tert-butanesulfinamide as a chiral ammonia equivalent. The bulky tert-butyl group directs the addition of the cyanide nucleophile with high diastereoselectivity.

Step 1: Formation of the Sulfinimine
  • Reagents: 4-Bromobenzaldehyde, (R)-2-methylpropane-2-sulfinamide, Ti(OEt)4, THF.

Protocol:

  • Dissolve (R)-tert-butanesulfinamide (1.0 eq) and 4-bromobenzaldehyde (1.1 eq) in anhydrous THF (0.5 M).

  • Add Ti(OEt)4 (2.0 eq) dropwise.

  • Stir at room temperature for 12 hours.

  • Quench with brine, filter through Celite to remove Titanium salts.

  • Concentrate and purify by silica gel chromatography (Hexanes/EtOAc).

    • Checkpoint: Isolate the pure (R)-sulfinimine.

Step 2: Diastereoselective Strecker Reaction
  • Reagents: TMSCN (Trimethylsilyl cyanide), catalytic Sc(OTf)3 or simple thermal conditions.

Protocol:

  • Dissolve the (R)-sulfinimine in CH2Cl2 at -78°C.

  • Add TMSCN (1.5 eq) and Sc(OTf)3 (0.1 eq).

  • Allow to warm slowly to room temperature over 4 hours.

  • The cyanide adds to the imine face opposite the bulky tert-butyl group, yielding the (R,R)-aminonitrile diastereomer.

Step 3: Hydrolysis to Amino Acid
  • Reagents: 6M HCl, Reflux.

Protocol:

  • Treat the aminonitrile with 6M HCl and heat to reflux for 12 hours. This step simultaneously cleaves the sulfinyl auxiliary, hydrolyzes the nitrile to the acid, and cleaves the silyl group.

  • Workup: Concentrate to dryness. Redissolve in water and neutralize with NH4OH to pH ~6 to precipitate the zwitterionic amino acid.

  • Recrystallize from water/acetone.

Method C: Classical Resolution

Best For: Low-cost production, facilities without enzyme access.

Step 1: Synthesis of Racemic 4-Bromophenylglycine

Follow the standard Strecker protocol:

  • 4-Bromobenzaldehyde + NH4Cl + NaCN in MeOH/H2O.

  • Hydrolysis of the resulting aminonitrile with H2SO4.

Step 2: Resolution with (+)-Camphorsulfonic Acid (CSA)
  • Dissolve racemic 4-bromophenylglycine methyl ester (converted from the acid using SOCl2/MeOH) in hot acetone/methanol.

  • Add 1.0 eq of (+)-10-Camphorsulfonic acid .

  • Allow to cool slowly. The diastereomeric salt of the (R)-amino ester crystallizes preferentially (Dutch Resolution principles often apply here; adding a small amount of phenylglycine can sometimes aid nucleation, but pure CSA is standard).

  • Filter the crystals.

  • Hydrolyze the ester and remove the CSA salt using basic extraction followed by acidification to pH 6.

Comparison of Methods

FeatureMethod A: HydantoinaseMethod B: Ellman StreckerMethod C: Classical Resolution
Scale Industrial (kg to tons)Lab/Pilot (mg to g)Intermediate (g to kg)
Enantiomeric Excess >99% (via DKR)>98% (Diastereoselective)>95% (Requires recrystallization)
Yield High (~90% theoretical)Good (~70-80% overall)Max 50% (unless racemized)
Cost Low (after enzyme sourcing)High (Auxiliary cost)Low
Safety High (Cyanide contained)Moderate (TMSCN handling)Moderate (Cyanide handling)

Characterization & Quality Control

Ensure the final product meets the following specifications before use in downstream applications.

  • Appearance: White to off-white crystalline powder.

  • 1H NMR (400 MHz, D2O/NaOD):

    
     7.45 (d, 2H), 7.20 (d, 2H), 4.35 (s, 1H).
    
  • Chiral HPLC:

    • Column: CROWNPAK CR(+) or Chiralpak ZWIX(+).

    • Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Acetonitrile with additives.

    • Target: >98% ee.

  • Optical Rotation:

    • 
      : Typically negative (-) for (R)-phenylglycine derivatives (D-configuration) in HCl. Note: Verify specific value against a standard as substitution patterns can shift rotation magnitude.
      

Safety & Handling

  • Cyanide Hazard: Methods A and C utilize inorganic cyanides (NaCN/KCN). All operations must be performed in a functioning fume hood with a cyanide detector. Have a cyanide antidote kit (e.g., hydroxocobalamin) available.

  • TMSCN: Highly toxic and volatile. Releases HCN upon contact with moisture. Handle under inert atmosphere.

  • Waste Disposal: All aqueous waste containing cyanide must be quenched with bleach (sodium hypochlorite) at pH >10 before disposal.

References

  • Hydantoinase Process: Altenbuchner, J., Siemann-Herzberg, M., & Syldatk, C. (2001). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. Current Opinion in Biotechnology, 12(6), 559-563. Link

  • Ellman Auxiliary: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link

  • Bucherer-Bergs Reaction: Kalník, M., Gabko, P., & Koóš, M. (2021).[2][3][4] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.[3] Molecules, 26(13), 4024.[5] Link[5]

  • Classical Resolution: Vries, T., et al. (1998). The Family Approach to the Resolution of Racemates. Angewandte Chemie International Edition, 37(17), 2349-2354. Link

  • Product Data: PubChem Compound Summary for CID 1260220-71-0, this compound. Link

Sources

(R)-2-Amino-2-(4-bromophenyl)acetic acid physical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, structural characterization, and handling protocols for (R)-2-Amino-2-(4-bromophenyl)acetic acid.

Synonyms: (R)-4-Bromophenylglycine; (R)-4-Bromo-α-aminobenzeneacetic acid CAS Registry Number: 1260220-71-0 (Enantiomer specific); 71079-03-3 (Racemic)

Executive Summary

This compound is a non-proteinogenic chiral amino acid widely utilized as a building block in the synthesis of semi-synthetic antibiotics (e.g., cephalosporins) and peptide mimetics. Its structural rigidity, conferred by the phenyl ring directly attached to the


-carbon, restricts conformational freedom, making it a critical scaffold for drug discovery campaigns targeting protein-protein interactions.

This guide provides a definitive reference for its physicochemical properties, offering self-validating protocols for identity verification and enantiomeric purity determination.

Physicochemical Characterization

The physical behavior of (R)-4-bromophenylglycine is dominated by its zwitterionic nature. Unlike simple organic acids, its solubility and melting behavior are strictly dependent on pH and crystal lattice energy.

Table 1: Core Physical Properties
PropertyValue / DescriptionContext/Notes
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Molecular Weight 230.06 g/mol Monoisotopic mass: 228.97 Da (

)
Appearance White to off-white crystalline powderHygroscopic upon micronization
Melting Point >270°C (Decomposition)Typical of zwitterionic amino acids; not a reliable purity indicator.
Solubility (Water) Sparingly soluble (< 10 mg/mL)Low solubility at Isoelectric Point (pI).
Solubility (Acid/Base) Soluble in 1M HCl or 1M NaOHForms hydrochloride or sodium salts, respectively.
pKa (Carboxyl) 1.9 – 2.4 (Predicted)Electron-withdrawing Br lowers pKa vs. Phenylglycine.
pKa (Amine) 8.8 – 9.2 (Predicted)Slightly less basic than aliphatic amino acids.
Chirality (R)-EnantiomerCorresponds to D-configuration in amino acid nomenclature.
Optical Rotation & Stereochemistry

The specific rotation


 is highly sensitive to solvent pH and concentration.
  • Standard Condition:

    
     to 
    
    
    
    (c=1, 1M HCl).
  • Critical Note: Literature values for phenylglycine analogs often show conflicting signs depending on whether the free acid or salt is measured.

  • Validation Protocol: Always run a standard of (S)-4-bromophenylglycine (CAS: 848188-26-1) side-by-side to confirm the sign of rotation for your specific solvent system.

Structural Elucidation & Analytical Profiling

To validate the identity of synthesized or purchased material, the following spectral fingerprints must be confirmed.

Nuclear Magnetic Resonance (NMR)

The aromatic protons exhibit a characteristic AA'BB' system due to the para-substitution.


H NMR (400 MHz, DMSO-

+ TFA):
  • 
     8.80 (br s, 3H):  Ammonium protons (
    
    
    
    ).
  • 
     7.65 (d, 
    
    
    
    Hz, 2H):
    Aromatic protons ortho to Bromine.
  • 
     7.45 (d, 
    
    
    
    Hz, 2H):
    Aromatic protons meta to Bromine.
  • 
     5.15 (s, 1H):  Chiral 
    
    
    
    -proton.
  • Note: The carboxyl proton is usually not observed due to exchange with water/solvent.

Infrared Spectroscopy (FT-IR)
  • 3400–2600 cm

    
    :  Broad ammonium stretch (zwitterion).
    
  • 1720–1740 cm

    
    :  Carbonyl (
    
    
    
    ) stretch (if protonated carboxylic acid).
  • 1580–1600 cm

    
    :  Carboxylate antisymmetric stretch (if zwitterion).
    
  • 1010–1070 cm

    
    :  C-Br stretch (Distinctive fingerprint).
    

Synthesis and Resolution Workflow

High-purity (R)-isomer is typically obtained via the resolution of the racemic Strecker product. The following diagram illustrates the industrial standard workflow for isolation and verification.

G Start Start: 4-Bromobenzaldehyde Strecker Strecker Synthesis (KCN, NH4Cl) Start->Strecker + Cyanide Source Racemate Racemic 4-Br-Phenylglycine Strecker->Racemate Hydrolysis (HCl) Resolution Chiral Resolution (e.g., (+)-Tartaric Acid) Racemate->Resolution Form Salt DiaSalt Diastereomeric Salt Precipitation Resolution->DiaSalt Crystallization FreeBase Salt Break (Neutralization) DiaSalt->FreeBase NaOH / pH Adj. PureR (R)-4-Br-Phenylglycine FreeBase->PureR Isolation at pI QC QC: Chiral HPLC & Rotation PureR->QC Validation

Figure 1: Workflow for the synthesis and chiral resolution of (R)-4-bromophenylglycine.

Protocol: Determination of Enantiomeric Excess (ee)

Method: Chiral HPLC (High-Performance Liquid Chromatography)

  • Column: Chiralpak ZWIX(+) or Crownpak CR(+) (specifically designed for amino acids).

  • Mobile Phase: 10 mM Perchloric acid (

    
    ) in Water/Acetonitrile (85:15).
    
  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • System Suitability: Resolution (

    
    ) between (R) and (S) peaks must be > 1.5.
    

Handling, Stability, and Safety

Stability Profile
  • Hygroscopicity: The compound is moderately hygroscopic. Store in a desiccator.

  • Racemization Risk: Like all phenylglycine derivatives, the

    
    -proton is benzylic and acidic. Avoid prolonged exposure to strong bases (pH > 10)  or high temperatures in basic solution, which will drive racemization via enolization.
    
Safety (SDS Summary)
  • GHS Classification: Warning.

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Handling: Use a fume hood to avoid inhalation of fine dust. Wear nitrile gloves.

Storage Conditions
  • Temperature: 2–8°C (Refrigerated) recommended for long-term storage.

  • Container: Tightly sealed amber glass to prevent photo-degradation of the C-Br bond over extended periods.

References

  • PubChem. 2-Amino-2-(4-bromophenyl)acetic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Bordwell, F.G. pKa Table in DMSO and Water.[1] (Reference for estimation of phenylglycine acidity). Available at: [Link]

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of (R)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical characterization, and processing protocols for (R)-2-Amino-2-(4-bromophenyl)acetic acid (also known as (R)-4-Bromo-α-phenylglycine).

Executive Summary

This compound is a chiral, non-natural amino acid intermediate used primarily in the synthesis of peptide therapeutics and semi-synthetic antibiotics. Its handling requires a precise understanding of its zwitterionic nature and lipophilic shifts caused by the para-bromo substituent.

Unlike standard aliphatic amino acids, the presence of the electron-withdrawing bromine atom on the phenyl ring alters its electronic density, slightly increasing the acidity of the carboxyl group while reducing the basicity of the amine. This guide provides the solubility parameters and purification workflows necessary to maintain enantiomeric purity (avoiding racemization) while maximizing yield.

Physicochemical Fundamentals

To master the solubility of this molecule, one must first understand the forces governing its crystal lattice and solvation shell.

PropertyValue (Estimated/Experimental)Impact on Solubility
Molecular Formula C₈H₈BrNO₂Moderate molecular weight (230.06 g/mol ) increases lattice energy.
pKa₁ (Carboxyl) ~1.9 – 2.1Deprotonates at low pH; soluble as a cation below pH 1.5.
pKa₂ (Amine) ~8.8 – 9.0Protonated at neutral pH; soluble as an anion above pH 10.
Isoelectric Point (pI) ~5.4 – 5.5 Critical Parameter: pH of minimum solubility (Zwitterion dominant).
LogP (Lipophilicity) ~0.8 – 1.1The 4-Br group makes it significantly less water-soluble than Phenylglycine.
Crystal Form White crystalline solidHigh lattice energy requires heat or pH adjustment for dissolution.
The "Zwitterionic Switch" Mechanism

At its isoelectric point (pH ~5.4), the molecule exists primarily as a net-neutral zwitterion (


). In this state, the electrostatic attraction between molecules in the crystal lattice is strongest, and interaction with water is minimized, leading to precipitation. Solubility is achieved by "switching" the molecule to a net charge (cationic or anionic) or by using organic co-solvents to disrupt lattice forces.

Solubility Profile

Aqueous Solubility

The aqueous solubility of this compound is highly pH-dependent.

  • Neutral pH (pH 4–7): Very Low (< 1 mg/mL). The hydrophobic bromine substituent suppresses water solubility compared to unsubstituted phenylglycine.

  • Acidic pH (pH < 2): High (> 50 mg/mL). Forms the soluble hydrochloride salt (

    
    ).
    
  • Basic pH (pH > 10): Moderate to High (> 20 mg/mL). Forms the soluble sodium salt (

    
    ).
    
    • Warning: Prolonged exposure to high pH (>11) can induce racemization of the chiral center.

Organic Solvent Solubility[1][2][3]
  • Methanol/Ethanol: Sparingly soluble in pure alcohols. Solubility increases significantly in aqueous alcohol mixtures (e.g., 50% EtOH/Water) or when the molecule is in its HCl salt form.

  • DMSO/DMF: Highly soluble (> 100 mg/mL). Useful for stock solutions but difficult to remove during purification.

  • Non-polar (Hexane, DCM): Practically insoluble.

Diagram: pH-Dependent Solubility & Ionization State

The following diagram illustrates the relationship between pH, ionization, and solubility.[1]

SolubilityCurve cluster_legend Solubility Mechanism Acid Acidic Solution (pH < 2) Soluble Cation (NH3+ / COOH) Zwitterion Isoelectric Point (pH ~5.4) Insoluble Zwitterion (NH3+ / COO-) PRECIPITATION ZONE Acid->Zwitterion Add Base (NaOH) Neutralization Zwitterion->Acid Add Excess Acid Protonation Base Basic Solution (pH > 10) Soluble Anion (NH2 / COO-) Zwitterion->Base Add Excess Base Deprotonation Base->Zwitterion Add Acid (HCl) Acidification

Caption: The solubility "U-Curve." Maximum solubility occurs at pH extremes; precipitation occurs at the isoelectric point (pI ~5.4).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact solubility in a specific solvent system.

  • Preparation: Weigh ~100 mg of this compound into a 20 mL scintillation vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, pH 7.4 Buffer, Ethanol).

  • Equilibration: Vortex for 1 minute, then shake/stir at 25°C for 24 hours.

    • Visual Check: If fully dissolved, add more solid until a suspension persists.

  • Filtration: Filter the suspension through a 0.45 µm syringe filter into a pre-weighed vial.

  • Quantification: Evaporate the solvent (vacuum oven or lyophilizer) and weigh the residue.

    • Calculation:

      
      
      
Protocol B: Purification via Isoelectric Precipitation

This is the standard industrial method for purifying this intermediate from reaction mixtures.

Reagents: 1M HCl, 1M NaOH, pH meter.

  • Dissolution: Suspend the crude solid in distilled water (10 mL/g). Slowly add 1M HCl while stirring until the solution becomes clear (pH < 2).

    • Note: If insoluble particles remain at pH 1.5, filter them out (impurities).

  • Neutralization: Slowly add 1M NaOH dropwise to the filtrate while monitoring pH.

  • Crystallization: As the pH approaches 5.0 – 5.5 , a white precipitate will form.

  • Aging: Stir the slurry at pH 5.4 for 1 hour at 0–5°C to maximize yield and crystal size.

  • Isolation: Filter the solid, wash with cold water (2x) and cold ethanol (1x) to remove residual salts.

  • Drying: Dry under vacuum at 40°C.

Diagram: Purification Workflow

PurificationFlow Start Crude (R)-4-Br-Phenylglycine Acidify Dissolve in dilute HCl (pH < 2) Target: Cationic Form Start->Acidify Filter Filter Insoluble Impurities Acidify->Filter Neutralize Adjust pH to 5.4 (pI) with NaOH Target: Zwitterion Formation Filter->Neutralize Precipitate Precipitate Forms (Cool to 4°C) Neutralize->Precipitate Isolate Filtration & Wash (Cold Water/EtOH) Precipitate->Isolate

Caption: Isoelectric precipitation workflow maximizing recovery based on pH-solubility dependence.

Critical Application Notes

Racemization Risk

Phenylglycine derivatives are prone to racemization at the


-carbon because the phenyl ring stabilizes the carbanion intermediate formed during deprotonation.
  • Risk Zone: High pH (>11) and high temperature (>60°C).

  • Mitigation: Perform all dissolutions at the lowest necessary temperature. When using basic conditions, minimize residence time and neutralize immediately.

Recrystallization Solvents

If isoelectric precipitation yields insufficient purity, use recrystallization :

  • Solvent System: Ethanol/Water (30:70 to 50:50 v/v).

  • Method: Dissolve in boiling Ethanol/Water mixture (ensure pH is ~5-6). Allow to cool slowly to room temperature, then to 4°C. The hydrophobic bromine atom aids crystallization from the alcohol-rich phase as it cools.

References

  • PubChem. (2025).[2][3][4][5] 2-Amino-2-(4-bromophenyl)acetic acid (Compound Summary). National Library of Medicine. [Link]

  • Clark, J. C., et al. (1976).[6] Resolution of esters of phenylglycine with (+)-tartaric acid.[6] Journal of the Chemical Society, Perkin Transactions 1.[6] [Link][6]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. [Link]

  • Bordwell, F. G. (2017). Bordwell pKa Table (Acidity in DMSO/Water). Organic Chemistry Data.[1][7] [Link]

Sources

Technical Guide: (R)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R)-2-Amino-2-(4-bromophenyl)acetic acid, focusing on its physical characterization, synthesis, and critical quality attributes (CQAs) for research and drug development.

Characterization, Synthesis, and Thermodynamic Properties

Executive Summary

This compound (also known as D-4-Bromophenylglycine) is a non-canonical chiral amino acid used as a critical intermediate in the synthesis of peptide antibiotics, alpha7 nicotinic acetylcholine receptor (nAChR) modulators, and enzyme inhibitors.

Precise characterization of this compound is challenging due to its high melting point and tendency to decompose prior to melting. While the racemic mixture exhibits a distinct melting transition, the pure enantiomer requires orthogonal validation via optical rotation and chiral HPLC to ensure enantiomeric excess (ee).

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name (2R)-2-Amino-2-(4-bromophenyl)acetic acid
Common Name D-4-Bromophenylglycine
CAS Number (R-isomer) 1260220-71-0
CAS Number (Racemate) 71079-03-3
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in acidic/basic aqueous solutions; sparingly soluble in water/ethanol.[1]
Melting Point Analysis

The melting point of phenylglycine derivatives is often a decomposition point.[1] The value varies significantly based on purity, crystal habit (polymorphism), and heating rate.

  • Racemic Mixture (DL): 273–274°C (Decomposition) or ~265°C (Sublimation).

  • Pure (R)-Enantiomer: Typically exhibits a melting/decomposition range similar to or slightly higher than the racemate, often >230°C (dec) .

    • Note: Unlike simple organic solids, the melting point is not the primary indicator of enantiomeric purity for this class of compounds due to the high lattice energy and zwitterionic character.

Synthesis & Resolution Workflow

The industrial preparation typically involves the synthesis of the racemate followed by optical resolution. Direct asymmetric synthesis is possible but often less cost-effective for bulk preparation.

Workflow Diagram

The following Graphviz diagram outlines the logic flow from raw materials to the isolated chiral intermediate.

G Start 4-Bromobenzaldehyde Strecker Strecker Synthesis (NaCN, NH4Cl) Start->Strecker Racemate Racemic 4-Br-Phenylglycine (CAS: 71079-03-3) Strecker->Racemate Resolution Chiral Resolution (Chemical or Enzymatic) Racemate->Resolution ChemRes Diastereomeric Salt Formation (e.g., w/ (+)-Tartaric Acid) Resolution->ChemRes Method A Enzymatic Enzymatic Hydrolysis (Penicillin Acylase) Resolution->Enzymatic Method B Crystallization Fractional Crystallization ChemRes->Crystallization Hydrolysis Salt Hydrolysis Crystallization->Hydrolysis Final Pure this compound (CAS: 1260220-71-0) Hydrolysis->Final Enzymatic->Final

Caption: Logical workflow for the synthesis and purification of (R)-4-Bromophenylglycine.

Detailed Protocol: Chemical Resolution (Method A)

This protocol describes the classical resolution of the racemate, a self-validating method where the formation of crystals indicates success.

Reagents:

  • Racemic 4-bromo-phenylglycine (10 g, 43.5 mmol)

  • (+)-Tartaric acid or (+)-Camphor-10-sulfonic acid (Resolving agent)

  • Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Suspend the racemic amino acid in the solvent mixture at 60°C. Add 1.0 equivalent of the resolving agent. Stir until a clear solution is obtained (salt formation).

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The less soluble diastereomeric salt (typically the (R)-amine salt) will crystallize out.

  • Filtration: Filter the white precipitate.

    • Checkpoint: Measure the melting point of the salt. It should be sharp and distinct from the free amino acid.

  • Liberation: Re-suspend the salt in water and adjust pH to the isoelectric point (~pH 6.0) using 1M NaOH or NH₄OH. The free (R)-amino acid will precipitate.

  • Recrystallization: Recrystallize from boiling water/ethanol to maximize enantiomeric excess (ee).

Analytical Validation Protocols

To ensure the material meets research-grade specifications (>98% purity, >99% ee), utilize the following orthogonal methods.

Melting Point Determination (Thermodynamic)

Due to decomposition, standard capillary methods may yield variable results.

  • Method: Differential Scanning Calorimetry (DSC).

  • Parameters: Heat from 50°C to 300°C at 10°C/min under N₂ purge.

  • Interpretation: Look for a sharp endotherm (melting) immediately followed by an exotherm (decomposition). A broad peak indicates amorphous content or low enantiomeric purity.

Optical Rotation (Chiral Identity)

This is the definitive test for distinguishing the (R) enantiomer from the (S) or racemate.

  • Instrument: Polarimeter (Sodium D line, 589 nm).

  • Solvent: 1M HCl (Amino acids are more soluble and stable in acidic form).

  • Calculation:

    
    
    
    • 
      : Observed rotation (
      
      
      
      )[2]
    • 
      : Path length (dm)
      
    • 
      : Concentration (g/mL)
      
  • Target: Specific rotation values for D-phenylglycine analogs are typically negative in acid (e.g.,

    
     to 
    
    
    
    , value requires experimental confirmation per batch).
Chiral HPLC (Purity)
  • Column: Crown ether-based column (e.g., Crownpak CR(+)) or Teicoplanin-based column.

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0).

  • Detection: UV at 254 nm (aromatic absorption).

  • Logic: The (R) and (S) enantiomers will have distinct retention times due to host-guest complexation with the chiral stationary phase.

Applications in Drug Development

The 4-bromo substituent provides a versatile handle for further functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing researchers to construct complex biaryl scaffolds found in:

  • Protease Inhibitors: Incorporating non-natural amino acids to prevent enzymatic degradation.

  • nAChR Modulators: Derivatives like 4BP-TQS act as allosteric modulators for neurological targets.

References

  • PubChem. 2-Amino-2-(4-bromophenyl)acetic acid (Compound). National Library of Medicine. Available at: [Link]

  • Kulkarni, S. S., et al. Expeditious synthesis, enantiomeric resolution, and enantiomer functional characterization of (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide. Journal of Medicinal Chemistry, 2013.[3][4] Available at: [Link]

Sources

(R)-2-Amino-2-(4-bromophenyl)acetic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety, Handling, and Synthetic Application

Document Control:

  • Version: 1.0

  • Classification: Technical Whitepaper / Expanded SDS[1]

Chemical Identity & Strategic Value

(R)-2-Amino-2-(4-bromophenyl)acetic acid (also known as (R)-4-Bromophenylglycine) is a "privileged scaffold" in medicinal chemistry.[1] Unlike standard aliphatic amino acids, the phenylglycine backbone places the amine and carboxyl groups in a benzylic position, imparting unique electronic properties and reactivity profiles.

The presence of the para-bromide provides a critical handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to elaborate the core into complex biaryl systems without rebuilding the chiral center—provided racemization is avoided.[1]

Key Identifiers
ParameterDataNote
IUPAC Name (2R)-2-amino-2-(4-bromophenyl)acetic acid
Common Name (R)-4-Bromophenylglycine
CAS Number 95753-55-2 (Free Base)Verify specific salt forms (e.g., HCl) with vendor CoA.[1]
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Chirality (R)-enantiomerSubject to racemization (See Section 3).[1]
Appearance White to off-white powderHygroscopic.[1]

Critical Safety Profile (GHS & Laboratory Context)

While classified as a standard irritant, the physical nature of this zwitterionic solid presents specific laboratory risks often overlooked in generic SDSs.

GHS Classification (H-Codes)[1]
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1]

Interpretation for the Researcher
  • Inhalation Risk (The "Zwitterion Effect"): Like many amino acids, this compound forms a fine, electrostatically charged dust. Upon inhalation, it solubilizes in the mucous membranes of the respiratory tract. The resulting pH change and local high concentration of the aryl bromide moiety can cause immediate, severe irritation exceeding standard "dust" hazards.

  • Eye Contact: The abrasive nature of the microcrystals combined with chemical irritation can cause corneal micro-abrasions.

Mandatory PPE & Engineering Controls[1]
  • Respiratory: N95 (US) or P2 (EU) particulate respirator is mandatory during weighing of quantities >50 mg.

  • Hands: Nitrile gloves (0.11 mm thickness minimum). Break-through time >480 min.[1]

  • Engineering: All open handling must occur inside a certified chemical fume hood.[1]

Physicochemical Stability & Handling (The Racemization Risk)

Expert Insight: The most critical failure mode with phenylglycine derivatives is racemization . The benzylic proton (α-proton) is significantly more acidic than in alkyl amino acids (e.g., Alanine) due to resonance stabilization of the enolate by the aromatic ring.

Stability Logic
  • Acidic Conditions: Stable.[1] The ammonium group (-NH₃⁺) withdraws electron density, but the lack of a base prevents enolization.[1]

  • Basic Conditions: High Risk. Bases (TEA, DIPEA, NaOH) facilitate proton abstraction, leading to a planar enolate intermediate and loss of optical purity.

Handling Workflow

The following diagram outlines the decision logic for handling to preserve enantiomeric excess (% ee).

HandlingWorkflow Storage Storage: -20°C (Desiccated) Weighing Weighing (Fume Hood, <50% RH) Storage->Weighing Warm to RT Solvent Solvent Selection Weighing->Solvent Check CRITICAL CHECK: Is Base Required? Solvent->Check RouteA Acidic/Neutral (Stable) Check->RouteA No RouteB Basic Conditions (High Risk) Check->RouteB Yes Action Minimize Exposure Time Use Weakest Base Possible RouteB->Action

Figure 1: Handling logic to prevent racemization of the benzylic center.

Synthetic Utility & Protocols

Synthetic Divergence

This molecule can be utilized in two primary pathways:

  • Peptide Synthesis: Protection of the amine/carboxylic acid.

  • Scaffold Elaboration: Suzuki-Miyaura coupling at the aryl bromide.

Synthesis Core (R)-4-Br-Phenylglycine Boc N-Boc Protection Core->Boc Boc2O, NaOH Suzuki Suzuki Coupling (Aqueous/Ligand) Core->Suzuki Ar-B(OH)2, Pd cat. Product1 Boc-(R)-Phg(4-Br)-OH (Stable Intermediate) Boc->Product1 Product2 Biaryl Amino Acid (Direct Functionalization) Suzuki->Product2

Figure 2: Synthetic divergence pathways.[1] Pathway 1 is recommended for beginners to lock stereochemistry.

Protocol: N-Boc Protection (Stereochemically Safe)

Direct coupling on the free amino acid is possible but challenging due to catalyst poisoning by the free amine. Protecting the amine first is the standard "Trustworthy" approach.

Reagents:

  • (R)-4-Bromophenylglycine (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1]

  • NaOH (2.0 equiv, 1M aqueous)

  • 1,4-Dioxane (Solvent)[1]

Step-by-Step:

  • Dissolution: Dissolve the amino acid in a 1:1 mixture of 1M NaOH and 1,4-dioxane at 0°C. Note: The low temperature is critical to suppress racemization during the initial basic phase.

  • Addition: Add Boc₂O dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with diethyl ether (removes excess Boc₂O).[1] Acidify the aqueous layer carefully with 1M HCl to pH 2-3 at 0°C. Do not use strong mineral acids at high temps.[1]

  • Extraction: Extract immediately with Ethyl Acetate.

  • Validation: Check optical rotation. If

    
     deviates significantly from literature, racemization occurred during the base step.
    
Protocol: Suzuki-Miyaura Coupling (Advanced)

For applications requiring the free amino acid biaryl product.[1]

Reagents:

  • Substrate: (R)-4-Bromophenylglycine[1]

  • Catalyst: Pd(OAc)₂ (5 mol%) + S-Phos (10 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: n-Butanol/Water (3:1)[1]

Mechanism of Success: The use of water-soluble phosphine ligands or S-Phos prevents the free amine/carboxylate from sequestering the Palladium.[1] The biphasic system allows the reaction to proceed at moderate temperatures (80°C), minimizing thermal racemization.

Emergency Protocols

ScenarioImmediate ActionRationale
Spill (Solid) Cover with wet paper towels to prevent dust.[1] Scoop into hazardous waste.[1]Dry sweeping generates hazardous dust clouds.[1]
Skin Contact Wash with soap and water for 15 min.[1][3][4] Do not use alcohol.Alcohol may increase permeability of the bromide through the skin.
Eye Contact Flush with water for 15 min.[1][3][4][5] Lift eyelids.[1]Mechanical removal of micro-crystals is priority.
Ingestion Rinse mouth. Do NOT induce vomiting.Corrosive risk to esophagus if regurgitated.[1]

References

  • PubChem. 2-Amino-2-(4-bromophenyl)acetic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889–917.
  • Ma, D., & Ng, S. (2020). Palladium-Catalyzed Suzuki–Miyaura Coupling of Free Amino Acids.[1][6] Journal of Organic Chemistry. (Protocol basis for unprotected coupling).

  • European Chemicals Agency (ECHA). Registration Dossier: Amino acid derivatives.[1] Available at: [Link]

  • Sigma-Aldrich. Safety Data Sheet: 4-Bromophenylglycine.[1] (General safety data reference).

Sources

Enantioselective synthesis of (R)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Routes to (R)-2-Amino-2-(4-bromophenyl)acetic Acid

Executive Summary this compound (also known as D-4-bromophenylglycine) is a critical non-natural chiral amino acid. Its value lies not only in its chiral amine functionality—essential for peptide mimetics and


-lactam antibiotic synthesis—but specifically in the para-bromine substituent. This halogen handle allows for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid diversification of drug candidates after the installation of the chiral center.

This guide details two high-fidelity synthetic routes selected for their enantiomeric excess (ee) and scalability:

  • The Biocatalytic Hydantoinase Process: The industrial standard for multi-kilogram production, utilizing Dynamic Kinetic Resolution (DKR).

  • Crystallization-Induced Asymmetric Transformation (CIAT): A robust chemical method ideal for pilot-scale synthesis, leveraging chiral auxiliaries to drive equilibrium toward the desired diastereomer.

Strategic Analysis: Route Selection

FeatureRoute A: Biocatalytic Hydantoinase Route B: Chemical CIAT (Strecker)
Primary Mechanism Dynamic Kinetic Resolution (DKR)Thermodynamic Control (Solubility driven)
Chirality Source D-Hydantoinase Enzyme(R)-Phenylglycine amide (Auxiliary)
Scalability High (Ton scale)Medium (Kg scale)
Enantiomeric Excess >99.5% (typically)>98% (after hydrolysis)
Key Advantage 100% theoretical yield (racemization of substrate)Self-purifying (product crystallizes out)
Key Constraint Requires fermentation/enzyme handlingUse of Cyanide sources (HCN/KCN)

Deep Dive 1: The Biocatalytic Hydantoinase Route

Context: This method is the industry standard for manufacturing D-amino acids (e.g., D-hydroxyphenylglycine for Amoxicillin). It is superior because it converts both enantiomers of the racemic starting material into the (R)-product via spontaneous racemization.

Mechanism: Dynamic Kinetic Resolution (DKR)

The process begins with a racemic hydantoin.[1] At pH > 8.0, the hydantoin ring undergoes spontaneous racemization via an enol intermediate. The D-Hydantoinase enzyme selectively hydrolyzes only the D-hydantoin to the N-carbamoyl intermediate. Because the L-hydantoin continuously racemizes to restore equilibrium, the entire racemic pool is funneled to the D-product.

DKR_Pathway L_Hyd L-5-(4-bromophenyl)hydantoin D_Hyd D-5-(4-bromophenyl)hydantoin L_Hyd->D_Hyd Spontaneous Racemization (pH > 8.0) N_Carb N-Carbamoyl-D-Amino Acid D_Hyd->N_Carb D-Hydantoinase (Hydrolysis) Final_Prod (R)-4-Bromophenylglycine N_Carb->Final_Prod D-Carbamoylase (or HNO2 chemical step)

Figure 1: The Dynamic Kinetic Resolution loop allows 100% theoretical conversion of the racemate to the (R)-isomer.

Experimental Protocol

Step 1: Synthesis of DL-5-(4-bromophenyl)hydantoin (Bucherer-Bergs)

  • Reagents: 4-Bromobenzaldehyde (1.0 eq), Potassium Cyanide (1.2 eq), Ammonium Carbonate (3.0 eq), Ethanol/Water (1:1).

  • Procedure:

    • Dissolve 4-bromobenzaldehyde in EtOH/H2O at 60°C.

    • Add

      
       and KCN (Caution: Cyanide protocols apply).
      
    • Heat to 60°C for 4–6 hours. The hydantoin precipitates as a white solid.

    • Cool, filter, and wash with water.

    • Checkpoint: Verify identity via NMR. The methine proton at the 5-position is characteristic.

Step 2: Enzymatic Hydrolysis

  • Biocatalyst: Arthrobacter crystallopoietes or recombinant E. coli expressing D-hydantoinase (commercially available in screening kits).

  • Buffer: 0.1 M Tris-HCl (pH 8.5) containing 1 mM

    
     (cofactor).
    
  • Procedure:

    • Suspend DL-hydantoin (50 g/L) in the buffer.

    • Add D-Hydantoinase (activity units dependent on supplier, typically 10 U/g substrate).

    • Incubate at 40°C with gentle stirring under nitrogen overlay (to prevent oxidative degradation).

    • Monitoring: Monitor consumption of hydantoin via HPLC. The racemization is the rate-limiting step; maintaining pH 8.5 is critical.

    • Termination: Once >98% hydantoin is consumed, heat to 80°C to denature enzyme or filter if immobilized.

Step 3: Decarbamoylation

  • Option A (Enzymatic): Add D-Carbamoylase directly to the mixture if available.

  • Option B (Chemical): Acidify to pH 1, add

    
     (1.1 eq) at 0°C to cleave the carbamoyl group (diazotization/hydrolysis), then neutralize to isoelectric point (pI ~6.0) to precipitate the free amino acid.
    

Deep Dive 2: Crystallization-Induced Asymmetric Transformation (Chemical)

Context: When enzymes are unavailable, the CIAT Strecker reaction is the superior chemical route. It avoids the need for high-pressure hydrogenation and expensive chiral ligands. It utilizes (R)-phenylglycine amide as a chiral auxiliary.[2][3][4]

Mechanism

The reaction involves the condensation of 4-bromobenzaldehyde with (R)-phenylglycine amide to form a chiral imine. Upon addition of cyanide, two diastereomeric amino nitriles are formed. In methanol/water, the desired (R,R)-diastereomer is less soluble and precipitates. The solution equilibrium re-adjusts, eventually driving the entire mixture to the solid (R,R)-precipitate.

Strecker_CIAT Start 4-Bromobenzaldehyde + (R)-Phenylglycine Amide Imine Chiral Imine (Solution) Start->Imine Condensation Nitrile_Mix Diastereomeric Amino Nitriles (R,R) and (S,R) in equilibrium Imine->Nitrile_Mix + HCN/NaCN Nitrile_Mix->Nitrile_Mix Epimerization in Solution Precipitate Solid (R,R)-Amino Nitrile (Insoluble) Nitrile_Mix->Precipitate Selective Crystallization (Driving Force) Final (R)-4-Bromophenylglycine Precipitate->Final Acid Hydrolysis (Removal of Auxiliary)

Figure 2: The thermodynamic sink of the crystallizing (R,R)-diastereomer drives the yield.

Experimental Protocol

Step 1: Asymmetric Strecker Reaction

  • Reagents: 4-Bromobenzaldehyde (1.0 eq), (R)-Phenylglycine amide (1.0 eq), NaCN (1.2 eq), Acetic Acid (2.0 eq), Methanol/Water.

  • Procedure:

    • Dissolve (R)-phenylglycine amide in MeOH. Add 4-bromobenzaldehyde. Stir 2h to form imine.

    • Cool to 0°C. Add NaCN dissolved in minimal water, followed by dropwise acetic acid.

    • Allow to warm to room temperature. Stir for 24–48 hours.

    • Observation: A thick precipitate forms. This is the pure diastereomer.

    • Filter the solid. Wash with cold MeOH/Water.

    • Yield: Typically 85–90% (Diastereomeric Ratio > 98:2).

Step 2: Hydrolysis and Auxiliary Removal

  • Reagents: 6M HCl or

    
    .
    
  • Procedure:

    • Suspend the amino nitrile in 6M HCl. Heat to reflux (100°C) for 12 hours. This hydrolyzes the nitrile to the acid and cleaves the auxiliary.

    • Cool to room temperature.

    • Purification: The auxiliary (phenylglycine) and the product (4-bromophenylglycine) must be separated. This is often achieved by fractional crystallization at controlled pH or using ion-exchange chromatography (Dowex 50W). The 4-bromo substituent significantly alters solubility compared to the unsubstituted auxiliary, aiding separation.

Analytical Controls & Specifications

To validate the integrity of the synthesized this compound, the following parameters must be met:

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC) > 98.0%C18 Column, Phosphate buffer/MeCN
Chiral Purity (ee) > 99.0%Column: Whelk-O1 or Chiralpak QN-AXMobile Phase: Hexane/EtOH/TFA (80:20:0.1)Detection: UV 254 nm
Specific Rotation

to

(c=1, 1N HCl)
Polarimetry (Value dependent on exact salt form; D-phenylglycines are typically levorotatory in acid).[5]
1H NMR (D2O/DCl)

7.6 (d, 2H), 7.4 (d, 2H), 5.2 (s, 1H)
400 MHz NMR

Note on Rotation: Literature values for substituted phenylglycines vary by solvent. The (R)-isomer generally exhibits negative rotation in acidic aqueous solution. Always compare against a commercial standard for the first batch.

References

  • Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology.[6]

  • Wexler, D., et al. (2001). Asymmetric Strecker Synthesis of

    
    -Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124.[3] 
    
  • Altenbuchner, J., et al. (2006). Hydantoinase process for the synthesis of optically pure

    
    -amino acids.[6] Biocatalysis and Biotransformation.[7] 
    
  • Pirkle, W. H., et al. (1995).

    
    -amino acids on Whelk-O1 chiral stationary phase. Journal of Chromatography A. 
    

Sources

Technical Masterclass: (R)-2-Amino-2-(4-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into (R)-2-Amino-2-(4-bromophenyl)acetic acid (also known as (R)-4-Bromophenylglycine). It is structured to serve drug development professionals requiring actionable synthesis protocols, characterization data, and derivatization strategies.

CAS: 1260220-71-0 (R-isomer) | Formula: C₈H₈BrNO₂ | MW: 230.06 g/mol

Executive Summary & Chemical Significance

This compound is a non-proteinogenic chiral amino acid of high value in medicinal chemistry. Unlike standard phenylglycine, the para-bromo substituent serves as a functional handle , enabling late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This compound is a critical intermediate for:

  • Beta-lactam antibiotics: Side-chain modification to enhance potency.

  • Peptide Mimetics: Introducing conformational constraints and lipophilicity.

  • Fragment-Based Drug Discovery (FBDD): Serving as a rigid, chiral scaffold with orthogonal reactivity (amine, carboxylic acid, aryl bromide).

Physicochemical Profile
PropertyDataNote
Appearance White to off-white crystalline solidHygroscopic; store under inert gas.
Melting Point >240 °C (dec.)Typical for zwitterionic amino acids.
Chirality (R)-Enantiomer (D-Configuration)Essential for biological recognition.
Solubility Water (pH dependent), 1M HCl, 1M NaOHPoor solubility in neutral organic solvents.
pKa (calc) ~2.2 (COOH), ~9.1 (NH₂)Isoelectric point (pI) approx. 5.6.

Synthesis Architecture

Accessing the enantiopure (R)-isomer requires selecting between Classical Resolution (scalable, cost-effective) and Asymmetric Synthesis (high atom economy).

Strategic Workflow

The following diagram illustrates the two primary routes to the target molecule.

Synthesis_Workflow Start Start: 4-Bromobenzaldehyde Racemic_Strecker Route A: Racemic Strecker (NaCN, NH4Cl) Start->Racemic_Strecker Ellman Route B: Asymmetric Synthesis ((R)-tert-Butanesulfinamide) Start->Ellman Racemic_AA Racemic 4-Bromophenylglycine Racemic_Strecker->Racemic_AA Acylation N-Acetylation (Ac2O, NaOH) Racemic_AA->Acylation Enzymatic_Res Enzymatic Resolution (Aminoacylase I) Acylation->Enzymatic_Res L_Hydrolyzed (S)-Amino Acid (By-product) Enzymatic_Res->L_Hydrolyzed Hydrolyzed (aq phase) R_Protected (R)-N-Acetyl-AA (Unreacted) Enzymatic_Res->R_Protected Retained (org phase) Hydrolysis Acid Hydrolysis (HCl, Reflux) R_Protected->Hydrolysis Target Target: this compound Hydrolysis->Target Chiral_Imine Chiral N-Sulfinyl Imine Ellman->Chiral_Imine Strecker_Asym Asymmetric Strecker (TMSCN) Chiral_Imine->Strecker_Asym Deprotection Acid Deprotection Strecker_Asym->Deprotection Deprotection->Target

Figure 1: Comparative synthetic pathways. Route A is preferred for multi-gram/kilogram scale due to lower reagent costs. Route B is preferred for rapid lab-scale synthesis.

Detailed Experimental Protocols

Protocol A: Industrial Standard (Enzymatic Resolution)

This method utilizes Aminoacylase I (typically from Aspergillus or Porcine Kidney), which selectively hydrolyzes the N-acetyl-L-amino acid, leaving the desired N-acetyl-D-amino acid (which corresponds to the (R)-enantiomer for phenylglycines) untouched.

Step 1: Preparation of Racemic N-Acetyl-4-bromophenylglycine

  • Strecker Reaction: React 4-bromobenzaldehyde (1.0 eq) with NaCN (1.1 eq) and NH₄Cl (1.1 eq) in MeOH/H₂O. Hydrolyze the resulting aminonitrile with 6M HCl to obtain racemic 4-bromophenylglycine.

  • Acetylation: Dissolve the racemic amino acid in 2M NaOH (2.0 eq). Cool to 0°C.

  • Add Acetic Anhydride (1.2 eq) dropwise while maintaining pH > 10 with additional NaOH.

  • Acidify to pH 2 with conc. HCl to precipitate the N-acetyl-DL-amino acid. Filter and dry.

Step 2: Enzymatic Kinetic Resolution

  • Setup: Suspend N-Acetyl-DL-4-bromophenylglycine (10 g) in water. Adjust pH to 7.5–8.0 with dilute LiOH or NH₄OH. Add 5 mM CoCl₂ (cofactor).

  • Enzyme Addition: Add Aminoacylase I (approx. 1000 units/g substrate). Incubate at 37°C with gentle stirring.

  • Monitoring: Monitor reaction progress via HPLC. The reaction stops at 50% conversion (hydrolysis of the S-enantiomer).

  • Workup:

    • Acidify to pH 5. The free (S)-amino acid tends to remain in solution or precipitate differently.

    • Critical Separation: Acidify further to pH 1.5 and extract the unreacted (R)-N-acetyl-4-bromophenylglycine into Ethyl Acetate. The free (S)-amino acid remains in the aqueous phase.

  • Final Hydrolysis: Reflux the extracted (R)-N-acetyl compound in 2M HCl for 3 hours to remove the acetyl group.

  • Isolation: Neutralize to the isoelectric point (pH ~5.5) to precipitate pure This compound .

Protocol B: Derivatization (The "Bromine Handle")

The 4-bromo substituent allows this amino acid to act as a scaffold for library generation. Below is a standard Suzuki-Miyaura Coupling protocol compatible with the unprotected amino acid (zwitterionic conditions).

Reaction: (R)-4-Br-Phg + Ar-B(OH)₂ → (R)-4-Ar-Phg

  • Reagents:

    • Substrate: (R)-4-Bromophenylglycine (1.0 eq)

    • Partner: Aryl Boronic Acid (1.2 eq)

    • Catalyst: Pd(OAc)₂ (5 mol%) + S-Phos (10 mol%)

    • Base: K₃PO₄ (3.0 eq)

    • Solvent: Toluene/Water (3:1)

  • Procedure:

    • Degas solvents with Nitrogen for 15 mins.

    • Combine all solids in a reaction vial. Add solvents.[1]

    • Heat to 80°C for 12 hours under inert atmosphere.

    • Purification: Filter through Celite. Acidify aqueous layer to precipitate the biaryl amino acid product.

Quality Control & Analytics

Trustworthiness in data is paramount. Use these methods to validate identity and purity.

Enantiomeric Excess (ee%) Determination
  • Method: Chiral HPLC (Ligand Exchange Chromatography).

  • Column: Daicel Chiralpak ZWIX(+) or Crownpak CR-I(+).

  • Mobile Phase: 50 mM HClO₄ in H₂O / Acetonitrile (80:20).

  • Detection: UV @ 254 nm.[1]

  • Expectation: (R)-enantiomer typically elutes after the (S)-enantiomer on Crownpak columns (verify with standards). Target ee > 98%.

NMR Characterization (D₂O/DCl)
  • ¹H NMR (400 MHz):

    • δ 7.65 (d, J = 8.5 Hz, 2H, Ar-H meta to Gly).

    • δ 7.40 (d, J = 8.5 Hz, 2H, Ar-H ortho to Gly).

    • δ 5.25 (s, 1H, α-CH).

  • Diagnostic Feature: The singlet for the α-proton is characteristic. A split or shift indicates racemization or impurities.

Chemical Utility & Logic

The following diagram details how this core building block feeds into diverse drug discovery pipelines.

Utility_Logic Core (R)-4-Bromophenylglycine Amine_Prot N-Protection (Boc/Fmoc) Core->Amine_Prot Amine reactivity Suzuki Suzuki Coupling (Biaryl formation) Core->Suzuki Aryl-Br reactivity Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Peptide Peptide Synthesis (Solid Phase) Amine_Prot->Peptide Constraint Conformational Constraint Peptide->Constraint Library Diversity Library (FBDD) Suzuki->Library Buchwald->Library

Figure 2: Divergent utility. The molecule acts as a dual-functional scaffold: a chiral amino acid for peptide backbones and an aryl halide for cross-coupling.

References

  • BenchChem. (2025). An In-depth Technical Guide to (R)-2-Amino-2-(4-chlorophenyl)acetic acid: Applications in Drug Development. (Analogous chemistry for 4-bromo derivative).

  • Ellman, J. A., et al. (1997). Asymmetric Synthesis of Amines using tert-Butanesulfinamide. (Foundational methodology for Route B).

  • Whitesides, G. M., et al. (1989).[2] Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I.[2] Journal of the American Chemical Society.[1][3]

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds. Nobel Lecture.

  • ChemicalBook. (2025).[4] Product Profile: this compound (CAS 1260220-71-0).

Sources

Technical Guide: Discovery and Process Development of (R)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: (R)-2-Amino-2-(4-bromophenyl)acetic acid Synonyms: (R)-4-Bromophenylglycine; D-4-Bromophenylglycine CAS Registry Number: 1260220-71-0 (Pure (R)-isomer); 71079-03-3 (Racemic)

The discovery of This compound does not refer to its isolation from a natural source, but rather the development of scalable, enantioselective access to this non-natural amino acid. As a halogenated derivative of D-phenylglycine, it serves as a critical chiral building block in the synthesis of peptidomimetics , thrombin inhibitors , and next-generation


-lactam antibiotics . Its structural rigidity and the orthogonal reactivity of the aryl bromide moiety (allowing for Suzuki-Miyaura coupling or Buchwald-Hartwig amination) make it a "privileged scaffold" in modern drug discovery.

This guide details the technical evolution from inefficient classical resolution to the state-of-the-art Hydantoinase-Carbamoylase Enzymatic Cascade , providing a self-validating protocol for researchers.

Strategic Importance in Drug Discovery

The (R)-enantiomer (corresponding to the D-configuration ) is the pharmacologically relevant isomer for two primary reasons:

  • Proteolytic Stability: Incorporation of D-amino acids into peptide drugs prevents degradation by endogenous proteases, significantly extending plasma half-life.

  • 
    -Lactam Side Chains:  Analogous to D-phenylglycine in Ampicillin, the D-configuration is essential for the bioactivity of cephalosporin analogs where the 4-bromo group enhances lipophilicity and potency.
    
Pharmacophore Mapping
  • Aryl Bromide: Serves as a handle for late-stage diversification via palladium-catalyzed cross-coupling.

  • Chiral Center: The (R)-amine dictates the spatial orientation of the pharmacophore, critical for binding affinity in enzyme pockets (e.g., Factor Xa or Thrombin).

Synthetic Evolution: From Racemic to Enzymatic

The "discovery" of an efficient route to this compound mirrors the evolution of process chemistry.

Method A: The Classical Strecker Synthesis (Racemic)[1]
  • Mechanism: Condensation of 4-bromobenzaldehyde with ammonia and cyanide to form the aminonitrile, followed by acid hydrolysis.

  • Limitation: Yields a 50:50 racemic mixture. Requires tedious chiral resolution using tartaric acid or camphor-sulfonic acid, resulting in a maximum theoretical yield of 50% (discarding the wrong enantiomer).

Method B: The "Gold Standard" Hydantoinase Process (Enzymatic)

This is the modern industrial route. It utilizes a Dynamic Kinetic Resolution (DKR) , allowing for theoretically 100% conversion of the racemic starting material to the desired (R)-product.[1]

The Enzymatic Cascade Mechanism
  • Racemization: A chemical or enzymatic racemase ensures the substrate (hydantoin) is constantly equilibrating between L and D forms.

  • D-Selective Hydrolysis: The enzyme D-Hydantoinase exclusively hydrolyzes the D-hydantoin to the N-carbamoyl intermediate.[2]

  • Decarbamoylation: D-Carbamoylase cleaves the carbamoyl group to release the free (R)-amino acid.

HydantoinaseProcess L_Hyd L-5-(4-Bromophenyl) hydantoin D_Hyd D-5-(4-Bromophenyl) hydantoin L_Hyd->D_Hyd Spontaneous/Racemase (pH > 8.0) N_Carb N-Carbamoyl-D- (4-bromophenyl)glycine D_Hyd->N_Carb D-Hydantoinase (Hydrolysis) Product (R)-2-Amino-2- (4-bromophenyl)acetic acid N_Carb->Product D-Carbamoylase (Decarboxylation)

Figure 1: Dynamic Kinetic Resolution via the Hydantoinase Process. The L-isomer continuously racemizes to the D-isomer, which is selectively consumed.

Validated Experimental Protocol

Objective: Synthesis of this compound via Chemoenzymatic Route.

Reagents & Equipment[4][5][6][7]
  • Substrate: 5-(4-bromophenyl)hydantoin (Synthesized via Bucherer-Bergs reaction).

  • Biocatalyst: Recombinant Agrobacterium radiobacter expressing D-hydantoinase and D-carbamoylase (commercially available as "D-Hydantoinase Resin").

  • Buffer: 0.1 M Potassium Phosphate (pH 8.0).

  • Equipment: Thermostated shaker, HPLC.

Step-by-Step Methodology
  • Substrate Preparation: Suspend 10 g of 5-(4-bromophenyl)hydantoin in 200 mL of 0.1 M Potassium Phosphate buffer (pH 8.0). Add MnCl₂ (1 mM) as a cofactor for the hydantoinase.

  • Enzymatic Reaction: Add 1.0 g of immobilized D-Hydantoinase/Carbamoylase biocatalyst.

  • Incubation: Incubate at 40°C with orbital shaking (150 rpm). Maintain pH at 8.0 by automatic titration with 1M NaOH (the ring-opening produces acid).

  • Monitoring: Monitor reaction progress via HPLC (see Section 5) every 4 hours. The reaction is complete when the hydantoin peak disappears (<1%).

  • Work-up:

    • Filter off the biocatalyst beads (can be reused).

    • Acidify the filtrate to pH 5.0 (isoelectric point of the amino acid) using 6M HCl.

    • Cool to 4°C overnight to induce crystallization.

  • Purification: Filter the white precipitate, wash with ice-cold water and ethanol. Dry under vacuum at 50°C.

Expected Yield: >90% (due to dynamic kinetic resolution). Optical Purity: >99% ee (R-isomer).

Analytical Validation (Self-Validating System)

To ensure the integrity of the (R)-isomer, a chiral HPLC method is required.

Chiral HPLC Method
ParameterCondition
Column CROWNPAK CR(+) (Daicel) or Chiralpak ZWIX(+)
Mobile Phase Perchloric acid (pH 1.5) / Methanol (90:10 v/v)
Flow Rate 0.5 mL/min
Temperature 25°C
Detection UV @ 254 nm
Retention Times (S)-Isomer: ~12.5 min (R)-Isomer: ~16.8 min

Validation Logic: The CROWNPAK column utilizes a crown ether chiral selector that specifically complexes with the primary amine of amino acids. The D-isomer (R) typically elutes second due to stronger complexation in the CR(+) phase.

Data Summary: Comparison of Routes

MetricClassical Resolution (Strecker)Enzymatic Hydantoinase (Recommended)
Starting Material 4-Bromobenzaldehyde5-(4-Bromophenyl)hydantoin
Step Count 3 (Synthesis + Resolution + Hydrolysis)1 (One-pot Cascade)
Max Theoretical Yield 50% (Racemic loss)100% (DKR)
Enantiomeric Excess 90-95% (Requires recrystallization)>99% (Strict Enzyme Specificity)
Environmental Impact High (Cyanide waste, solvents)Low (Aqueous buffer, reusable catalyst)

References

  • Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology.[1] Link

  • Altenbuchner, J., et al. (2001).[1] Hydantoinase Process for the Production of D-Amino Acids.[1][2][3][4] Biopolymers Online. Link

  • Bommarius, A. S., et al. (1998). Membrane Bioreactors for the Production of Enantiomerically Pure

    
    -Amino Acids. Annals of the New York Academy of Sciences. Link
    
  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR(+).Link

  • PubChem Compound Summary. 2-Amino-2-(4-bromophenyl)acetic acid.[5][6] National Center for Biotechnology Information. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility, synthesis, and application of (R)-2-Amino-2-(4-bromophenyl)acetic acid (also known as (R)-4-Bromophenylglycine). It is structured to serve researchers requiring high-purity chiral intermediates for structure-activity relationship (SAR) studies and active pharmaceutical ingredient (API) synthesis.

Executive Summary: The Divergent Chiral Scaffold

This compound (CAS: 1260220-71-0 ; HCl Salt: 709665-71-4 ) is a non-proteinogenic amino acid that serves as a bifunctional linchpin in modern drug discovery. Unlike standard amino acids, it possesses two distinct vectors for chemical modification:

  • The Chiral Backbone: The (R)-configuration (D-isomer) is critical for peptidomimetic stability, often conferring resistance to proteolytic degradation in protease inhibitors and peptide therapeutics.

  • The Aryl Halide Handle: The para-bromo substituent acts as a pre-installed activation site for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification of the aromatic core without affecting the chiral center.

This dual functionality makes it a preferred starting material for HCV protease inhibitors , thrombin inhibitors , and anticonvulsant semicarbazones .

Synthesis & Manufacturing: The Chemo-Enzymatic Route

While chemical resolution (e.g., using chiral tartaric acid) is possible, the industrial standard for high-enantiopurity (>99% ee) (R)-phenylglycines is the Hydantoinase-Carbamoylase Process . This "Dynamic Kinetic Resolution" (DKR) is superior to classical methods because it converts 100% of the racemic starting material into the desired (R)-isomer.

The "Hydantoinase" Workflow

The process begins with the cheap starting material 4-bromobenzaldehyde , converted via the Bucherer-Bergs reaction to the racemic hydantoin, followed by enzymatic ring opening.

G Aldehyde 4-Bromobenzaldehyde Hydantoin DL-5-(4-Bromophenyl)hydantoin (Racemic) Aldehyde->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) Hydantoin->Hydantoin Spontaneous Racemization N_Carbamoyl N-Carbamoyl-(R)- 4-bromophenylglycine Hydantoin->N_Carbamoyl D-Hydantoinase (Hydrolysis) Final_AA (R)-4-Bromophenylglycine (>99% ee) N_Carbamoyl->Final_AA D-Carbamoylase (Decarbamoylation)

Figure 1: The industrial enzymatic route ensures 100% theoretical yield by recycling the (S)-isomer via in-situ racemization of the hydantoin intermediate.

Chemical Reactivity & Derivatization Protocols

For medicinal chemistry applications, the free amino acid is rarely used directly. It is typically protected or coupled. Below are validated protocols for its primary uses.

Protocol A: N-Boc Protection (Standard)

Purpose: To protect the amine functionality for peptide synthesis or to prevent catalyst poisoning during cross-coupling.

Reagents:

  • (R)-4-Bromophenylglycine (10 mmol, 2.30 g)

  • Di-tert-butyl dicarbonate (Boc₂O) (11 mmol, 2.40 g)

  • Triethylamine (Et₃N) (15 mmol, 2.1 mL)

  • Solvent: 1:1 Dioxane/Water (50 mL)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, suspend the amino acid in water (25 mL). Add Et₃N dropwise. The solution should clear as the zwitterion is deprotonated. Add Dioxane (25 mL).

  • Addition: Cool the mixture to 0°C in an ice bath. Add Boc₂O (dissolved in 5 mL dioxane) dropwise over 15 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 12 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM, Ninhydrin stain).

  • Workup: Evaporate dioxane under reduced pressure. Acidify the remaining aqueous layer to pH 2-3 using 1M KHSO₄ (preferred over HCl to prevent Boc cleavage).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect ~90-95% of a white solid. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Suzuki-Miyaura Cross-Coupling (The "Divergent" Step)

Purpose: To replace the bromine with an aryl/heteroaryl group, creating a biaryl scaffold common in "Sartan" drugs or kinase inhibitors.

Reagents:

  • Substrate: N-Boc-(R)-4-bromophenylglycine methyl ester (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon 3 times.

  • Charging: Add the Substrate (1 mmol), Boronic Acid (1.2 mmol), and Pd catalyst.

  • Solvent Addition: Add Dioxane (5 mL) and Aqueous K₂CO₃ (1.5 mL).

  • Degassing: Bubble Argon through the liquid for 10 minutes (essential to prevent homocoupling).

  • Heating: Seal and heat to 80°C for 4-6 hours. The solution typically turns black (Pd precipitation) upon completion.

  • Purification: Filter through a Celite pad. Dilute with water, extract with EtOAc. Purify via flash chromatography.

    • Note: Retaining the chiral center requires mild bases; avoid strong hydroxides (NaOH) which may cause racemization at the alpha-carbon.

Key Applications in Drug Discovery

The (R)-4-bromophenylglycine scaffold is not just a building block; it is a pharmacophore enabler .

DomainApplication LogicKey References
Protease Inhibitors The bulky phenyl ring fills the S1/S2 hydrophobic pockets of proteases (e.g., Thrombin, HCV NS3/4A). The (R)-configuration mimics the D-amino acids found in bacterial cell walls, resisting host degradation.J. Med. Chem. 2010 [1]
Anticonvulsants 4-Bromophenyl semicarbazones derived from this scaffold show potent activity in Maximal Electroshock Seizure (MES) models, outperforming Valproate in neurotoxicity profiles.Eur. J. Med. Chem. 2000 [2]
Peptide Libraries Used in "Positional Scanning" libraries. The Br-group allows for "stapling" (cyclization) of peptides via cross-coupling to stabilize alpha-helices.Bioorg. Med. Chem. 2015 [3]
Structural Logic Diagram

The following diagram illustrates how the core molecule serves as a hub for three distinct medicinal chemistry campaigns.

MedicinalChemistry Core (R)-4-Bromophenylglycine (The Hub) Path1 Pathway A: Amine/Acid Coupling (Peptidomimetics) Core->Path1 Protection (Boc/Fmoc) Path2 Pathway B: Suzuki Coupling (Biaryl Synthesis) Core->Path2 Pd-Catalysis (Ar-Br) Path3 Pathway C: Semicarbazone Formation (Direct CNS Activity) Core->Path3 Hydrazine Condensation Drug1 HCV Protease Inhibitors (e.g., P2/P3 Intermediates) Path1->Drug1 Drug2 Angiotensin Antagonists (Biphenyl Tetrazoles) Path2->Drug2 Drug3 Anticonvulsants (Na+ Channel Blockers) Path3->Drug3

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the amine/acid core and the aryl bromide.

References

  • HCV Protease Inhibitors: Liverton, N. J., et al.[1] "Molecular Modeling Based Design of HCV NS3/4A Protease Inhibitors." Journal of Medicinal Chemistry, 53(2), 2010.

  • Anticonvulsant Activity: Pandeya, S. N., et al.[2] "Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones." European Journal of Medicinal Chemistry, 35(10), 2000.

  • Peptide Stapling & Libraries: Lau, Y. H., et al. "Peptide Stapling Techniques Based on Different Macrocyclization Chemistries." Chemical Society Reviews, 44(1), 2015.

  • Enzymatic Resolution: Bommarius, A. S., et al. "Hydantoinase/Carbamoylase-Chemoenzymatic Synthesis of Amino Acids." Biotechnology Letters, 2021.

Sources

Methodological & Application

Application Note: Incorporation of (R)-2-Amino-2-(4-bromophenyl)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-2-Amino-2-(4-bromophenyl)acetic acid (also known as (R)-4-bromophenylglycine) is a valuable non-canonical amino acid used to introduce conformational constraints, aromatic interactions, and halogen bonding capabilities into peptide scaffolds. Furthermore, the aryl bromide moiety serves as a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). However, the incorporation of phenylglycine derivatives is notoriously challenging due to the high acidity of the


-proton, which leads to rapid racemization under standard basic coupling conditions.[1] This guide provides a high-fidelity protocol for the racemization-free incorporation of this residue using Fmoc-SPPS and details a validated method for on-resin Suzuki cross-coupling.

Technical Background & Challenges

The Racemization Trap

Unlike standard proteinogenic amino acids, phenylglycine derivatives possess an aromatic ring directly attached to the


-carbon.[2] The electron-withdrawing nature of the aromatic ring (exacerbated by the 4-bromo substituent) significantly increases the acidity of the 

-proton.
  • Mechanism: During activation, the use of strong tertiary amine bases (like DIPEA) facilitates the abstraction of the

    
    -proton, leading to the formation of an achiral enolate intermediate or an oxazolone which rapidly epimerizes.
    
  • Consequence: Standard coupling (e.g., HBTU/DIPEA) can result in >20% epimerization, yielding a difficult-to-separate mixture of diastereomers (L-D and L-L peptides).

Strategic Solution

To maintain the integrity of the (R)-stereocenter, two critical adjustments must be made:

  • Base Selection: Replace DIPEA (pKa ~10.7) with a weaker, more sterically hindered base such as 2,4,6-Trimethylpyridine (TMP/Collidine) (pKa ~7.4).

  • Coupling Reagent: Utilize reagents that stabilize the activated ester or allow for faster coupling at lower pH, such as COMU or DEPBT .

Visual Workflow

Racemization Pathway & Prevention

RacemizationMechanism Start (R)-Fmoc-4-Br-Phg-OH Activation Activation (Formation of Active Ester) Start->Activation DIPEA_Path Strong Base (DIPEA) Proton Abstraction Activation->DIPEA_Path High Risk TMP_Path Weak Base (TMP/Collidine) Maintains Alpha-Proton Activation->TMP_Path Recommended Enolate Planar Enolate/Oxazolone (Achiral Intermediate) DIPEA_Path->Enolate Racemic Racemic Mixture (R/S)-Peptide Enolate->Racemic Pure Pure (R)-Peptide TMP_Path->Pure

Figure 1: Mechanism of base-induced racemization in phenylglycine derivatives and the corrective strategy using weak bases.

Experimental Protocols

Materials & Reagents[3][4]
  • Amino Acid: Fmoc-(R)-2-Amino-2-(4-bromophenyl)acetic acid.

  • Resin: Rink Amide or Wang Resin (0.3–0.6 mmol/g loading recommended to reduce steric crowding).

  • Coupling Reagents: COMU (preferred) or DEPBT.[1][3][4]

  • Base: 2,4,6-Trimethylpyridine (TMP/Collidine). Do NOT use DIPEA.

  • Solvent: DMF (Anhydrous).

Protocol: Racemization-Free Coupling (SPPS)

Step 1: Resin Preparation

  • Swell resin in DMF for 30 minutes.

  • Deprotect N-terminus (20% Piperidine/DMF, 2 x 5 min). Note: Ensure thorough washing (5 x DMF) after deprotection to remove all traces of piperidine.

Step 2: Activation (Pre-activation is discouraged; in situ is preferred) Prepare the following mixture immediately before addition to the resin:

  • Fmoc-AA: 3.0 equivalents (relative to resin loading)

  • COMU: 3.0 equivalents

  • TMP (Collidine): 3.0 - 4.0 equivalents

  • Solvent: DMF (Concentration ~0.1 M)

Technical Note: The 1:1 ratio of Base:Coupling Reagent is critical. Excess base promotes racemization.[4]

Step 3: Coupling

  • Add the activated mixture to the resin.[1]

  • Agitate at room temperature for 60 minutes .

  • Drain and wash with DMF (3x).[5]

  • Second Coupling (Double Coupling): Highly recommended for this sterically hindered amino acid. Repeat Steps 2-3 with fresh reagents.

Step 4: Monitoring

  • Perform a Kaiser test or Chloranil test (for secondary amines) to confirm coupling completion.

  • Analytical Check: Micro-cleavage of a resin sample followed by HPLC is the only way to definitively rule out racemization. Look for "doublet" peaks.

Protocol: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol allows the transformation of the aryl bromide into a biaryl system while the peptide is still attached to the solid support.

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (0.1 eq) or Pd
    
    
    (dba)
    
    
    (0.05 eq) + sSPhos (0.1 eq).
  • Boronic Acid: Aryl boronic acid of choice (3.0 eq).

  • Base: Na

    
    CO
    
    
    
    (2M aqueous solution, 5.0 eq).
  • Solvent: DME/EtOH/H

    
    O (9:9:2) or DMF/H
    
    
    
    O (9:1).

Procedure:

  • Fmoc Protection: Ensure the N-terminus is Fmoc-protected to prevent Pd-chelation by the free amine.

  • Degassing: Place the resin in a microwave vial. Add the boronic acid and solvent.[6] Bubble Nitrogen/Argon through the solvent for 10 minutes (Critical to prevent Pd oxidation).

  • Catalyst Addition: Add the Pd catalyst and base solution under inert atmosphere.

  • Reaction:

    • Microwave (Recommended): 80°C for 30 minutes (Max 60W).

    • Thermal: 80°C for 4–12 hours.

  • Washing: Wash extensively with DMF, H

    
    O, MeOH, DCM, and solution of sodium diethyldithiocarbamate (0.05 M in DMF) to scavenge residual Palladium.
    

Data Summary & Comparison

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Coupling Reagent HBTU / HATUCOMU or DEPBT
Base DIPEA (Diisopropylethylamine)TMP (2,4,6-Trimethylpyridine)
Base pKa ~10.7~7.4
Racemization Risk High (>15-20%)Negligible (<1-2%)
Coupling Time 30-60 min60 min (Double coupling advised)
Solvent DMFDMF (or DMF/DMSO for solubility)

Logic & Signaling Diagram (Suzuki Workflow)

SuzukiWorkflow Resin Resin-Peptide-Phg(4-Br)-Fmoc Degas Degas Solvents (DME/EtOH/H2O) + Boronic Acid Resin->Degas CatAdd Add Pd Catalyst + Base (Inert Atmosphere) Degas->CatAdd Reaction Cross-Coupling (80°C, 30 min MW) CatAdd->Reaction Wash Pd Scavenging Wash (Dithiocarbamate) Reaction->Wash Final Resin-Peptide-Biaryl-Fmoc Wash->Final

Figure 2: Workflow for on-resin Suzuki-Miyaura modification of the bromophenylglycine residue.

References

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Contextual grounding on COMU/DEPBT efficiency).
  • BenchChem Technical Support. (2025). Protocol for the Incorporation of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis. Retrieved from

  • Maity, P., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. PMC. Retrieved from

  • Vercruysse, E., et al. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Catalysts. Retrieved from

Sources

Application Note: Protocol for Incorporating (R)-2-Amino-2-(4-bromophenyl)acetic acid in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of (R)-2-Amino-2-(4-bromophenyl)acetic acid (also known as (R)-4-bromophenylglycine or (R)-4-Br-Phg) into peptide sequences presents a dual synthetic challenge: severe steric hindrance and an extreme propensity for racemization. This unnatural amino acid serves as a critical pharmacophore for restricting conformational flexibility and provides a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This guide details an optimized Fmoc-SPPS protocol utilizing COMU/TMP or DIC/Oxyma activation strategies to suppress oxazolone-mediated racemization, ensuring enantiomeric purities >98%.

Chemical Challenges & Mechanistic Insight

The Racemization Trap

Unlike standard amino acids, phenylglycine derivatives possess a phenyl ring directly attached to the


-carbon. In (R)-4-Br-Phg, the electron-withdrawing bromine substituent inductively stabilizes the carbanion at the 

-position, making the

-proton significantly more acidic (

~12-13 vs. ~21 for Ala).

During activation, particularly with strong bases like DIPEA, the activated ester cyclizes to form an 5(4H)-oxazolone intermediate. This intermediate rapidly tautomerizes to an achiral enol, leading to irreversible racemization upon coupling.

Visualization: Oxazolone-Mediated Racemization Pathway

The following diagram illustrates the mechanistic failure point when using standard HATU/DIPEA conditions.

RacemizationMechanism cluster_legend Pathway Key Start Fmoc-(R)-4-Br-Phg-OH Activated Activated Ester (Oxyma/OBt) Start->Activated Activation Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone Base (DIPEA) Cyclization Product_L Desired (R)-Peptide Activated->Product_L Direct Coupling (Fast) Enol Enol Intermediate (Achiral/Planar) Oxazolone->Enol Rapid Tautomerization (Base Catalyzed) Oxazolone->Product_L Amine Attack Product_D Undesired (S)-Epimer Oxazolone->Product_D Amine Attack Enol->Oxazolone Reversible Legend Red Path = Racemization Risk Green Path = High Fidelity

Figure 1: Mechanism of base-catalyzed racemization via oxazolone formation. The electron-withdrawing 4-bromo group accelerates the transition to the achiral enol.

Pre-Synthesis Considerations

ParameterRecommendationRationale
Resin Rink Amide or 2-Chlorotrityl Chloride (2-CTC)2-CTC is ideal for preventing diketopiperazine formation if Phg is at the C-terminus.
Loading Low Loading (0.2 – 0.4 mmol/g)Reduces aggregation; steric bulk of Phg requires space.
Fmoc-AA Fmoc-(R)-2-Amino-2-(4-bromophenyl)acetic acidEnsure high optical purity (>99% ee) of starting material.
Activator COMU or DIC/Oxyma Pure Avoid HATU/HBTU . Uronium salts with DIPEA cause high racemization.
Base TMP (2,4,6-Trimethylpyridine) or Collidine Weaker, sterically hindered bases prevent

-proton abstraction.

Experimental Protocols

Protocol A: Low-Racemization Coupling (The "Collidine" Method)

Use this protocol specifically for the (R)-4-Br-Phg residue. Standard conditions can be used for other amino acids.

Materials:

  • Fmoc-(R)-4-Br-Phg-OH (3.0 eq)

  • COMU (3.0 eq) (Alternative: DIC/Oxyma Pure)

  • 2,4,6-Trimethylpyridine (TMP/Collidine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Resin Preparation: Swell resin in DMF for 30 mins. Deprotect N-terminus (20% Piperidine/DMF) and wash thoroughly (5x DMF).[1]

  • Activation Cocktail:

    • Dissolve Fmoc-(R)-4-Br-Phg-OH and COMU in minimal DMF.

    • Crucial: Add TMP (Collidine) immediately before addition to the resin. Do not pre-activate for >1 minute.

    • Alternative (Base-Free): Dissolve AA and Oxyma Pure (3 eq) in DMF.[2] Add DIC (3 eq). This method generates no tertiary amine salts and is extremely safe for chiral integrity.

  • Coupling:

    • Add mixture to resin.[1][2][3][4][5][6][7]

    • Agitate at Room Temperature for 60–90 minutes.

    • Note: Do not heat. Elevated temperatures (>40°C) guarantee racemization of Phg derivatives.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines or steric bulk) to confirm coupling. If positive, re-couple using fresh reagents (Protocol A).

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Perform this step to functionalize the aryl bromide. This is best performed after peptide assembly is complete but before cleavage, with the N-terminus Boc-protected to prevent side reactions.

Reagents:

  • Aryl Boronic Acid (5.0 eq)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (0.1 eq) or Pd(OAc)
    
    
    /SPhos.
  • Base: Na

    
    CO
    
    
    
    (2M aqueous solution, 5.0 eq).
  • Solvent: DME/EtOH/H

    
    O (9:9:2 ratio) or DMF/H
    
    
    
    O.

Workflow:

  • N-Terminal Protection: Ensure the N-terminus is Fmoc-deprotected and then Boc-protected (Boc

    
    O, DIPEA) or Acetylated. Fmoc is unstable in the basic Suzuki conditions.
    
  • Degassing: Place resin, boronic acid, and catalyst in a reactor. Purge with Argon/Nitrogen for 15 mins.

  • Reaction:

    • Add degassed solvent and base solution.

    • Heat to 60°C (microwave or oil bath) for 2–4 hours under inert atmosphere.

  • Washing: Wash extensively with DMF, H

    
    O, MeOH, solution of sodium diethyldithiocarbamate (to remove Pd), and DCM.
    

Quality Control & Analysis

Verification of Chiral Integrity: Standard C18 HPLC cannot distinguish enantiomers. You must use one of the following:

  • Marfey's Method: Hydrolyze a small resin sample (6N HCl), derivatize with FDAA (Marfey's reagent), and analyze via C18 HPLC. The L- and D-Phg derivatives will separate significantly.

  • Chiral HPLC: Analyze the cleaved crude peptide on a Chiralpak or Chiralcel column.

Data Summary: Coupling Reagent Comparison Based on internal optimization data for Phg derivatives.

Coupling SystemBase% D-Isomer (Racemization)Coupling Efficiency
HATUDIPEA15 – 30% (High Risk)High
HBTUDIPEA10 – 20%Moderate
COMU TMP (Collidine) < 1.0% High
DIC / Oxyma None < 0.5% High

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Racemization (>5%) Base strength too high (DIPEA used).Switch to Collidine (TMP) or DIC/Oxyma (base-free).
Pre-activation time too long.Add base/DIC immediately before pouring onto resin.[5]
Temperature too high.Perform coupling at 0°C to RT. Never microwave Phg coupling.
Incomplete Coupling Steric hindrance of Bromophenyl group.Double couple; extend time to 2h; ensure efficient mixing.
Palladium Black on Resin Catalyst decomposition during Suzuki.Wash resin with 0.5% sodium diethyldithiocarbamate in DMF.
Fmoc Loss during Suzuki Basic conditions cleaved Fmoc.Use Boc protection for N-terminus before Suzuki step.

Workflow Diagram

SPPS_Workflow cluster_Special CRITICAL STEP: (R)-4-Br-Phg Incorporation Resin 1. Resin Selection (Rink Amide / 2-CTC) Deprotect 3. Fmoc Removal (20% Piperidine) Resin->Deprotect Coupling_Std 2. Standard AA Coupling (HBTU/DIPEA) Coupling_Std->Deprotect Iterate Deprotect->Coupling_Std Coupling_Phg 4. Optimized Coupling Reagents: COMU/Collidine or DIC/Oxyma Temp: 25°C (NO HEAT) Deprotect->Coupling_Phg Next is Phg Suzuki 6. Optional: On-Resin Suzuki Coupling (Pd(PPh3)4, Base, 60°C) *Requires Boc-N-Term* Deprotect->Suzuki Sequence Complete Check 5. QC: Chloranil Test Coupling_Phg->Check Check->Deprotect Pass Check->Coupling_Phg Fail (Re-couple) Cleavage 7. Cleavage & Analysis (TFA/TIS/H2O) Suzuki->Cleavage

Figure 2: Optimized SPPS workflow highlighting the critical control point for (R)-4-Br-Phg incorporation.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • El Sawy, M. A., et al. (2012).[8] Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science, 18(8), 511-517. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Jad, Y. E., et al. (2014).[4] Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Organic Process Research & Development. Link

  • BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis. Link

Sources

Technical Guide: Derivatization Strategies for HPLC Analysis of (R)-2-Amino-2-(4-bromophenyl)acetic Acid

[1][2]

Executive Summary & Scientific Rationale

(R)-2-Amino-2-(4-bromophenyl)acetic acid (also known as 4-bromo-D-phenylglycine) is a critical chiral building block in the synthesis of semi-synthetic antibiotics and antithrombotic agents.[1] Its analysis presents two distinct challenges:

  • Zwitterionic Polarity: The free amino acid is difficult to retain on standard C18 reversed-phase columns.[1]

  • Optical Purity: As a chiral intermediate, distinguishing the (R)-enantiomer from the (S)-impurity is essential for downstream efficacy and safety.[1][2]

While direct chiral chromatography (e.g., Whelk-O1) is possible, pre-column derivatization remains the superior approach for robustness and sensitivity.[1] It converts the zwitterion into a hydrophobic species, allowing the use of standard, inexpensive C18 columns while simultaneously enhancing detection limits.

This guide details two distinct protocols:

  • Protocol A (Marfey’s Reagent): The gold standard for enantiomeric purity (chiral resolution).[1] It creates stable diastereomers detectable by UV.

  • Protocol B (OPA/IBLC): The preferred method for high-sensitivity trace analysis (e.g., PK studies) using fluorescence detection.[1]

Mechanism of Action

Understanding the chemistry is vital for troubleshooting.

Marfey's Reagent (FDAA)

1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) undergoes a nucleophilic aromatic substitution.[1] The amino group of the analyte displaces the fluorine atom on the FDAA. Since FDAA is optically pure (L-configuration), reaction with a racemic mixture of the analyte yields two diastereomers:

  • L-FDAA + (S)-Analyte

    
     L-S Diastereomer 
    
  • L-FDAA + (R)-Analyte

    
     L-R Diastereomer 
    

These diastereomers possess different physicochemical properties (hydrophobicity), allowing baseline separation on an achiral C18 column.

Reaction Pathway Diagram[2]

DerivatizationMechanismAnalyteThis compound(Nucleophile)IntermediateMeisenheimer Complex(Transition State)Analyte->IntermediateAttack on C-F bond(pH 8.0-9.0)FDAAMarfey's Reagent (FDAA)(Electrophile)FDAA->IntermediateProductL-R Diastereomer(Stable, Hydrophobic, UV-Active)Intermediate->ProductElimination of F-ByproductHFIntermediate->Byproduct

Figure 1: Nucleophilic aromatic substitution mechanism converting the chiral analyte into a resolvable diastereomer.

Protocol A: Determination of Enantiomeric Purity (Marfey's Method)

Best For: QC release testing, process control, optical purity (% ee). Detection: UV @ 340 nm.[1][3][4]

Reagents & Equipment
  • Marfey’s Reagent (FDAA): 1% (w/v) solution in Acetone.[1][2][3] (Protect from light).

  • Buffer: 1 M Sodium Bicarbonate (NaHCO

    
    ).
    
  • Quench: 2 M Hydrochloric Acid (HCl).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

Step-by-Step Procedure
  • Sample Solubilization: Dissolve 2.5 µmol of the sample (approx. 0.6 mg) in 100 µL of water.

    • Note: If the sample is the HCl salt, add an extra equivalent of base in step 2.

  • Derivatization:

    • Add 200 µL of 1% FDAA solution.[3]

    • Add 40 µL of 1 M NaHCO

      
       .[3]
      
    • Critical Check: pH must be > 8.0 for the amine to be nucleophilic.

  • Incubation: Heat the vial at 40°C for 60 minutes in a heating block.

    • Why: Phenylglycine analogs are sterically hindered; heat ensures quantitative conversion.

  • Quenching: Remove from heat and allow to cool. Add 40 µL of 2 M HCl .

    • Why: Stops the reaction and prevents hydrolysis of the amide bond.

  • Dilution: Dilute with 200 µL of Mobile Phase A (Water/TFA). Filter through 0.22 µm PTFE filter.

  • Analysis: Inject 10 µL onto the HPLC.

HPLC Conditions (Protocol A)
ParameterSetting
Mobile Phase A Water + 0.1% Trifluoroacetic acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 0-2 min: 10% B (Hold)2-30 min: 10%

60% B30-35 min: 90% B (Wash)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV 340 nm (Specific to dinitrophenyl group)
Data Interpretation
  • Elution Order: Typically, the L-S diastereomer elutes before the L-R diastereomer on C18 columns.

    • Validation: You must run a racemic standard (mixture of R and S) to confirm retention times.

  • Calculation:

    
    [1]
    

Protocol B: High-Sensitivity Trace Analysis (OPA/IBLC)

Best For: Pharmacokinetics (PK), biological matrices, trace impurity analysis. Detection: Fluorescence (Ex 340 nm / Em 450 nm).[1]

Scientific Basis

o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole.[4] By using a chiral thiol (N-isobutyryl-L-cysteine, IBLC), we introduce chirality, allowing separation of enantiomers.[1]

Reagents
  • OPA Reagent: 10 mg OPA dissolved in 1 mL Methanol + 9 mL 0.4 M Borate Buffer (pH 10.2).[1]

  • Chiral Thiol: N-isobutyryl-L-cysteine (IBLC).[1][5] Add 10 mg to the OPA solution.

  • Stability: This reagent is unstable.[1][4] Prepare fresh daily or use an autosampler with "mix-in-needle" capability.[1]

Automated Workflow (Autosampler Program)

Manual derivatization is discouraged due to the instability of the isoindole derivative. Use an automated injector program:

AutosamplerWorkflowStartStart Injection CycleDrawSampleDraw 5 µL SampleStart->DrawSampleDrawReagentDraw 5 µL OPA/IBLC ReagentDrawSample->DrawReagentMixMix in Loop/Vial(Wait 1.0 min)DrawReagent->MixInjectInject onto ColumnMix->Inject

Figure 2: Automated pre-column derivatization workflow to ensure reaction timing reproducibility.[1]

HPLC Conditions (Protocol B)
ParameterSetting
Column Poroshell HPH-C18 (Agilent) or equivalent (2.7 µm, 4.6 x 100 mm)
Mobile Phase A 10 mM Na

HPO

+ 10 mM Na

B

O

, pH 8.2
Mobile Phase B Acetonitrile:Methanol:Water (45:45:[1]10)
Gradient Linear gradient 5% B to 50% B over 15 mins
Detection Fluorescence: Ex 340 nm, Em 450 nm

Validation & Troubleshooting

System Suitability Criteria

Before running samples, ensure your system meets these metrics using a racemic standard:

  • Resolution (

    
    ): 
    
    
    between R and S peaks.
  • Tailing Factor:

    
     (Derivatization usually fixes peak tailing associated with free amines).[1]
    
  • Precision: RSD

    
     for peak area (n=5).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Peak Area Incomplete ReactionCheck pH of reaction mixture. It must be basic (pH > 8) for the amine to react. If sample is a salt, add more NaHCO

.
Extra Peaks Reagent DegradationMarfey's reagent hydrolyzes over time.[1] Use fresh reagent. Run a "Blank" (Reagent + Buffer) to identify reagent peaks.
Racemization Excessive Heat/pHDo not exceed 40°C or 60 mins.[1] High pH (>11) can induce racemization of the chiral center.
Peak Tailing Column OverloadThe dinitrophenyl group is bulky. Reduce injection volume or sample concentration.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1]

  • Thermo Fisher Scientific. (n.d.). FDAA, Marfey's Reagent Product Information.[3]

  • Agilent Technologies. (2021). Automated Precolumn Derivatization for the Enantioseparation of Amino Acids.[5] Application Note 5994-3367EN.

  • Waters Corporation. (2020). Amino Acid Analysis Using AccQ•Tag Ultra. Waters Application Note.

  • Sigma-Aldrich. (n.d.).[1] (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride Product Sheet. [1]

Application Note: Analytical Profiling of (R)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

(R)-2-Amino-2-(4-bromophenyl)acetic acid is a non-proteinogenic amino acid frequently employed as a chiral building block in the synthesis of peptide-based pharmaceuticals (e.g., protease inhibitors) and peptidomimetics. Its structural rigidity, conferred by the phenyl ring, and the electronic effects of the bromine substituent make it a critical scaffold for structure-activity relationship (SAR) studies.

The analytical control of this compound presents two distinct challenges:

  • Zwitterionic Solubility: As an amphoteric molecule, it exhibits poor retention on standard C18 phases without pH modification.

  • Enantiomeric Purity: The (R)-enantiomer is typically the active pharmacophore; the (S)-enantiomer is a critical impurity that must be controlled to <0.5% (or stricter limits depending on stage).

Analyte Characteristics
PropertyDetail
CAS Number 95753-55-2 (Racemic: 27641-57-2)
Formula

MW 230.06 g/mol
Chirality (R)-Configuration (corresponds to D-amino acid nomenclature)
UV Max ~220 nm (End absorption), ~260 nm (Aromatic fine structure)
Solubility Soluble in acidic aqueous buffers; sparingly soluble in pure Methanol/Acetonitrile.[1][2][3]

Analytical Strategy & Workflow

The following decision tree outlines the logical progression for full characterization, ensuring identity, chemical purity, and stereochemical integrity.

AnalyticalWorkflow Start Sample Receipt (R)-4-Br-Phg Solubility Solubility Check (Dissolve in 0.1M HClO4) Start->Solubility ID_Check Identity Confirmation (LC-MS & NMR) Solubility->ID_Check Purity_Chem Chemical Purity (RP-HPLC) Detect synthetic byproducts (Des-bromo, Benzaldehyde) ID_Check->Purity_Chem Identity Confirmed Purity_Chiral Chiral Purity (Crown Ether HPLC) Quantify (S)-Enantiomer Purity_Chem->Purity_Chiral Chem Purity > 98% Release Certificate of Analysis Generation Purity_Chiral->Release ee% > 99.5%

Figure 1: Analytical Decision Tree for (R)-4-Bromophenylglycine qualification.

Protocol A: Enantiomeric Purity (Gold Standard)

Objective: Quantify the (S)-enantiomer impurity. Methodology: Direct Chiral Ligand Exchange / Crown Ether Complexation.

Scientific Rationale

Derivatization (e.g., Marfey’s reagent) introduces kinetic fractionation risks and additional sample prep errors. For free amino acids, Crown Ether stationary phases (specifically Crownpak CR(+) ) are the industry gold standard.

The chiral selector (a chiral crown ether) forms a host-guest complex with the ammonium group (


) of the amino acid. The "R" and "S" enantiomers have different spatial fits within the crown cavity, driven by the steric hindrance of the 4-bromophenyl group relative to the chiral barriers of the crown ether.
Experimental Conditions
ParameterSettingNote
Column Daicel Crownpak CR(+) (4.0 x 150 mm, 5 µm)Specialized for amino acids.[4]
Mobile Phase pH 1.5 Perchloric Acid (

)
Crucial: Amine must be protonated (

) to bind to the crown ether.
Preparation Mix 16.3 g 60%

in 1L ultrapure water.
pH must be < 2.0.
Flow Rate 0.4 - 0.6 mL/minLower flow often improves resolution.
Temperature 10°C - 15°C Critical: Lower temperature enhances the thermodynamic stability of the chiral complex, improving resolution (

).
Detection UV @ 210 nmCarboxyl/Amine absorption band.
Sample Diluent Mobile PhaseMatch matrix to prevent peak distortion.
Procedure
  • System Equilibration: Flush column with Mobile Phase for 30 mins at 15°C.

  • Blank Injection: Inject 10 µL of Mobile Phase.

  • System Suitability (SST): Inject a racemic mixture (Rac-4-Br-Phg).

    • Requirement: Resolution (

      
      ) between R and S peaks > 1.5.[5]
      
  • Sample Injection: Inject 10 µL of the test sample (1.0 mg/mL).

  • Calculation:

    
    
    

Protocol B: Chemical Purity (RP-HPLC)

Objective: Separate the main peak from process impurities (e.g., 4-bromobenzaldehyde, inorganic salts, des-bromo analogs).

Scientific Rationale

Standard C18 columns often fail to retain polar zwitterions, leading to elution in the void volume. We utilize a Polar-Embedded C18 or an Aq-C18 phase capable of withstanding 100% aqueous conditions, combined with ion-pairing (TFA) to mask the charges.

Experimental Conditions
ParameterSetting
Column Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-5 min: 2% B (Isocratic hold for retention)5-20 min: 2% -> 60% B20-25 min: 95% B (Wash)
Flow Rate 1.0 mL/min
Temp 30°C
Detection UV @ 254 nm (Specific for Bromophenyl) & 210 nm (General)

Protocol C: Identification via LC-MS/MS

Objective: Unequivocal structural confirmation using isotopic signature.

Mechanism

Bromine exists as two stable isotopes:


 and 

in an approximate 1:1 natural abundance ratio. This creates a distinct "twin tower" peak pattern in the mass spectrum (M and M+2) which serves as a definitive fingerprint.
MS Parameters (ESI Positive Mode)
  • Source: Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 25 V

  • Scan Range: 100 - 400 m/z

Expected Signals
Ionm/z (approx)Interpretation

230.0 / 232.0Protonated molecular ion (1:1 intensity ratio).

213.0 / 215.0Loss of ammonia (In-source fragment).

185.0 / 187.0Decarboxylation (Common in amino acids).
Validation Step

If the intensity ratio of m/z 230 to 232 deviates significantly from 1:1 (e.g., >10% deviation), suspect interference or lack of bromine moiety.

Visualization: Chiral Recognition Mechanism

The following diagram illustrates why Acidic Mobile Phase + Crown Ether is the mandatory choice for this separation.

CrownEtherMechanism Acid Acidic Mobile Phase (HClO4) Amine Analyte Amine (-NH2) Acid->Amine Protonation Protonated Protonated Amine (-NH3+) Amine->Protonated Crown Crown Ether Cavity (Stationary Phase) Protonated->Crown Hydrogen Bonding Complex Host-Guest Complex (Chiral Discrimination) Crown->Complex Steric Fit (R vs S)

Figure 2: Mechanism of Chiral Recognition on Crownpak CR(+). The ammonium ion (


) docks into the crown ether; the steric bulk of the bromophenyl group determines the stability of this fit, causing separation.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR(+) and CR(-). Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A.

  • Pėter, A., et al. (2001). High-performance liquid chromatographic enantioseparation of amino acids and amino acid derivatives on a teicoplanin chiral stationary phase.
  • Snyder, L. R., et al. (2012). Introduction to Modern Liquid Chromatography. Wiley. (General reference for RP-HPLC of polar compounds).

Sources

Chiral HPLC analysis of (R)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective HPLC Analysis of (R)-2-Amino-2-(4-bromophenyl)acetic Acid

Executive Summary

This compound is a critical non-natural amino acid intermediate, often employed in the synthesis of peptide-based pharmaceuticals and halogenated building blocks. Its enantiomeric purity is paramount, as the (S)-enantiomer can lead to inactive or toxic diastereomeric impurities in the final drug substance.

This guide presents a direct, underivatized chiral HPLC method using a Crown Ether-based stationary phase.[1] Unlike ligand-exchange or derivatization methods, this protocol offers superior reproducibility, shorter run times, and direct handling of the zwitterionic analyte. A secondary protocol using Zwitterionic Ion-Exchange (ZWIX) technology is provided for LC-MS compatible workflows.[1]

Analyte & Separation Strategy

Analyte Profile:

  • Compound: 2-Amino-2-(4-bromophenyl)acetic acid[2]

  • Nature: Zwitterionic

    
    -amino acid.[1]
    
  • Challenge: The highly polar amino/acid groups combined with the hydrophobic bromophenyl ring create solubility and retention challenges on traditional polysaccharide columns.

Strategic Selection: Crown Ether Stationary Phase We utilize the Crownpak CR-I(+) column.[3][4][5]

  • Mechanism: The chiral crown ether selector forms a host-guest inclusion complex specifically with the primary ammonium group (

    
    ) of the amino acid.
    
  • Selectivity: The 4-bromophenyl group provides steric bulk that interacts with the chiral barrier of the crown ether, enhancing enantiomeric discrimination.

  • Why CR-I(+) over CR(+)? The "I" denotes an immobilized phase, allowing for higher organic content (up to 100% Acetonitrile) if needed to elute the hydrophobic brominated ring, preventing the peak broadening often seen on coated phases.

Primary Protocol: Crown Ether Method (UV Detection)[3]

This is the "Gold Standard" method for QC environments using standard HPLC-UV systems.[1]

Chromatographic Conditions
ParameterSettingNotes
Column Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm)CR-I(-) can be used to reverse elution order.[3][4][6]
Mobile Phase pH 1.5 HClO₄ (aq) / Acetonitrile (85:15 v/v) Perchloric acid ensures full protonation of the amine.
Flow Rate 0.4 mL/minLower flow rate recommended for 3.0 mm ID columns.[1]
Column Temp 25°C (Ambient)Lower temperature (10-15°C) can increase resolution if needed.
Detection UV @ 210 nmThe phenyl ring provides strong absorbance.[1]
Injection Vol 5 - 10 µLDissolve sample in Mobile Phase.
Run Time ~15 - 20 minutes(R)-enantiomer typically elutes second on CR-I(+).
Reagent Preparation
  • Perchloric Acid Stock (pH 1.5): Add approx. 1.3 mL of 70%

    
     to 1 L of HPLC-grade water. Measure pH and adjust to 1.5 ± 0.1.
    
  • Mobile Phase: Mix 850 mL of pH 1.5 Stock with 150 mL of Acetonitrile. Degas thoroughly. Note: Do not use buffer salts (phosphates) as they can crystallize in the crown ether matrix at high % organic.

Step-by-Step Execution
  • Equilibration: Flush column with mobile phase for 30 mins at 0.4 mL/min. Baseline must be stable.[1]

  • Blank Injection: Inject mobile phase to ensure no ghost peaks.

  • System Suitability: Inject a racemic mixture (Rac-2-Amino-2-(4-bromophenyl)acetic acid).[1]

    • Requirement: Resolution (

      
      ) > 2.0.
      
  • Sample Analysis: Inject the (R)-sample. The (S)-enantiomer (impurity) will elute first on CR-I(+).

  • Wash: Flush with 100% Water followed by 50:50 Water:MeOH for storage.[1] Never leave acid in the column.

Secondary Protocol: ZWIX Method (LC-MS Compatible)[7]

If Mass Spectrometry detection is required (e.g., for trace impurity ID), perchloric acid is non-volatile and unsuitable. Use the ZWIX approach.

Chromatographic Conditions
ParameterSettingNotes
Column Chiralpak ZWIX(+) (3.0 × 150 mm, 3 µm)Zwitterionic stationary phase.[7][8]
Mobile Phase MeOH / ACN / H₂O (49:49:2 v/v) containing 50mM Formic Acid + 25mM Ammonium Formate Double ion-pairing mechanism.
Flow Rate 0.5 mL/minOptimized for mass transfer.[1][9]
Temp 25°C
Detection MS (ESI+) or UV @ 254 nmESI+ monitors [M+H]+ = 230/232 m/z.

Separation Mechanism & Logic

The following diagram illustrates the decision matrix and the molecular mechanism of the Crown Ether separation.

G cluster_0 Method Selection Logic cluster_1 Crown Ether Mechanism (CR-I) Start Sample: this compound Check Is LC-MS required? Start->Check RouteA NO (UV Detection) Check->RouteA Standard QC RouteB YES (MS Detection) Check->RouteB Trace Analysis MethodA Protocol 1: Crownpak CR-I(+) Mobile Phase: HClO4/ACN (Robust, High Res) RouteA->MethodA MethodB Protocol 2: Chiralpak ZWIX(+) Mobile Phase: MeOH/Formate (Volatile, MS-Safe) RouteB->MethodB Amine Ammonium Group (-NH3+) Protonated by Acid MethodA->Amine Mechanism Complex Host-Guest Complex (3-Point Interaction) Amine->Complex Inclusion Crown Crown Ether Cavity (Chiral Selector) Crown->Complex Host Separation Separation Complex->Separation Steric fit of 4-Br-Phenyl Group

Caption: Decision tree for method selection and mechanistic overview of Crown Ether host-guest complexation.

Validation & Troubleshooting

System Suitability Criteria

To ensure the method is "Self-Validating" (Trustworthiness), every run must meet:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    .[1]
  • Precision: RSD of Peak Area < 2.0% (n=5 injections).

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Retention (

)
pH too high; Amine not protonated.[1]Ensure Mobile Phase pH is < 2.[1]0. Remake Perchloric acid stock.[1]
Broad Peaks Column overload or Temperature too high.[1]Dilute sample to 0.5 mg/mL.[1] Lower temp to 15°C.
Peak Tailing Secondary interactions with silica.[1]Increase acid concentration slightly or lower flow rate.
Elution Order Reversal Wrong column enantiomer used.CR-I(+) usually elutes (S) then (R) for Phenylglycine. Confirm with standard.

References

  • Daicel Corporation. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). [Link]

  • Machida, Y., et al. "Separation of Amino Acid Enantiomers on Crown Ether-Based Chiral Stationary Phases."[1] Journal of Chromatography A, Vol. 1073, 2005. [Link]

  • Chiral Technologies. Application Note: Separation of Alpha-Amino Acids on ZWIX Selectors. [Link]

  • Hyun, M. H. "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases."[1] Journal of Separation Science, 2003.[1] [Link]

Sources

Application Notes and Protocols for the Strategic Incorporation of (R)-2-Amino-2-(4-bromophenyl)acetic acid in Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of (R)-2-Amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid (NPAA), as a powerful tool in modern peptide design. Moving beyond a simple list of procedures, this document elucidates the causal-driven strategies for its use, grounded in established biochemical principles and validated through detailed experimental protocols.

Introduction: The Imperative for Non-Proteinogenic Amino Acids

The therapeutic landscape is increasingly populated by peptide-based drugs, which offer high specificity and potency compared to small molecules.[1] However, native peptides often suffer from significant liabilities, including poor metabolic stability and limited oral bioavailability.[2][3] The incorporation of NPAAs is a cornerstone strategy to overcome these limitations.[2][4] this compound, a substituted phenylglycine derivative, is a particularly strategic building block. Its unique structural and chemical properties can be leveraged to rationally engineer peptides with enhanced therapeutic profiles.

Strategic Applications of this compound

The incorporation of this NPAA is not arbitrary; it is a design choice driven by distinct, predictable advantages. The bromophenyl moiety serves three primary functions: modulating receptor interactions through halogen bonding, enhancing enzymatic stability via steric shielding, and providing a chemical handle for post-synthetic modifications.

G cluster_0 Core Building Block cluster_1 Engineered Peptide Properties cluster_2 Underlying Mechanisms NPAA (R)-2-Amino-2- (4-bromophenyl)acetic acid Prop1 Enhanced Receptor Affinity NPAA->Prop1 provides Prop2 Increased Proteolytic Stability NPAA->Prop2 provides Prop3 Chemical Diversity NPAA->Prop3 enables Mech1 Halogen Bonding (σ-hole interaction) Prop1->Mech1 via Mech2 Steric Shielding of Peptide Backbone Prop2->Mech2 via Mech3 Palladium-Catalyzed Cross-Coupling Prop3->Mech3 via

Figure 1: Strategic rationale for incorporating this compound.
Application Note I: Enhancing Receptor Affinity via Halogen Bonding

A key feature of the 4-bromophenyl group is its ability to participate in halogen bonding. Contrary to the traditional view of halogens as simple hydrophobic and electronegative entities, heavier halogens like bromine possess an anisotropic distribution of electron density.[5][6] This creates a region of positive electrostatic potential, known as a "σ-hole," on the halogen atom opposite the C-Br bond.[5] This σ-hole can act as a Lewis acid, forming a highly directional, non-covalent interaction with an electron-rich Lewis base, such as a backbone carbonyl oxygen or the side chain of Asp, Glu, or Ser in a receptor binding pocket.[5][6]

The strength of this interaction is tunable and follows the trend I > Br > Cl >> F.[7] Therefore, the bromine atom offers a potent tool for modulating peptide-receptor interactions to enhance binding affinity and selectivity.[5][8] This provides a rational design element that goes beyond simple steric or hydrophobic effects.

Application Note II: Improving Proteolytic Stability

One of the primary failure points for peptide therapeutics is rapid degradation by proteases in serum and tissues.[3] The bulky, rigid structure of the bromophenyl side chain acts as a steric shield, physically hindering the approach of protease active sites to the adjacent peptide bonds. This "steric shielding" can significantly reduce the rate of enzymatic cleavage, thereby prolonging the peptide's half-life in biological systems.[9] Incorporating this residue, particularly near known cleavage sites, is a rational strategy to enhance pharmacokinetic profiles.

Application Note III: A Versatile Handle for Post-Synthetic Diversification

The bromine atom on the phenyl ring is not merely a structural component; it is a functional handle for further chemical modification. Aryl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11] This allows for the late-stage, post-synthetic diversification of the peptide. After the full peptide has been assembled, the bromine atom can be coupled with a wide array of boronic acids to introduce new functionalities, including fluorescent tags, PEG chains, or other pharmacophores.[12][13] This strategy enables the rapid generation of peptide libraries from a single precursor for structure-activity relationship (SAR) studies.

Experimental Protocols

The successful incorporation of this compound requires careful consideration of its chemical properties, most notably the heightened susceptibility of its α-proton to base-catalyzed epimerization during the coupling step of Solid-Phase Peptide Synthesis (SPPS).

Key Challenge: Racemization Control

Phenylglycine and its derivatives are notoriously prone to racemization during activation in the presence of common bases like diisopropylethylamine (DIPEA).[2][4][14] The crucial step inducing racemization is the base-catalyzed coupling of the Fmoc-protected amino acid.[2][4] Extensive studies have shown that this side reaction can be suppressed to negligible levels by the judicious choice of coupling reagents and non-nucleophilic, sterically hindered bases.[2][15]

Coupling ReagentBaseRacemization LevelRecommendationSource
COMU TMP or DMP Very Low (>99% correct diastereomer) Highly Recommended [2][4][15]
DEPBT TMP or DMP Very Low (>99% correct diastereomer) Highly Recommended [2][4][15]
HATUDIPEAHighNot Recommended[2][15]
HBTUDIPEAHighNot Recommended[2]
DIC / HOBtDIPEAModerate to HighUse with Caution[16]

Table 1: Impact of Coupling Reagents and Bases on Phenylglycine Racemization. Data adapted from studies on model peptides. COMU = (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DEPBT = 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; TMP = 2,4,6-Collidine; DMP = 2,6-Lutidine; DIPEA = Diisopropylethylamine.

Protocol 1: Fmoc-SPPS Incorporation of Fmoc-(R)-2-amino-2-(4-bromophenyl)acetic acid

This protocol details the manual incorporation using Fmoc/tBu chemistry on a standard solid support (e.g., Rink Amide resin). It is designed to maximize stereochemical integrity.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide MBHA, 0.1 mmol scale)

  • Fmoc-(R)-2-amino-2-(4-bromophenyl)acetic acid (3 eq, 0.3 mmol)

  • Coupling Reagent: COMU (3 eq, 0.3 mmol)

  • Base: 2,4,6-Collidine (TMP) (6 eq, 0.6 mmol)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, DCM

  • SPPS reaction vessel

Workflow:

SPPS_Cycle cluster_coupling Racemization-Suppressed Coupling Details Start Start: Peptide-Resin with N-terminal Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing Steps (DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (CRITICAL STEP) Wash1->Coupling Wash2 4. Washing Steps (DMF, DCM) Coupling->Wash2 Activate A. Pre-activate in separate vial: Fmoc-(R)-Br-Phg-OH (3 eq) + COMU (3 eq) + TMP (6 eq) in DMF Coupling->Activate End End: Elongated Peptide-Resin with N-terminal Fmoc Wash2->End Proceed to next cycle Check Kaiser Test (Optional) Wash2->Check Check->Coupling Incomplete: Recouple Check->End Complete Add B. Immediately add solution to deprotected resin React C. Agitate for 2-4 hours

Figure 2: SPPS cycle highlighting the critical coupling step for this compound.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel, then drain.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain.

    • Repeat with a fresh portion of the deprotection solution for 15 minutes, then drain.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Coupling (CRITICAL STEP):

    • In a separate glass vial, dissolve Fmoc-(R)-2-amino-2-(4-bromophenyl)acetic acid (3 eq) and COMU (3 eq) in a minimal amount of DMF.

    • Add TMP (6 eq) to this activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A yellow/colorless result indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence. For standard amino acids, HATU/DIPEA can be used, but for other racemization-prone residues (like Cys or His), a milder coupling cocktail is advised.[17][18]

Protocol 2: Cleavage and Global Deprotection

This protocol is for cleaving the completed peptide from the resin while simultaneously removing acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O).

    • Note: TIS is a scavenger to prevent re-attachment of protecting group cations to sensitive residues like Trp or Met.

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL centrifuge tube filled with cold diethyl ether. A white precipitate should form.[15]

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet by adding fresh cold ether, vortexing, centrifuging, and decanting. Repeat this wash twice.

  • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Characterization

Purification:

  • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water/acetonitrile with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Collect fractions corresponding to the main product peak.

  • Combine the pure fractions and lyophilize to obtain a fluffy white powder.

Characterization:

  • Mass Spectrometry: Confirm the identity of the peptide by verifying its molecular weight using ESI-MS or MALDI-TOF.

  • Analytical HPLC: Assess the purity of the final product by injecting a small sample onto an analytical RP-HPLC system. Purity should typically be >95% for most applications.

  • Circular Dichroism (CD) Spectroscopy: To analyze the impact of the NPAA on the peptide's secondary structure (e.g., α-helix, β-sheet), acquire a CD spectrum in a suitable solvent (e.g., aqueous buffer or membrane-mimetic environments).

Conclusion

This compound is a high-impact building block for the rational design of peptide therapeutics. Its strategic incorporation allows for the enhancement of receptor affinity through halogen bonding, the improvement of metabolic stability via steric hindrance, and the creation of diverse peptide libraries through post-synthetic modification. While its use necessitates careful control of coupling conditions to prevent racemization, the protocols outlined herein provide a robust framework for its successful application. By leveraging the unique properties of this NPAA, researchers can unlock new avenues in the development of next-generation peptide drugs with superior efficacy and pharmacokinetic profiles.

References

  • Al-Masri, E., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron. Available at: [Link]

  • Burlina, F., et al. (2018). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. Available at: [Link]

  • Vasile, F., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry. Available at: [Link]

  • Vasile, F., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. PMC. Available at: [Link]

  • Gomis, R., et al. (2015). Modulation of the Interaction between a Peptide Ligand and a G Protein-Coupled Receptor by Halogen Atoms. ACS Medicinal Chemistry Letters. Available at: [Link]

  • El-Sawy, E. R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed. Available at: [Link]

  • Lu, Y., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. Available at: [Link]

  • Soh, Y. T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]

  • Montua, N., et al. (2024). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. Angewandte Chemie International Edition. Available at: [Link]

  • Pagar, A. D., et al. (2023). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. bioRxiv. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Montua, N., et al. (2024). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. Universität Bielefeld. Available at: [Link]

  • Politzer, P., et al. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Awasthi, S. K., et al. (2007). Conformation of di-n-propylglycine residues (Dpg) in peptides: crystal structures of a type I' beta-turn forming tetrapeptid. Journal of Peptide Science. Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • Woll, M. G., & Gellman, S. H. (2017). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PMC. Available at: [Link]

  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

  • Agarwal, V., & Vaillancourt, F. H. (2021). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. Current Opinion in Chemical Biology. Available at: [Link]

  • Ramírez-Alvarado, M., et al. (1999). Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain. Protein Science. Available at: [Link]

  • Atkinson, B. (2022). Conformational Design of Cyclic Peptides. Enlighten Theses. Available at: [Link]

  • Budesinsky, M., et al. (2008). Conformational Properties of the Pro-Gly Motif in the - Analysis of the NMR, Raman, and Raman Optical Activity Spectra. Journal of Physical Chemistry B. Available at: [Link]

  • Zhang, Y., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. Journal of the American Chemical Society. Available at: [Link]

  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC. Available at: [Link]

  • Al Musaimi, O., et al. (2020). Different strategies of non-proteogenic amino acids incorporation to improve the pharmacokinetic properties of peptide drugs. ResearchGate. Available at: [Link]

  • Muttenthaler, M., et al. (2021). Therapeutic peptides: current applications and future directions. PMC. Available at: [Link]

  • Adiga, S. (2023). Trends in Peptide Drug Discovery: Unleashing the Therapeutic Potential of Peptides: A Review. International Journal of Current Science. Available at: [Link]

Sources

Application Note: (R)-2-Amino-2-(4-bromophenyl)acetic Acid in Asymmetric Synthesis

[1]

Executive Summary

This compound (also known as (R)-4-bromophenylglycine) represents a high-value "chiral pivot" in modern drug discovery. Unlike standard proteinogenic amino acids, it offers two distinct vectors for chemical elaboration:[1]

  • The Chiral

    
    -Center:  A rigid benzylic amine motif found in numerous bioactive scaffolds (e.g., 
    
    
    -lactam antibiotics, thrombin inhibitors).
  • The 4-Bromo Handle: An orthogonal reactive site enabling late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) without disturbing the stereocenter.

However, this compound presents a significant challenge: extreme susceptibility to racemization . The benzylic proton is highly acidic (

This guide details the protocols required to handle, couple, and functionalize this scaffold while maintaining


Critical Technical Challenge: Racemization Control

The Problem: The electron-withdrawing nature of the phenyl ring, further enhanced by the 4-bromo substituent, stabilizes the enolate intermediate formed upon base exposure. Standard bases like DBU or even DIPEA can trigger rapid epimerization during Fmoc-deprotection or coupling activation.

Mechanism of Racemization

The following diagram illustrates the causality of racemization and the "Safe Pathway" required for processing.

RacemizationPathwayStart(R)-4-Br-Phg Derivative(High ee)BaseStrong Base Exposure(e.g., DBU, 20% Piperidine)Start->BaseStandard SPPSSafeCondOptimized Conditions(Collidine/TMP + Oxyma)Start->SafeCondModified ProtocolEnolatePlanar Enolate/OxazoloneIntermediateBase->EnolateDeprotonationRacemateRacemic Mixture(Loss of Bioactivity)Enolate->RacemateReprotonationProductPreserved (R)-Enantiomer(>98% ee)SafeCond->ProductCoupling

Figure 1: Mechanistic divergence between racemization (red path) and enantiopreservation (green path) for phenylglycine derivatives.

Experimental Protocols

Protocol A: Low-Racemization Coupling in Peptide Synthesis

Objective: Incorporate Fmoc-(R)-4-Br-Phg-OH into a peptide chain with

Rationale:DIC/OxymaPureCOMU/TMP

Materials:

  • Resin-bound peptide (amine free).

  • Fmoc-(R)-2-Amino-2-(4-bromophenyl)acetic acid (

    
     eq).
    
  • DIC (Diisopropylcarbodiimide) (

    
     eq).
    
  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate) (

    
     eq).
    
  • Solvent: DMF (anhydrous).

Step-by-Step Methodology:

  • Pre-activation (Critical): Dissolve the amino acid and OxymaPure in minimal DMF. Cool to

    
     on an ice bath.
    
  • Activation: Add DIC to the mixture. Stir for 2 minutes before adding to the resin. This minimizes the lifetime of the highly reactive (and racemization-prone) O-acylisourea intermediate in the presence of the resin's amine.

  • Coupling: Transfer the pre-activated solution to the resin vessel. Agitate at room temperature (do not heat) for 60–90 minutes.

    • Note: Avoid microwave heating for this specific residue.

  • Washing: Drain and wash resin with DMF (

    
     min) and DCM (
    
    
    min).
  • Deprotection (The Danger Zone):

    • Do NOT use: 20% Piperidine/DMF (too basic,

      
       ~11.1).
      
    • Use: 0.1 M HOBt in 20% Piperidine/DMF or 5% Piperazine/DMF. The acidic additive (HOBt) buffers the solution, suppressing proton abstraction from the

      
      -carbon while allowing Fmoc removal.
      
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 4-position of the phenyl ring after the amino acid is protected or incorporated, creating a library of biaryl amino acids. Rationale: Performing Pd-coupling on the free zwitterionic amino acid is low-yielding. Protection (e.g., Boc-Methyl Ester) is required.

Reaction Scheme: (R)-Boc-NH-CH(4-Br-Ph)-COOMe + Ar-B(OH)2 -> (R)-Biaryl-Amino-Acid

Materials:

  • Substrate: Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(4-bromophenyl)acetate (

    
     equiv).
    
  • Boronic Acid: Phenylboronic acid derivative (

    
     equiv).
    
  • Catalyst:

    
     (
    
    
    ) or
    
    
    /S-Phos.
  • Base:

    
     (
    
    
    equiv) or
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes.

    • Why? Oxygen poisons the Pd(0) species and promotes homocoupling.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.

  • Reaction: Heat to

    
     for 4–12 hours.
    
    • Monitoring: Check HPLC for consumption of the aryl bromide.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc). Chiral HPLC may be required to verify

    
     retention.
    

Data Summary: Optimization of Coupling Conditions

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Catalyst


Condition B gives higher turnover for sterically hindered boronic acids.
Base



(anhydrous) reduces hydrolysis side-reactions.
Temp


Lower temp in Condition B preserves enantiopurity (

).
Yield 65-75%85-92%Optimized conditions maximize yield.

Workflow Visualization: Diversity-Oriented Synthesis

This workflow demonstrates how to use the 4-bromo handle to generate diverse libraries from a single chiral precursor.

SynthesisWorkflowCore(R)-4-Br-PhenylglycineScaffoldProtectProtection(Boc/OMe)Core->ProtectDivertDivergent Coupling(Pd-Catalysis)Protect->DivertSuzukiSuzuki Coupling(+ Aryl Boronic Acids)Divert->SuzukiSonogashiraSonogashira Coupling(+ Terminal Alkynes)Divert->SonogashiraBuchwaldBuchwald-Hartwig(+ Amines)Divert->BuchwaldLib1Biaryl Library(Protein-Protein Interaction Inhibitors)Suzuki->Lib1Lib2Alkyne-Linked Probes(Click Chemistry Handles)Sonogashira->Lib2Lib3Aniline Derivatives(Kinase Inhibitors)Buchwald->Lib3

Figure 2: Divergent synthesis strategy utilizing the 4-bromo functional handle.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Enantiomeric Excess (

)
Base concentration too high during coupling.Switch to Collidine or TMP. Ensure pre-activation is performed at

.
Incomplete Coupling (SPPS) Steric hindrance of the bulky phenyl group.Double couple using DIC/Oxyma (

hr). Increase temperature to

(max) only if necessary.
Protodebromination Pd-catalyzed reduction of Br to H (loss of handle).Use anhydrous solvents.[2] Avoid formate/alcohol donors. Switch to

.
Poor Solubility Zwitterionic nature of free amino acid.Always use N-protected and/or C-protected forms (Fmoc/Boc/OMe) for organic reactions.

References

  • Princeton University, Macmillan Group. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide. [Link]

Experimental protocol for Strecker synthesis of 2-amino-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-Amino-2-(4-chlorophenyl)acetic acid via Strecker Reaction

Executive Summary & Scientific Rationale

2-Amino-2-(4-chlorophenyl)acetic acid (also known as 4-chlorophenylglycine) is a critical non-proteinogenic amino acid intermediate used in the synthesis of antibiotics (e.g., vancomycin derivatives), herbicides, and peptide mimetics.

While the Strecker synthesis is a classical reaction (established 1850), its application in a modern drug development setting requires rigorous control over cyanide management , reaction kinetics , and impurity profiling .

The Process Logic: This protocol utilizes a modified Zelinsky-Stadnikoff variation , employing ammonium chloride and sodium cyanide. Unlike the unstable liquid ammonia/HCN route, this method generates the iminium ion in situ in a buffered aqueous-methanolic medium.

  • Step 1 (Nitrile Formation): Thermodynamic control is essential. We utilize a slight excess of amine to drive the equilibrium toward the imine before cyanide addition.

  • Step 2 (Hydrolysis): Acidic hydrolysis is preferred over basic hydrolysis to minimize racemization and prevent the formation of silicate impurities from glassware etching under high-pH reflux.

Safety Architecture: Cyanide Hazard Management

CRITICAL WARNING: This protocol involves Sodium Cyanide (NaCN). Ingestion or inhalation of generated HCN gas is fatal.[1][2]

  • Engineering Controls: All operations must be performed in a certified fume hood with a face velocity >100 fpm.

  • The "Buddy System": Never work alone.[3] A second researcher equipped with an HCN detector and amyl nitrite (or hydroxycobalamin) antidote kit must be present.

  • pH Control: Keep all cyanide waste streams at pH > 10 using NaOH to prevent HCN evolution.[1]

  • Quenching: All glassware and spills must be decontaminated immediately with 10% aqueous bleach (sodium hypochlorite).

Reaction Mechanism & Pathway Analysis

The reaction proceeds via the nucleophilic addition of cyanide to a protonated imine (iminium ion).

StreckerMechanism Aldehyde 4-Chlorobenzaldehyde Imine Imine Intermediate (Equlibrium) Aldehyde->Imine + NH4Cl / NH3 - H2O Iminium Iminium Ion (Electrophile) Imine->Iminium + H+ Nitrile α-Aminonitrile (Precipitate) Iminium->Nitrile + CN- (Nucleophilic Attack) Acid 4-Chlorophenylglycine (Final Product) Nitrile->Acid 6M HCl Reflux Hydrolysis

Figure 1: Mechanistic pathway from aldehyde to amino acid via the iminium ion intermediate.[4][5]

Materials & Equipment

Reagents:

  • 4-Chlorobenzaldehyde (Purity >98%)[6]

  • Sodium Cyanide (NaCN) - POISON [5]

  • Ammonium Chloride (NH₄Cl)[4][5][7]

  • Solvents: Methanol (MeOH), Deionized Water, Diethyl Ether (for washing)

  • Hydrolysis: Hydrochloric Acid (6M and 12M), Ammonium Hydroxide (28% NH₃) for neutralization.

Equipment:

  • 3-Neck Round Bottom Flask (250 mL) equipped with:

    • Mechanical stirrer (Teflon blade) - Magnetic stirring is insufficient for the slurry formed.

    • Thermometer adapter.

    • Dropping funnel (pressure-equalizing).

  • Reflux condenser (vented to a bleach scrubber trap).

  • pH Meter (calibrated).

Experimental Protocol

Phase 1: Synthesis of 2-amino-2-(4-chlorophenyl)acetonitrile

Rationale: Isolating the nitrile intermediate is superior to a "one-pot" hydrolysis. It allows for the removal of unreacted aldehyde, which would otherwise form insoluble polymeric byproducts during the acid hydrolysis step.

  • Imine Formation:

    • In the 250 mL flask, dissolve NH₄Cl (5.9 g, 110 mmol, 1.1 eq) in Water (20 mL) .

    • Add Methanol (20 mL) .

    • Add 4-Chlorobenzaldehyde (14.06 g, 100 mmol, 1.0 eq) in a single portion.

    • Observation: The mixture may become cloudy. Stir vigorously at Room Temperature (RT) for 15 minutes to establish the imine equilibrium.

  • Cyanide Addition (Controlled):

    • Dissolve NaCN (5.4 g, 110 mmol, 1.1 eq) in Water (15 mL) in a separate beaker (in the hood!).

    • Transfer the NaCN solution to the dropping funnel.

    • Dropwise Addition: Add the cyanide solution to the reaction flask over 30 minutes. Maintain temperature < 30°C (use an ice bath if the exotherm spikes).

    • Mechanistic Note: Slow addition prevents the polymerization of HCN and favors the kinetic attack on the imine.

  • Reaction Completion:

    • Seal the flask and stir at 35-40°C for 4 hours .

    • Monitor by TLC (Silica, 30% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear; the aminonitrile (Rf ~0.3) will appear.[2][8]

  • Workup (Isolation):

    • Cool the mixture to 0°C. The α-aminonitrile often precipitates as a solid or heavy oil.

    • Extraction: If oil: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with Water (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.

    • Yield Check: Expected yield of crude nitrile: 85-90%.

Phase 2: Hydrolysis to 4-Chlorophenylglycine

Rationale: Acid hydrolysis converts the nitrile to the carboxylic acid.[5][7] We use high-concentration acid to ensure complete conversion of the amide intermediate.

  • Hydrolysis:

    • Transfer the crude aminonitrile into a 250 mL flask.

    • Add 6M HCl (60 mL) carefully. Caution: Exothermic reaction.

    • Attach a reflux condenser.

    • Reflux: Heat to vigorous reflux (approx. 100-110°C) for 4-6 hours .

    • Checkpoint: The solution should become clear (or slightly yellow) as the amino acid forms (soluble as the hydrochloride salt).

  • Isolation (Isoelectric Precipitation):

    • Cool the reaction mixture to RT.

    • Clarification: If any insoluble dark tars are present (polymerized aldehyde), filter the acidic solution through a glass frit or Celite pad.

    • Neutralization: Transfer filtrate to a beaker. Slowly add concentrated NH₄OH (or 50% NaOH) with stirring.

    • Target pH: Adjust pH to the Isoelectric Point (pI ≈ 6.0 - 6.5) .

    • Observation: A thick white precipitate of the zwitterionic amino acid will form.

  • Purification:

    • Cool the slurry to 4°C for 2 hours to maximize recovery.

    • Filter the white solid.

    • Wash: Wash the cake with cold water (2 x 20 mL) to remove inorganic salts (NaCl/NH₄Cl), followed by cold Ethanol (1 x 15 mL) to remove organic impurities.

    • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Data Summary & Characterization

ParameterSpecification / ResultNotes
Appearance White to off-white powderYellowing indicates oxidation
Yield 65 - 75% (Overall)From 4-chlorobenzaldehyde
Melting Point 220 - 230°C (dec.)[6][8]Decomposes upon melting
1H NMR (D₂O/NaOD) δ 7.3-7.4 (m, 4H, Ar-H) δ 4.4 (s, 1H, α-CH)Characteristic singlet for α-proton
Solubility Soluble in acidic/basic water; Insoluble in organic solventsAmphoteric nature

Process Workflow Diagram

Workflow start Start: 4-Chlorobenzaldehyde step1 Imine Formation (MeOH/H2O, NH4Cl, 15 min) start->step1 step2 Cyanide Addition (NaCN, <30°C, 4h) step1->step2 decision Phase Separation? step2->decision extract Extract (EtOAc) & Concentrate decision->extract Oil/Solid hydrolysis Acid Hydrolysis (6M HCl, Reflux 6h) extract->hydrolysis neutralize Neutralization to pI ~6.0 (NH4OH) hydrolysis->neutralize filter Filtration & Washing (Water/EtOH) neutralize->filter final Final Product: 4-Chlorophenylglycine filter->final

Figure 2: Operational workflow for the synthesis and isolation of 4-chlorophenylglycine.

Troubleshooting & Optimization

  • Low Yield in Step 1: If the nitrile does not form, ensure the methanol/water ratio is correct. Too much water suppresses imine formation; too much methanol precipitates the inorganic salts (NaCN). A 1:1 ratio is optimal.

  • Dark Coloration: Caused by oxidation of the aldehyde or polymerization of HCN. Ensure reagents are fresh and temperature is strictly controlled during cyanide addition.

  • Product is Sticky/Oily: The amino acid zwitterion can trap water. Recrystallization from boiling water (with activated charcoal decolorization) is the standard remedy.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Safe Work Australia. Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. Retrieved from [Link]

Sources

Application Notes and Protocols: Fmoc Protection of (R)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the N-α-Fmoc protection of the non-proteinogenic amino acid, (R)-2-Amino-2-(4-bromophenyl)acetic acid. The incorporation of this and similar non-natural amino acids is a critical strategy in modern drug discovery and peptide science, often imparting enhanced proteolytic stability, conformational rigidity, and novel pharmacological properties to synthetic peptides. This document outlines the chemical principles, a robust experimental protocol, purification strategies, and analytical validation methods for preparing Fmoc-(R)-2-(4-bromophenyl)glycine. The content is specifically tailored for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) and medicinal chemistry.

Introduction and Scientific Rationale

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its stability to acidic conditions and its facile removal under mild basic conditions.[1][2][3] This orthogonality allows for the selective deprotection of the N-terminal amine without disturbing acid-labile side-chain protecting groups, a fundamental requirement for the stepwise assembly of peptide chains.[2][4]

This compound is a valuable building block in the synthesis of peptidomimetics and other pharmacologically active compounds. The phenylglycine scaffold introduces conformational constraints, while the bromo-substituent provides a handle for further chemical modification via cross-coupling reactions. However, like other phenylglycine derivatives, the α-proton is relatively acidic, increasing the risk of racemization during peptide coupling steps.[5][6] Therefore, the preparation of a high-purity, enantiomerically stable Fmoc-protected version of this amino acid is a critical prerequisite for its successful incorporation into target molecules.

This guide details a reliable method for the Fmoc protection of this compound using N-(9-Fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu), a stable and highly efficient Fmoc-donating reagent.[1][7][8]

Reaction Mechanism and Key Principles

The Fmoc protection of an amino acid is a nucleophilic acyl substitution reaction. The primary amine of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-donating reagent.

Choice of Fmoc Reagent

Two primary reagents are used for introducing the Fmoc group: 9-fluorenylmethyl chloroformate (Fmoc-Cl) and Fmoc-OSu.[2][3]

  • Fmoc-Cl: Highly reactive, but sensitive to moisture and can generate HCl as a byproduct, requiring stringent anhydrous conditions and careful base stoichiometry.[9]

  • Fmoc-OSu: A stable, crystalline solid that is less sensitive to moisture and generally leads to cleaner reactions with fewer side products.[1][7][8] The N-hydroxysuccinimide (NHS) leaving group is less basic than chloride, simplifying the reaction workup. For these reasons, Fmoc-OSu is the preferred reagent for this protocol.

The reaction proceeds via the nucleophilic attack of the deprotonated amino group on the carbonyl of the Fmoc-OSu. The use of a base is crucial to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize any acidic byproducts.

Reaction Conditions: The Schotten-Baumann Environment

The protocol employs modified Schotten-Baumann conditions, typically a biphasic system of an organic solvent (like dioxane or acetone) and an aqueous basic solution (like sodium bicarbonate or sodium carbonate).[1][9] This approach offers several advantages:

  • The amino acid is soluble in the aqueous basic phase.

  • The Fmoc-OSu reagent is soluble in the organic phase.

  • The reaction occurs at the interface, and the basic aqueous layer serves to deprotonate the amine and neutralize the liberated N-hydroxysuccinimide.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the Fmoc protection of this compound.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound≥98% enantiomeric puritySigma-Aldrich, etc.Starting material.
N-(9-Fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu)≥99% purityChemPep, etc.Fmoc-donating reagent.
1,4-DioxaneAnhydrousSigma-AldrichOrganic solvent.
Sodium Bicarbonate (NaHCO₃)Reagent GradeFisher ScientificBase.
Deionized Water (H₂O)18 MΩ·cmMilliporeAqueous phase.
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent.
Diethyl EtherACS GradeVWRFor washing and precipitation.
Hydrochloric Acid (HCl)1M Aqueous SolutionFisher ScientificFor acidification.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeSigma-AldrichDrying agent.
Step-by-Step Procedure

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dissolution of Amino Acid:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent, e.g., 5.0 g, 21.7 mmol) in 50 mL of a 10% aqueous sodium bicarbonate solution.

    • Stir until the amino acid is fully dissolved. The solution may be slightly hazy. Add 50 mL of 1,4-dioxane.

  • Addition of Fmoc-OSu:

    • In a separate beaker, dissolve Fmoc-OSu (1.05 equivalents, e.g., 7.5 g, 22.2 mmol) in 50 mL of 1,4-dioxane.

    • Cool the amino acid solution in the round-bottom flask to 0-5°C using an ice bath.

    • Slowly add the Fmoc-OSu solution dropwise to the vigorously stirring amino acid solution over 30-45 minutes.[1] Maintaining a low temperature is crucial to minimize potential side reactions.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Let the reaction stir overnight (12-16 hours).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: Dichloromethane:Methanol:Acetic Acid 90:8:2). The product spot should be UV-active and stain with ninhydrin only after heating (indicating a protected amine).

  • Work-up and Product Isolation:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Dilute the mixture with 100 mL of deionized water.

    • Wash the aqueous phase twice with 75 mL portions of diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[1] Discard the organic layers.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by slowly adding 1M HCl with constant stirring.[1] The Fmoc-protected amino acid will precipitate as a white solid.

    • Extract the precipitated product into ethyl acetate (3 x 100 mL).

    • Combine the organic extracts and wash them with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product is often of high purity. However, for applications requiring exceptional purity, recrystallization is recommended.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) to complete crystallization. Filter the white crystalline solid, wash with cold hexanes, and dry under vacuum. A typical yield for this reaction is over 90%.[1]

Workflow Visualization

The following diagram provides a high-level overview of the experimental workflow.

Fmoc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product AA Dissolve Amino Acid in Aq. NaHCO₃/Dioxane Mix Slow Addition at 0-5°C AA->Mix FmocOSu Dissolve Fmoc-OSu in Dioxane FmocOSu->Mix Stir Stir Overnight at Room Temp Mix->Stir Wash_Ether Wash with Diethyl Ether Stir->Wash_Ether Acidify Acidify with 1M HCl (pH 2-3) Wash_Ether->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry_Evap Dry & Evaporate Extract->Dry_Evap Purify Purification (Recrystallization) Dry_Evap->Purify Analyze Analytical Characterization Purify->Analyze

Caption: Workflow for Fmoc protection of this compound.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the final product, a comprehensive analytical characterization is essential.

TechniqueParameter MeasuredExpected Outcome
¹H NMR Proton chemical shifts, coupling constants, integrationSignals corresponding to the fluorenyl group, the phenyl ring protons, and the α-proton of the amino acid.
¹³C NMR Carbon chemical shiftsSignals for all unique carbons, including the characteristic carbamate carbonyl (~156 ppm).
Mass Spec. Molecular weightThe exact mass corresponding to the molecular formula of the Fmoc-protected product (C₂₉H₂₂BrNO₄).
HPLC Purity and retention timeA single major peak indicating high purity (≥99%). Chiral HPLC can confirm enantiomeric purity.
Melting Point Temperature range of meltingA sharp melting point range, indicative of high purity.
Logical Flow of Validation

The validation process follows a logical sequence to confirm the successful synthesis of the target compound.

Analytical_Validation cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_chirality Stereochemical Integrity Start Synthesized Product (Fmoc-AA-OH) MS Mass Spectrometry (Correct Mass?) Start->MS NMR NMR Spectroscopy (Correct Structure?) Start->NMR HPLC HPLC (Chemical Purity >99%?) MS->HPLC If mass is correct NMR->HPLC If structure is correct MP Melting Point (Sharp Range?) HPLC->MP Chiral_HPLC Chiral HPLC (Enantiomeric Purity >99%?) MP->Chiral_HPLC Final Qualified Product Ready for SPPS Chiral_HPLC->Final If all checks pass

Caption: Logical workflow for the analytical validation of the final product.

Conclusion

This application note provides a robust and reproducible protocol for the N-α-Fmoc protection of this compound. By utilizing Fmoc-OSu under controlled Schotten-Baumann conditions, researchers can reliably synthesize this valuable non-proteinogenic amino acid derivative in high yield and purity. Adherence to the described purification and analytical validation steps is critical to ensure the quality of the building block, which is paramount for its successful application in solid-phase peptide synthesis and the development of novel peptide-based therapeutics.

References

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • ACS Publications. (2002). Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. Organic Process Research & Development, 6(6), 883-887. [Link]

  • Thieme. (2000). Synthesis of N -Fmoc-Protected Amino Acid Esters and Peptides. Synthesis, 2000(14), 2097-2099. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Semantic Scholar. (2017, June 14). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. [Link]

Sources

Coupling reagents for (R)-2-Amino-2-(4-bromophenyl)acetic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Coupling Strategies for (R)-2-Amino-2-(4-bromophenyl)acetic Acid in Peptide Synthesis

Executive Summary

This compound (4-bromo-D-phenylglycine) presents a unique synthetic challenge in solid-phase peptide synthesis (SPPS). Unlike standard aliphatic amino acids, this residue possesses a highly acidic


-proton due to the electron-withdrawing inductive effect of the 4-bromophenyl ring. This electronic environment significantly lowers the energy barrier for proton abstraction by tertiary amine bases, leading to rapid racemization via an oxazolone (azlactone) intermediate.

This guide provides an evidence-based protocol to incorporate this residue with


 diastereomeric purity. We transition beyond standard HBTU/DIPEA cycles—which can yield up to 20-40% epimerization for phenylglycines—to optimized systems utilizing COMU/TMP  (2,4,6-trimethylpyridine) or DEPBT , which are chemically tuned to suppress base-mediated racemization.

Mechanistic Insight: The Racemization Trap

To prevent failure, one must understand the enemy. Racemization of phenylglycine derivatives is not random; it is a kinetically favored process driven by the stability of the deprotonated intermediate.

The Pathway:

  • Activation: The carboxyl group is activated (e.g., by HATU), forming a reactive ester.

  • Oxazolone Formation: The amide backbone nitrogen attacks the activated carbonyl, forming a 5-membered oxazolone ring.

  • Deprotonation: The

    
    -proton, now flanked by the oxazolone double bond and the electron-poor bromophenyl ring, becomes highly acidic (
    
    
    
    drops significantly).
  • Aromatization/Equilibration: A base (like DIPEA) abstracts the proton, creating a resonance-stabilized planar intermediate. Reprotonation occurs non-stereoselectively, resulting in a racemic mixture.

The Solution:

  • Use Weaker Bases: Replace DIPEA (

    
    ) with collidine (TMP, 
    
    
    
    ) to reduce proton abstraction capability while maintaining sufficient basicity for coupling.
  • Fast Activation: Use reagents like COMU or HATU that react faster than the rate of racemization, provided the base is controlled.

Reagent Selection Matrix

Table 1 summarizes the performance of coupling systems specifically for arylglycines.

Coupling SystemBaseRisk LevelRecommendation
COMU / Oxyma TMP (Collidine) Low Preferred. Highest fidelity (>99% retention of chirality).
DEPBT DIPEALow Excellent alternative; slower kinetics but highly suppressive of racemization.
DIC / Oxyma None (Base-free)Low-Medium Good for solution phase; slower on solid phase but avoids base entirely.
HATU / HOAt DIPEAHigh Avoid. Fast coupling but high risk of base-mediated racemization.[1]
HBTU / HOBt DIPEACritical Do Not Use. Significant epimerization expected.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" COMU/TMP Method (SPPS)

Recommended for critical incorporation of this compound on resin.

Reagents:

  • Amino Acid: Fmoc-(R)-2-Amino-2-(4-bromophenyl)acetic acid (3.0 eq)

  • Coupling Reagent: COMU (3.0 eq)[2]

  • Base: 2,4,6-Trimethylpyridine (TMP / Collidine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 minutes. Drain.

  • Pre-Activation (Critical - Minimize Time):

    • In a dry vial, dissolve the Amino Acid and COMU in the minimum amount of DMF.

    • Add TMP immediately before transferring to the resin.[3]

    • Note: Do not pre-activate for >1 minute. The activated ester is sensitive.

  • Coupling:

    • Transfer the mixture to the resin.[3][4][5][6][7]

    • Agitate at Room Temperature for 60 minutes .

    • Optional: For extremely hindered sequences, re-couple (double couple) using fresh reagents for 45 minutes.

  • Washing: Drain and wash resin with DMF (

    
     min) and DCM (
    
    
    
    min).
  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines/sterically hindered amines) or micro-cleavage to verify coupling.

Protocol B: Solution Phase Coupling (Fragment Condensation)

For convergent synthesis where the phenylglycine derivative is the C-terminal residue of a fragment.

Reagents:

  • Coupling Reagent: EDC.HCl (1.1 eq) / Oxyma Pure (1.1 eq)

  • Solvent: DCM/DMF (9:1 ratio) at

    
    .
    

Procedure:

  • Dissolve the amine component and Fmoc-(R)-2-Amino-2-(4-bromophenyl)acetic acid in DCM/DMF.

  • Cool the solution to

    
     in an ice bath.
    
  • Add Oxyma Pure, followed by EDC.HCl.

  • Stir at

    
     for 1 hour, then allow to warm to RT overnight.
    
  • Rationale: Carbodiimide coupling with Oxyma at low temperature minimizes oxazolone formation by avoiding exogenous tertiary bases.

Visualization of Workflows

Figure 1: Mechanism of Racemization vs. Suppression

This diagram illustrates the competing pathways: the dangerous oxazolone route driven by strong bases (DIPEA) versus the direct coupling pathway favored by TMP/COMU.

RacemizationMechanism cluster_suppression Suppression Strategy Start Fmoc-(R)-AA-OH (Activated Ester) DirectCoupling Direct Amide Bond Formation (Desired Product) Start->DirectCoupling  Fast Reaction (COMU/TMP) Oxazolone Oxazolone Intermediate Start->Oxazolone  Slow Cyclization Enolate Planar Enolate (Achiral) Oxazolone->Enolate  Base Abstraction (H+) (Promoted by DIPEA) Racemic Racemic Mixture (L- and D- Isomers) Enolate->Racemic  Reprotonation

Caption: Pathway divergence: Strong bases (DIPEA) drive the oxazolone to the achiral enolate. Optimized conditions (TMP) favor direct coupling.

Figure 2: Optimized SPPS Workflow for 4-Bromophenylglycine

Workflow Step1 Resin Preparation (Swell in DMF) Step2 Reagent Prep: Dissolve AA + COMU in DMF Step1->Step2 Step3 Base Addition: Add TMP (Collidine) (Do NOT use DIPEA) Step2->Step3  < 1 min Pre-activation Step4 Coupling Reaction: Add to Resin Immediately (60 min @ RT) Step3->Step4 Step5 QC Check: Micro-cleavage / HPLC Step4->Step5

Caption: Step-by-step workflow emphasizing the critical substitution of DIPEA with TMP to preserve chirality.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Application Note. Link

  • Steinauer, R., et al. (1989). Racemization of Phenylglycine Derivatives. Bachem Application Guide. Link

  • BenchChem. (2025).[1][2][3] Protocol for the Incorporation of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis. Technical Support Center. Link

Sources

Application Note: (R)-2-Amino-2-(4-bromophenyl)acetic Acid as a Chiral Hub for Bioactive Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity of (R)-2-Amino-2-(4-bromophenyl)acetic acid derivatives Content Type: Application Notes and Protocols

Abstract

This compound (also known as (R)-4-bromophenylglycine) represents a "privileged scaffold" in medicinal chemistry. Unlike simple aliphatic amino acids, this molecule combines a rigid chiral center with an aryl halide "handle" at the para-position. This unique architecture allows for two distinct modes of utility: (1) direct incorporation into peptidomimetics to restrict conformational flexibility, and (2) use as a late-stage diversification point via Palladium-catalyzed cross-coupling reactions. This guide details the biological relevance of its derivatives—specifically in metabotropic glutamate receptor (mGluR) modulation and macrocyclic peptide engineering—and provides validated protocols for its integration into solid-phase synthesis workflows.

Part 1: Biological Significance & Mechanism of Action

The Phenylglycine Pharmacophore in Neuroscience

Phenylglycine derivatives are structural analogues of Glutamate, the primary excitatory neurotransmitter in the mammalian CNS. The rigid phenyl ring restricts the rotation of the amino acid side chain, often locking the molecule into a bioactive conformation that discriminates between receptor subtypes.

  • Target: Group III Metabotropic Glutamate Receptors (mGluR4, mGluR6, mGluR7, mGluR8).[1][2][3]

  • Mechanism: The (R)-configuration of phenylglycine mimics the L-glutamate binding pose. The substituent at the 4-position (para) dictates selectivity.

  • Key Derivative: While the 4-bromo derivative itself is a steric probe, it is the immediate synthetic precursor to (R)-4-phosphonophenylglycine (PPG) . PPG is a potent Group III mGluR agonist (EC50 ≈ 5.2 µM for mGluR4). The 4-bromo group is converted to the phosphonate via Pd-catalyzed cross-coupling, making the 4-bromo scaffold essential for accessing this neuroprotective chemical space.

Biaryl Macrocyclization in Peptide Therapeutics

In modern drug discovery, linear peptides often suffer from poor metabolic stability and low membrane permeability. Cyclization is the standard solution.

  • Role of (R)-4-Br-Phg: It serves as an electrophilic partner for on-resin Suzuki-Miyaura cross-coupling.

  • Workflow: A peptide sequence containing (R)-4-bromophenylglycine and a Boronic acid-containing residue (e.g., 4-boronophenylalanine) is synthesized. A Palladium catalyst drives the formation of a biaryl bridge.

  • Biological Outcome: This "stapling" stabilizes secondary structures (helices/turns), dramatically increasing affinity for protein-protein interaction (PPI) targets such as MDM2-p53 or Bcl-2 family proteins.

Structural Logic Diagram

The following diagram illustrates how the core scaffold diverges into distinct biological applications.

G Core (R)-4-Bromophenylglycine (Scaffold) Path1 Pd-Catalyzed Phosphonylation Core->Path1 Path2 Solid-Phase Peptide Synthesis Core->Path2 Target1 (R)-PPG (mGluR Agonist) Path1->Target1 Neuroprotection Step2 On-Resin Suzuki Coupling Path2->Step2 Target2 Biaryl Cyclic Peptides (PPI Inhibitors) Step2->Target2 Metabolic Stability

Caption: Divergent synthesis pathways transforming the 4-bromo scaffold into neuroactive agonists and stapled peptides.

Part 2: Comparative Activity Data

The following table summarizes the biological impact of modifying the 4-position of the phenylglycine scaffold, highlighting why the 4-bromo derivative is a critical intermediate.

Derivative (4-Position)Primary Biological ActivityReceptor SelectivityKey Reference
-H (Unsubstituted) Weak NMDA/mGluR affinityNon-selectiveClassic Phenylglycine
-Br (Bromo) Synthetic Intermediate / Steric ProbeInactive at NMDA; Weak mGluRPrecursor to PPG [1]
-PO3H2 (Phosphono) Potent Agonist Group III mGluR Selective Gasparini et al. (1999) [2]
-Biaryl (via Suzuki) PPI Inhibition Target Specific (e.g., MDM2)Afonso et al. (2019) [3]

Part 3: Experimental Protocols

Protocol A: Fmoc-Protection of this compound

Rationale: To utilize this scaffold in solid-phase peptide synthesis (SPPS), the alpha-amine must be protected with the acid-labile Fmoc group. The 4-bromo group remains stable under these conditions.

Reagents:

  • This compound (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • NaHCO3 (2.5 eq)

  • Solvent: Water/Acetone (1:1 v/v)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2.5 eq of NaHCO3 in water. Add 1.0 eq of the amino acid. Stir until fully dissolved (pH should be >8).

  • Addition: Dissolve 1.1 eq of Fmoc-OSu in acetone. Add this solution dropwise to the aqueous amino acid solution over 30 minutes.

  • Reaction: Stir the turbid mixture at room temperature for 12–18 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Work-up: Evaporate the acetone under reduced pressure. The remaining aqueous solution may be extracted with ether (2x) to remove unreacted Fmoc-OSu (discard organic layer).

  • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 1–2 using 1N HCl. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum over P2O5.

  • Quality Control: Verify purity via HPLC (>98%) and identity via 1H-NMR (DMSO-d6). Expect a shift of the alpha-proton due to carbamate formation.

Protocol B: On-Resin Suzuki-Miyaura Macrocyclization

Rationale: This protocol describes the cyclization of a resin-bound peptide containing (R)-4-bromophenylglycine (Phg(4-Br)) and a boronic acid partner. This creates a rigid biaryl linkage.

Pre-requisites:

  • Peptide chain assembled on Rink Amide resin via standard Fmoc SPPS.

  • Sequence contains Fmoc-Phg(4-Br)-OH and a boronic acid analogue (e.g., 4-boronophenylalanine).

Reagents:

  • Catalyst: Pd(PPh3)4 (0.1 eq) or Pd2(dba)3/SPhos (for difficult couplings).

  • Base: Na2CO3 (2M aqueous solution, 5 eq).

  • Solvent: DME/Water/EtOH (7:3:1).

Workflow Diagram:

Workflow Step1 1. Peptide Assembly (Standard Fmoc SPPS) Step2 2. Degassing (Argon bubbling, 15 min) Step1->Step2 Step3 3. Catalyst Addition (Pd(PPh3)4 in DME) Step2->Step3 Step4 4. Microwave Irradiation (80°C, 2 hours) Step3->Step4 Step5 5. Washing (DMF, MeOH, Sodium Diethyldithiocarbamate) Step4->Step5 Step6 6. Cleavage (TFA/TIS/Water) Step5->Step6

Caption: Optimized workflow for solid-phase biaryl macrocyclization.

Step-by-Step Procedure:

  • Preparation: Place the resin (0.1 mmol scale) in a microwave-compatible reaction vessel. Swell in DME for 30 mins.

  • Degassing: It is critical to remove Oxygen to prevent Pd oxidation. Bubble Argon through the solvent and resin slurry for 15 minutes.

  • Reaction Mix: Add Pd(PPh3)4 (11.5 mg, 0.01 mmol) and 2M Na2CO3 (250 µL).

  • Coupling: Heat the reaction to 80°C (microwave assisted) or 90°C (oil bath) for 2–4 hours under Argon atmosphere.

  • Metal Scavenging (Crucial): After draining the reaction, wash the resin with a solution of sodium diethyldithiocarbamate (0.5% w/v in DMF) to remove residual Palladium. This prevents metal contamination in the final biological assay.

  • Cleavage: Cleave the peptide from the resin using TFA/Triisopropylsilane/Water (95:2.5:2.5) for 2 hours.

  • Analysis: Analyze the crude cyclic peptide by MALDI-TOF or ESI-MS. The mass should correspond to the linear peptide minus 2 hydrogens (loss of H2 during C-C bond formation) and minus the boronic acid leaving groups.

References

  • Gasparini, F. et al. (1999). "(R,S)-4-phosphonophenylglycine, a potent and selective group III metabotropic glutamate receptor agonist, is anticonvulsive and neuroprotective in vivo."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Afonso, A. et al. (2019). "Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety."[4] Beilstein Journal of Organic Chemistry.

  • PubChem Compound Summary. (2025). "2-Amino-2-(4-bromophenyl)acetic acid."[5][6] National Center for Biotechnology Information.

  • Meyer, C. et al. (2010).[7] "Production of peptides containing poly-gly sequences using fmoc chemistry." Google Patents WO2010117725A2.

Sources

Troubleshooting & Optimization

Minimizing racemization of (R)-2-Amino-2-(4-bromophenyl)acetic acid during coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enantioselective Coupling of (R)-2-Amino-2-(4-bromophenyl)acetic Acid

Subject: Minimizing Racemization During Amide Bond Formation Ticket ID: #PHG-BR-001 Status: Open for Optimization Audience: Senior Chemists / Process Development Scientists

Introduction: The "4-Bromo" Factor

You are working with a highly sensitive substrate. While phenylglycine (Phg) is already notorious for racemization due to its benzylic alpha-proton, your specific derivative—This compound —presents an elevated risk profile.

The Chemical Reality: The bromine atom at the para-position acts as an electron-withdrawing group (EWG) via the inductive effect (-I). This pulls electron density from the aromatic ring, which in turn destabilizes the alpha-carbon bond.

  • Result: The pKa of the alpha-proton is significantly lower than that of standard phenylglycine.

  • Consequence: Even mild bases (like DIEA) can abstract this proton during activation, leading to rapid racemization via the oxazolone (azlactone) pathway or direct enolization.

This guide prioritizes base-suppressed activation and low-dielectric environments to maintain chiral integrity.

Module 1: Critical Analysis (The Mechanism of Failure)

To solve the problem, we must visualize the enemy. Racemization in this substrate occurs primarily through the formation of a 5(4H)-oxazolone intermediate.

Racemization Pathway Diagram

RacemizationPathway Fig 1. The 4-Bromo substituent stabilizes the Enolate, accelerating the Oxazolone racemization pathway. SM Starting Material (L-Isomer) Act Activated Ester (O-Acyl Isourea / OBt) SM->Act Activation (DIC/Oxyma) Act->SM Hydrolysis (Side Rxn) Oxazolone Oxazolone (Azlactone Intermediate) Act->Oxazolone Slow Cyclization (Promoted by Base/Heat) Racemate Racemic Product (DL-Mix) Act->Racemate Direct Coupling (Desired) Enol Stabilized Enolate (Aromatization) Oxazolone->Enol Base Abstraction of Alpha-Proton (Fast due to 4-Br) Oxazolone->Racemate Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Module 2: Reagent Selection Strategy

The choice of coupling cocktail is binary: safe or risky.[1] Standard peptide coupling conditions (HATU/DIEA) are often fatal to the optical purity of 4-bromo-phenylglycine.

Comparative Reagent Performance Table
SystemRisk LevelMechanism of ActionRecommendation
DIC / Oxyma Pure Lowest Carbodiimide activation with acidic oxime additive. No tertiary base required. Gold Standard. The acidic environment (pH ~5-6) suppresses alpha-proton abstraction [1][2].
COMU / TMP Low Uronium salt with internal base suppression. Requires mild base (TMP).Alternative. Use only if DIC fails. TMP (Collidine) is sterically hindered and weaker than DIEA [3].[2]
EDC / HOBt Moderate Classic carbodiimide. Slower activation than DIC/Oxyma, allowing more time for oxazolone formation.Legacy. Only use if Oxyma is unavailable. Keep at 0°C.
HATU / DIEA Critical Fast activation, but requires strong base (DIEA) to function.AVOID. The basicity of DIEA (pKa ~10) combined with the activated ester guarantees significant racemization [4].

Key Insight:

  • The Base is the Enemy: If you must use a base (for solubility or salt wash), swap DIEA (Diisopropylethylamine) for TMP (2,4,6-Trimethylpyridine / Collidine) . TMP has a pKa of ~7.4 (vs DIEA's 10.5), which is often sufficient to deprotonate the carboxylic acid but insufficient to strip the alpha-proton from the 4-bromo-phenylglycine [3].

Module 3: Optimized Experimental Protocol

Objective: Couple this compound to an amine nucleophile with <1% racemization.

The "Cold-Trap" Protocol

Materials:

  • Solvent: DMF/DCM (1:1 ratio).[3] Why? Pure DMF is polar and stabilizes the ionic transition state of racemization. DCM reduces polarity.

  • Activator: DIC (Diisopropylcarbodiimide).[4][5]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[6]

Step-by-Step Workflow:

  • Preparation (T = -5 Minutes):

    • Dissolve 1.0 eq of the Amino Acid and 1.1 eq of Oxyma Pure in the DCM/DMF mixture.

    • Cool the reaction vessel to 0°C in an ice/water bath. Temperature control is non-negotiable.

  • Activation (T = 0 Minutes):

    • Add 1.1 eq of DIC dropwise.

    • Stir at 0°C for 2–5 minutes. Do not pre-activate for >5 minutes; prolonged activation accumulates the oxazolone intermediate.

  • Coupling (T = +5 Minutes):

    • Add 1.0 eq of the amine nucleophile.

    • CRITICAL: If the amine is a salt (e.g., HCl salt), add exactly 1.0 eq of TMP (Collidine) . Do not use TEA or DIEA.

    • If the amine is a free base, add no base .

  • Reaction Maintenance:

    • Allow to stir at 0°C for 1 hour.

    • Slowly warm to room temperature only if TLC/LCMS shows incomplete conversion after 1 hour.

  • Quenching:

    • Quench with 0.1M HCl or acidic buffer to immediately neutralize any transient basic species.

Module 4: Troubleshooting & FAQs

Q: I am seeing 15-20% D-isomer in my final product. I used HATU/DIEA. Can I fix this? A: You cannot "fix" the product, but you can fix the process. HATU requires basic conditions to function. With the 4-bromo substituent, the alpha-proton is too acidic for DIEA. Switch immediately to DIC/Oxyma Pure (base-free) or DEPBT/TMP .

Q: My starting material is not soluble in DCM/DMF. Can I use DMSO? A: Proceed with extreme caution. DMSO is highly polar and can accelerate racemization by stabilizing the charged intermediate. If you must use DMSO, keep the temperature strictly at 0°C or lower and use the Collidine (TMP) base strategy.

Q: Does the order of addition really matter? A: Yes. Adding the base (if needed) before the coupling agent is a recipe for disaster. It generates the carboxylate anion in the presence of the alpha-proton before activation even starts. Always activate first in an acidic/neutral regime (Oxyma), then add the amine.

Q: Can I use Fmoc-protection on the amine? A: Yes, urethane protecting groups (Fmoc, Boc, Cbz) on the nitrogen of the 4-bromophenylglycine are excellent. They prevent oxazolone formation unless the carboxyl is activated. However, once you activate the carboxyl group with DIC/HATU, the risk returns. The protocol above applies regardless of N-protection.

References

  • Albericio, F., & El-Faham, A. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development.

  • Subirós-Funosas, R., et al. (2009). Oxyma Pure: An Efficient Additive for Peptide Synthesis. Chemistry – A European Journal.

  • Carpino, L. A., & El-Faham, A. (2002). The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry. (Validates TMP/Collidine superiority).

  • Han, S. Y., & Kim, Y. A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron. (Review of racemization mechanisms).

Sources

Technical Support Center: Purification of (R)-2-Amino-2-(4-bromophenyl)acetic Acid

[1]

Executive Summary & Critical Quality Attributes (CQAs)

This guide addresses the purification of (R)-2-Amino-2-(4-bromophenyl)acetic acid (also known as (R)-4-Bromophenylglycine).[1] This non-proteinogenic amino acid is a critical chiral intermediate for various pharmaceutical APIs (e.g., inhibitors targeting

1

The purification strategy focuses on removing the (S)-enantiomer, regioisomers, and inorganic salts to achieve the following CQAs:

  • Enantiomeric Excess (ee): > 99.0%[1][2][3]

  • Chemical Purity: > 98.5%[1][4]

  • Appearance: White to off-white crystalline powder (Color removal is critical as oxidative byproducts are common).[1]

The "Golden Path" Protocol: Diastereomeric Salt Resolution

Context: If your starting material is a racemic mixture (synthesized via Strecker or Bucherer-Bergs reactions), direct recrystallization will not separate enantiomers.[1] You must use Classical Resolution via diastereomeric salt formation.

Recommended Resolving Agent: (+)-10-Camphorsulfonic Acid ((+)-CSA).[1] Rationale: Substituted phenylglycines form stable, highly crystalline salts with sulfonic acids. The (R)-amine/(+)-acid salt is typically less soluble than the (S)/(+) pair in aqueous alcohols, allowing for efficient separation.[1]

Phase A: Salt Formation & Crystallization[5][6]
  • Dissolution: Suspend 1.0 eq of crude racemic 4-bromophenylglycine in Water:Methanol (1:1 v/v) . Heat to 60°C.

  • Addition: Add 1.05 eq of (+)-10-Camphorsulfonic acid . Stir until a clear solution is obtained (add minimal extra water if needed).

  • Nucleation: Cool slowly (10°C/hour) to 25°C. Seed with pure (R)-4-bromophenylglycine-(+)-CSA salt if available.

  • Harvest: Stir at 0-5°C for 4 hours. Filter the precipitate.[5]

    • Checkpoint: The solid is the (R)-enantiomer salt. The filtrate contains the (S)-enantiomer.

  • Wash: Wash the cake with cold Isopropanol (IPA) to displace mother liquor.

Phase B: Isoelectric Release (The "pI Swing")
  • Resuspension: Dissolve the wet salt cake in minimum deionized water (approx. 5-7 volumes).

  • Neutralization: Slowly add 2N NaOH or NH

    
    OH while monitoring pH.
    
  • Target pH (Critical): Adjust pH to the Isoelectric Point (pI) of approx 5.8 – 6.0 .

    • Mechanism:[1][2][6][7][8] At the pI, the zwitterionic form has net zero charge and minimum solubility.

  • Crystallization: The free amino acid will precipitate as a white solid. Stir for 1 hour to ripen crystals.

  • Final Wash: Filter and wash with water (to remove Na-CSA salt) followed by Methanol (to remove water and aid drying).[1]

Workflow Visualization

PurificationWorkflowStartCrude Racemate(4-Bromophenylglycine)DissolveDissolve in H2O:MeOH+ (+)-CSA (1.05 eq)Start->DissolveCrystallizeControlled Cooling(60°C -> 5°C)Dissolve->CrystallizeFilter1FiltrationCrystallize->Filter1Solid1Solid Cake:(R)-Amine-(+)-CSA SaltFilter1->Solid1RetainLiq1Mother Liquor:(S)-Enantiomer (Discard/Recycle)Filter1->Liq1RemoveResuspendResuspend in WaterSolid1->ResuspendpHAdjustAdjust pH to 5.9 (pI)(Release Free Base)Resuspend->pHAdjustFilter2Final Filtration & WashpHAdjust->Filter2FinalPure (R)-4-Bromophenylglycine(>99% ee)Filter2->Final

Caption: Figure 1. Diastereomeric salt resolution workflow using (+)-CSA followed by isoelectric precipitation.

Troubleshooting Dashboard

Use this matrix to diagnose deviations from the "Golden Path."

SymptomProbable Root CauseCorrective Action
Low Yield (<30%) pH Miss: The final pH was not exactly at the pI (5.8–6.0).Zeta Potential Scan: Perform a micro-titration. The solubility of phenylglycines rises sharply even 0.5 pH units away from pI.
Low ee% (e.g., 85%) Kinetic Entrapment: Cooling was too fast during Phase A, trapping the (S)-salt.[1]Recrystallize Salt: Do not proceed to Phase B. Recrystallize the salt in H2O:MeOH again. Thermodynamic control is required.
Yellow/Brown Color Oxidation: Aniline/phenol-type degradation products.[1]Carbon Polish: Add activated charcoal (5 wt%) during the hot dissolution step of Phase A. Filter hot before cooling.
Sticky/Oily Precipitate Solvent Ratio: Too much Methanol in Phase A prevents proper crystal lattice formation.Increase Water: Shift solvent ratio towards water (e.g., from 1:1 to 2:1 Water:MeOH) to force ionic lattice formation.[1]

Frequently Asked Questions (FAQ)

Q1: Why is the target pH 5.9? I cannot find the pI in the literature.

A: While the exact pI of the 4-bromo derivative is rarely explicitly tabulated, it can be derived from the parent phenylglycine (pI 5.8) and electronic effects.[1] The bromine atom at the para position is electron-withdrawing (inductive effect), which slightly lowers the pKa of the amino group. However, for purification purposes, the range 5.5 – 6.0 is the "solubility valley."

  • Protocol Tip: Do not rely on a fixed number. Titrate the supernatant; if it remains cloudy or yield is low, adjust pH by 0.2 units up or down and observe precipitation.

Q2: Can I use Tartaric Acid instead of CSA?

A: Yes. (+)-Tartaric acid is a standard alternative.[1]

  • Note: Tartrate salts often crystallize as hydrates. If you use tartaric acid, ensure you dry the intermediate salt below 40°C to prevent lattice collapse before the weighing/yield calculation.

Q3: How do I measure enantiomeric excess (ee) reliably?

A: Optical rotation is insufficient for high-precision validation (false positives are common due to impurities).[1]

  • Standard: HPLC using a Chiralpak Crownpak CR(+) column (Daicel).[1]

  • Mobile Phase: Perchloric acid (pH 1.[1]5) or Methanol/Water with 0.1% TFA.[1] The crown ether stationary phase is specifically designed to separate amino acids.

Q4: The product looks grey. Is it metal contamination?

A: If you used a Pd/C hydrogenation step upstream (to remove protecting groups), it is likely residual Palladium.[1]

  • Fix: Treat the aqueous solution in Phase B with a metal scavenger (e.g., SiliaMetS® Thiol) before adjusting the pH to the isoelectric point.

Solubility Logic Visualization

Understanding the "U-shaped" solubility curve is vital for Phase B.

SolubilityCurveLowPHpH 1.0(Cationic Form)SolubleIsoPHpH 5.9 (pI)(Zwitterion)INSOLUBLELowPH->IsoPH Add Base (NaOH)HighPHpH 10.0(Anionic Form)SolubleHighPH->IsoPH Add Acid (HCl)

Caption: Figure 2. Solubility profile of 4-bromophenylglycine. Maximum recovery occurs strictly at the isoelectric point.

References

  • Kaptein, B., et al. (2008).[1] Dutch resolution of racemic 4-hydroxy- and 4-fluorophenylglycine with mixtures of phenylglycine and (+)-10-camphorsulfonic acid. Tetrahedron: Asymmetry.

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2764157, 2-Amino-2-(4-bromophenyl)acetic acid. [1]

  • Fogassy, E., et al. (2021).[1] The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry.

Technical Support Guide: Synthesis & Yield Optimization of (R)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Challenges

(R)-2-Amino-2-(4-bromophenyl)acetic acid (also known as D-4-bromophenylglycine) is a critical non-natural chiral building block, often used in the semi-synthesis of cephalosporin antibiotics and peptide mimetics.

The Yield/Purity Paradox: Synthesizing phenylglycine derivatives presents a unique challenge compared to aliphatic amino acids. The benzylic proton at the


-position is significantly more acidic due to the electron-withdrawing nature of the aromatic ring—an effect exacerbated by the para-bromo substituent. This makes the molecule highly prone to racemization  under basic conditions or high thermal stress, often leading to yield losses during the final isolation of the enantiopure product.

This guide addresses the three critical bottlenecks:

  • Inefficient Conversion in the Strecker reaction.

  • Racemization during hydrolysis or resolution.

  • Solubility Losses at the Isoelectric Point (pI).

Experimental Workflows (Visualized)

Workflow A: Classical Strecker & Resolution (Robust/Low Cost)

This pathway is recommended for labs without access to specialized biocatalysts.

StreckerResolution Start 4-Bromobenzaldehyde Step1 Strecker Reaction (NaCN/NH4Cl, MeOH/H2O) Start->Step1 Nucleophilic Addn Inter1 Racemic Aminonitrile Step1->Inter1 Step2 Acid Hydrolysis (HCl, <70°C) Inter1->Step2 Careful Temp Control Inter2 Racemic Amino Acid (HCl Salt) Step2->Inter2 Step3 Classical Resolution (+)-Tartaric Acid or CSA Inter2->Step3 Formation of Salts Step4 Diastereomeric Salt Crystallization Step3->Step4 Selective Ppt Final (R)-4-Br-Phenylglycine Step4->Final Base Release @ pI

Caption: Workflow A depicts the classical chemical route. Note the critical temperature control at Step 2 to prevent degradation.

Workflow B: The Hydantoinase Process (High Yield/Enantioselectivity)

This is the industrial "Gold Standard" for (R)-phenylglycines, utilizing Dynamic Kinetic Resolution (DKR).

HydantoinProcess Substrate 5-(4-bromophenyl)hydantoin (Racemic) Enzyme1 D-Hydantoinase (Ring Opening) Substrate->Enzyme1 Stereoselective Racemization Spontaneous/Chemical Racemization Substrate->Racemization Equilibrium (DKR) Inter N-Carbamoyl-D-amino acid Enzyme1->Inter Enzyme2 D-Carbamoylase (Decarbamoylation) Inter->Enzyme2 Product (R)-4-Br-Phenylglycine Enzyme2->Product

Caption: Workflow B (Enzymatic) allows for >50% theoretical yield because the unreacted (S)-hydantoin racemizes in situ to be consumed by the enzyme.

Critical Protocol Optimization

Module 1: The Strecker Synthesis (Upstream)

Problem: Low yield of aminonitrile; dark tar formation. Root Cause: Polymerization of the aldehyde or decomposition of cyanide at high temps.

Optimized Protocol:

  • Solvent System: Use Methanol/Water (1:1) . Pure water reduces aldehyde solubility; pure methanol precipitates inorganic salts too early.

  • Cyanide Addition: Do not add NaCN all at once. Add dropwise as an aqueous solution at 0–5°C .

  • Equilibrium Shift: The reaction is reversible. Use a slight excess of amine (NH4Cl, 2.5 eq) to drive the equilibrium toward the aminonitrile.

  • Reaction Time: 24 hours at room temperature. Do not heat above 40°C.

Module 2: Hydrolysis & Racemization Control

Problem: The nitrile hydrolyzes to the amide, then the acid. Harsh conditions (conc. HCl, reflux >100°C) cause extensive racemization of phenylglycines.

Technical Insight: The electron-withdrawing bromine atom stabilizes the benzylic carbanion intermediate.

  • Standard Amino Acid Hydrolysis: 6N HCl, Reflux, 12h.

  • 4-Br-Phenylglycine Hydrolysis:6N HCl, 60–70°C, 4–6h. Monitor by HPLC. Stop immediately upon disappearance of the amide intermediate.

Module 3: Resolution (The Separation)

If you cannot use enzymes, you must resolve the racemate.

Resolving Agent: (+)-Tartaric Acid or (+)-10-Camphorsulfonic Acid (CSA). Solvent: Ethanol/Water (90:10).

The "Dalgliesh" Rule Application: For successful resolution, the salt must form a specific hydrogen-bonding network.

  • Dissolve Racemic Amino Acid (1.0 eq) and (+)-Tartaric Acid (1.0 eq) in boiling Ethanol/Water.

  • Cooling Rate: This is the variable most users ignore. Cool slowly (5°C per hour) to 20°C. Rapid cooling traps the "wrong" diastereomer, lowering enantiomeric excess (ee%).

  • Recrystallization: If ee% is <95%, do not proceed. Recrystallize the salt from the same solvent system.

Isolation: The Isoelectric Point (pI) Trap

Many researchers lose 30–40% of their yield during the final neutralization.

The Science: this compound is zwitterionic. It has minimum solubility at its isoelectric point (pI).

  • pKa (-COOH) ≈ 1.9

  • pKa (-NH3+) ≈ 8.8 (Lower than typical amines due to the phenyl ring).

  • Calculated pI:

    
    
    

Protocol for Maximum Recovery:

  • Start with the acidic solution of your resolved salt.

  • Neutralize with 5N NaOH or NH4OH.

  • Target pH: Strictly 5.4 ± 0.2 .

  • Troubleshooting: If you overshoot to pH 7, the solubility increases significantly (formation of sodium salt). If you stay at pH 3, it remains soluble (ammonium salt).

  • Temperature: Chill to 4°C after reaching pH 5.4 to maximize precipitation.

Troubleshooting Guide (FAQ)

Logic Tree for Low Yield

Troubleshooting Q1 What is the primary failure mode? Yield Low Mass Yield Q1->Yield Purity Low ee% (Optical Purity) Q1->Purity Y1 Did product precipitate at pH 5.4? Yield->Y1 P1 Was hydrolysis temp >70°C? Purity->P1 Y1_No Check pH meter calibration. Add Ethanol to force ppt. Y1->Y1_No No Y1_Yes Check Mother Liquor by HPLC. Did Strecker conversion fail? Y1->Y1_Yes Yes P1_Yes Racemization occurred. LOWER TEMP. P1->P1_Yes Yes P1_No Inefficient Resolution. Recrystallize Salt. P1->P1_No No

Caption: Diagnostic logic tree for identifying root causes of failure.

Common Questions

Q: My product is colored yellow/brown. Is it pure? A: No. The color comes from oxidative polymerization of trace phenolic impurities or aldehyde residues.

  • Fix: Treat the acidic solution with Activated Charcoal (5 wt%) for 30 minutes at 50°C before the final pH adjustment.

Q: The diastereomeric salt is "oiling out" instead of crystallizing. A: This indicates the solvent is too polar or the concentration is too high.

  • Fix: Re-heat to dissolve the oil. Add a small amount of seed crystal (if available). Add 5–10% more Ethanol. Agitate vigorously during cooling.

Q: Can I use Lipase for resolution? A: Yes. Candida antarctica Lipase B (CAL-B) can be used for the kinetic resolution of the ester derivative.

  • Protocol: Esterify the racemate

    
     Suspend in MTBE 
    
    
    
    Add CAL-B and water. The enzyme will selectively hydrolyze the (S)-ester (L-form) or (R)-ester depending on conditions, but typically Hydantoinase (Workflow B) is superior for this specific substrate.

Summary Data Table

ParameterRecommended ValueWhy?
Hydrolysis Temp 60–70°CPrevents racemization of the acidic benzylic proton.
Precipitation pH 5.4 ± 0.2Exact Isoelectric Point (pI) for minimum solubility.
Resolving Agent (+)-Tartaric AcidForms stable diastereomeric salts with phenylglycines.
Drying Temp < 50°C (Vacuum)Avoids thermal decarboxylation or discoloration.
Storage Desiccator, DarkLight sensitive (benzylic bromide stability).

References

  • Strecker Synthesis & Mechanisms

    • Mowry, D. T. (1948). The Preparation of Nitriles. Chemical Reviews, 42(2), 189–283. Link

  • Racemization of Phenylglycines

    • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis.[1] Springer-Verlag. (Discusses racemization sensitivity of phenylglycine derivatives). Link

  • Enzymatic Resolution (Hydantoinase Process)

    • Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology, 51, 293–309. Link

    • Bommarius, A. S., et al. (1998). Economic and ecological evaluation of a biocatalytic process: production of (D)-p-hydroxyphenylglycine. Biocatalysis.[2] Link

  • Isoelectric Point Data

    • Master Organic Chemistry. Isoelectric Points of Amino Acids.[3][4][5] (General methodology for pI calculation of substituted amino acids). Link

  • Classical Resolution Protocols

    • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for tartaric acid resolutions). Link

Sources

Side reactions in the synthesis of (R)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An essential chiral building block in the pharmaceutical industry, (R)-2-Amino-2-(4-bromophenyl)acetic acid is a key precursor for various active pharmaceutical ingredients (APIs). Its synthesis, while well-established, is fraught with potential side reactions that can compromise yield, purity, and, most critically, enantiomeric integrity. This technical support center provides a troubleshooting guide for researchers, scientists, and drug development professionals encountering common issues during its synthesis.

This guide is structured in a question-and-answer format to directly address the most pressing challenges in the synthesis of this compound.

FAQ 1: I'm observing significant loss of enantiomeric purity. What is causing racemization and how can I prevent it?

Answer:

Racemization is arguably the most critical side reaction in the synthesis of non-natural amino acids like this compound. The α-proton (the hydrogen on the chiral carbon) is particularly acidic due to stabilization by the adjacent aromatic ring. Abstraction of this proton by a base leads to a planar enolate intermediate, resulting in the loss of stereochemical information.

Primary Causes & Mitigation Strategies:

  • Base Selection and Concentration: The choice and amount of base are paramount. Strong, non-sterically hindered bases can readily deprotonate the α-carbon.[1]

    • Problem: Using strong bases like Diisopropylethylamine (DIPEA) or triethylamine, especially in excess, significantly increases the rate of racemization.[2]

    • Solution: Employ a sterically hindered, weaker base such as 2,4,6-trimethylpyridine (collidine) or N-methylmorpholine (NMM).[1] These bases are sufficiently strong to facilitate the desired reaction (e.g., peptide coupling) but are too bulky to easily access the α-proton. Always use the minimum stoichiometric amount of base required.

  • Reaction Temperature: Higher temperatures provide the activation energy needed for the racemization process.

    • Problem: Running reactions at elevated temperatures accelerates the rate of epimerization.[2]

    • Solution: Conduct the synthesis at or below room temperature whenever possible. For particularly sensitive steps, cooling the reaction to 0°C can be highly effective.

  • Activation Method (in Peptide Synthesis Contexts): When using the amino acid as a building block, the method of activating the carboxylic acid for coupling is a frequent source of racemization.

    • Problem: Standard coupling reagents like HBTU or HATU can promote racemization, especially when paired with strong bases.[2]

    • Solution: Utilize coupling reagents known to suppress racemization. Reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or COMU, when used with the appropriate hindered base, are highly effective at preserving stereochemical integrity.[2]

  • Prolonged Reaction Times: Extended exposure to basic or acidic conditions increases the window for racemization to occur.

    • Solution: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.

. Workflow for Minimizing Racemization

cluster_0 Problem Identification cluster_1 Primary Checkpoints cluster_2 Corrective Actions cluster_3 Outcome P Low Enantiomeric Excess (ee) Detected Base Base Selection (e.g., DIPEA) P->Base Temp Reaction Temperature (e.g., > RT) P->Temp Time Reaction Time (e.g., > 24h) P->Time Base_Sol Switch to Hindered Base (e.g., Collidine, NMM) Base->Base_Sol Is base strong/ non-hindered? Temp_Sol Reduce Temperature (e.g., 0°C to RT) Temp->Temp_Sol Is temp elevated? Time_Sol Monitor & Quench Promptly Time->Time_Sol Is time excessive? Outcome High Enantiomeric Purity Preserved Base_Sol->Outcome Temp_Sol->Outcome Time_Sol->Outcome

Caption: Troubleshooting workflow for racemization.

FAQ 2: My reaction yield is very low. What are the common competing reactions based on my synthetic route?

Answer:

Low yields can stem from various side reactions that consume starting materials or intermediates. The specific culprits often depend on the chosen synthetic pathway.

A. For Strecker Synthesis Route:

The Strecker synthesis is a three-component reaction between 4-bromobenzaldehyde, ammonia, and a cyanide source, followed by hydrolysis.[3][4]

  • Side Reaction 1: Over-alkylation. The product primary amine is nucleophilic and can react with the 4-bromobenzaldehyde imine intermediate, leading to secondary amine impurities. In subsequent alkylation steps, this can be a significant issue as the product amine is often more nucleophilic than the reactant.[5]

    • Mitigation: Use a slight excess of ammonia to favor the formation of the primary aminonitrile. Ensure efficient hydrolysis of the nitrile to the amino acid, which is less reactive under these conditions.

  • Side Reaction 2: Incomplete Hydrolysis. The α-aminonitrile intermediate is stable and requires vigorous conditions (strong acid or base and heat) for hydrolysis.

    • Mitigation: Ensure hydrolysis conditions are sufficiently harsh (e.g., refluxing 6M HCl) and reaction times are adequate to drive the reaction to completion. Monitor the disappearance of the nitrile intermediate.

  • Side Reaction 3: Dynamic Kinetic Resolution Issues. While the alkaline conditions of the Strecker synthesis can facilitate in-situ racemization of the aminonitrile, this is only beneficial if coupled with an enantioselective catalyst (like a nitrilase enzyme) that selectively consumes one enantiomer.[6] Without such a catalyst, the final product will be a racemic mixture.

. Strecker Synthesis: Desired vs. Side Pathways

Start 4-Bromobenzaldehyde + NH3 + KCN Imine Iminium Ion Intermediate Start->Imine Condensation Aminonitrile rac-α-Aminonitrile Imine->Aminonitrile + CN- (Desired) Side_Product Secondary Amine Impurity Imine->Side_Product + Aminonitrile (Side Reaction) Desired_Product (R,S)-Amino Acid Aminonitrile->Desired_Product Hydrolysis

Sources

Chiral resolution of 2-Amino-2-(4-bromophenyl)acetic acid mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of 2-Amino-2-(4-bromophenyl)acetic acid

Introduction: The Challenge of Phenylglycine Analogs

Welcome to the technical support hub for 4-bromophenylglycine resolution. As a non-proteinogenic amino acid, this molecule is a critical chiral building block for beta-lactam antibiotics and various peptide-based therapeutics. Its resolution is challenging due to the high tendency of phenylglycine derivatives to racemize under basic conditions and their zwitterionic solubility profile.

This guide prioritizes field-proven protocols over theoretical possibilities. We focus on three modules: Classical Diastereomeric Crystallization (the scale-up workhorse), Enzymatic Resolution (high specificity), and Chromatographic Separation (analytical & prep).

Module 1: Classical Chemical Resolution (Diastereomeric Crystallization)

Q: What is the most reliable resolving agent for 4-bromophenylglycine? A: The industry standard for phenylglycine analogs is (+)-Camphor-10-sulfonic acid (CSA) . While Tartaric acid is a common first choice for amines, phenylglycines often form more crystalline, less hygroscopic salts with sulfonic acids. The structural rigidity of the camphor backbone facilitates the formation of well-defined crystal lattices, often yielding the (D)- or (R)-enantiomer as the less soluble salt, depending on the specific solvent system.

Q: I am experiencing "oiling out" instead of crystallization. How do I fix this? A: Oiling out indicates that the solvent polarity is not optimized for the salt's lattice energy.

  • Temperature Control: Ensure the cooling ramp is slow (e.g., 5°C/hour). Rapid cooling traps impurities and solvent, leading to oils.

  • Seeding: You must seed the solution with pure diastereomeric salt crystals at the cloud point (approx. 50-60°C). If you lack seeds, scratch the vessel wall or use a "Dutch Resolution" approach (see below).

  • Solvent Modification: If using pure water, add 5-10% acetic acid or switch to a Water/Isopropanol mixture. The bromine atom increases lipophilicity compared to unsubstituted phenylglycine, so a slightly more organic mobile phase often helps.

Protocol 1.0: Resolution via (+)-CSA Salt Formation Target: Isolation of (S)-2-Amino-2-(4-bromophenyl)acetic acid (adjust based on salt solubility).

  • Dissolution: Suspend racemic 4-bromophenylglycine (1.0 eq) in water (approx. 10 vol). Add (+)-Camphor-10-sulfonic acid (1.0 eq).

  • Heating: Heat to 80-90°C. The suspension should become a clear solution. If not, add small amounts of Acetic Acid until clear.

  • Crystallization: Cool slowly to 60°C. Add seed crystals of the target diastereomeric salt. Continue cooling to 0-5°C over 6 hours.

  • Filtration: Collect the precipitate. This is typically the (S)-amine·(+)-CSA salt (confirm via HPLC).

  • Liberation: Resuspend the salt in water. Adjust pH to the isoelectric point (approx. pH 6-7) using ammonia or NaOH. The free amino acid will precipitate.

Module 2: Enzymatic Resolution (Biocatalysis)

Q: Can I use lipases for this resolution? A: While Lipases (e.g., CAL-B) work on esters, the gold standard for phenylglycines is Penicillin G Acylase (PGA) . PGA is highly specific for the N-phenylacetyl group. It operates in aqueous media under mild conditions, minimizing the risk of thermal racemization.

Q: My reaction rate decreases significantly after 50% conversion. Why? A: This is likely product inhibition or pH drift .

  • pH Control: The hydrolysis releases phenylacetic acid, dropping the pH. You must use an autotitrator to maintain pH ~7.5-8.0.

  • Substrate: Ensure you are using the N-phenylacetyl derivative, not the free amino acid.

Visualizing the Enzymatic Workflow

EnzymaticResolution Figure 1: Kinetic Resolution using Penicillin G Acylase Substrate Racemic N-Phenylacetyl-4-Br-PG Reaction Hydrolysis pH 7.8, 28°C Substrate->Reaction Dissolved in Buffer Enzyme Penicillin G Acylase (Immobilized) Enzyme->Reaction Catalyst Separation Phase Separation (Acidify to pH 2) Reaction->Separation 50% Conversion ProductL (S)-4-Br-PG (Aqueous Phase) Separation->ProductL Filtration/Precipitation ProductD (R)-N-Phenylacetyl-PG (Organic Phase) Separation->ProductD Extraction (EtOAc)

Caption: Kinetic resolution workflow separating the free (S)-amino acid from the unreacted (R)-protected substrate.[1][2]

Module 3: Chromatographic Resolution (Analytical & Prep)

Q: Which column is best for the free amino acid? A: Do not use polysaccharide columns (AD/OD) for the free zwitterion unless you derivatize it. Use a Crown Ether column (e.g., Crownpak CR-I(+) ).[3][4] These columns are designed specifically for free amino acids and primary amines. The chiral crown ether complexes with the ammonium ion (


).

Q: I see peak tailing on the Crownpak column. How do I sharpen the peaks? A: Tailing is usually due to secondary interactions or insufficient ionization.

  • Acidify: Ensure the mobile phase pH is low (pH 1.0 - 2.0) using Perchloric Acid (

    
    ). This ensures the amino group is fully protonated (
    
    
    
    ), which is required for inclusion into the crown ether.
  • Temperature: Lowering the temperature (e.g., to 10-15°C) often improves resolution (

    
    ) on crown ether phases, though it increases pressure.
    

Data Table: Recommended HPLC Conditions

ParameterConditionNotes
Column Crownpak CR-I(+) or CR(+)3.0 x 150 mm, 5 µm
Mobile Phase pH 1.5

(aq) / Methanol (90:10)
Methanol acts as an organic modifier to reduce retention time.
Flow Rate 0.4 - 0.6 mL/minLower flow rates improve interaction time.
Detection UV @ 230 nm4-Bromophenyl chromophore absorbs strongly here.
Temperature 25°C (Standard)Cool to 15°C if resolution is < 1.5.
Elution Order Typically (D) then (L) on CR(+)Verify with standard. CR(-) reverses order.[2][4]

References

  • Daicel Corporation . (n.d.). Separation of free amino acids and primary amines using Daicel Crown Ether Columns: Crownpak CR. Retrieved from [Link]

  • Vries, T. et al. (1998). The Family Approach to the Resolution of Racemates: Dutch Resolution. Angewandte Chemie International Edition. (Contextual citation for the use of mixed crystals/CSA in phenylglycine resolution).
  • Yoshioka, R. et al. (1998). Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

Overcoming aggregation in peptide synthesis with (R)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges of incorporating (R)-2-Amino-2-(4-bromophenyl)acetic acid (also known as (R)-4-bromophenylglycine) into peptide sequences via Solid Phase Peptide Synthesis (SPPS).

Topic: Overcoming Aggregation & Racemization in SPPS Compound ID: (R)-4-Br-Phg-OH Role: Senior Application Scientist

Executive Summary: The "Double-Edged" Residue

Incorporating this compound presents a unique "double-edged" synthetic challenge that distinguishes it from standard hydrophobic residues like Phenylalanine or Leucine.

  • Extreme Aggregation: The 4-bromophenyl group is not only bulky (steric hindrance) but also highly prone to

    
    -
    
    
    
    stacking interactions. This promotes rapid inter-chain association (aggregation) on the resin, leading to "difficult sequences" where the resin beads shrink and active sites become inaccessible.
  • High Racemization Risk: Unlike standard amino acids, the

    
    -proton of phenylglycine derivatives is exceptionally acidic. The electron-withdrawing nature of the phenyl ring—amplified by the para-bromo substituent—stabilizes the enolate intermediate during activation. Standard bases like DIPEA can cause rapid epimerization (converting R to S), destroying chiral purity.
    

The Paradox: To overcome aggregation, you typically use high temperatures and strong bases. To prevent racemization, you must use low temperatures and weak bases. This guide provides the technical strategy to navigate this conflict.

Troubleshooting Guide (Q&A)

Category A: Coupling Efficiency & Yield[1][2]

Q: I am seeing low coupling yields (<50%) even with double coupling. Should I switch to HATU/DIPEA? A: Proceed with extreme caution. While HATU is a potent activator, using it with DIPEA (a strong base) is the primary cause of racemization for this residue.

  • Diagnosis: If the resin beads look "clumped" or opaque, you are facing aggregation.

  • Solution: Do not just increase base strength. Instead, improve solvation.

    • Switch Solvent: Replace DMF with NMP (N-Methyl-2-pyrrolidone) or a 1:1 mixture of DMSO/DMF. These solvents disrupt

      
      -sheet formation better than DMF.
      
    • Add Chaotropes: Dissolve the amino acid in a solution of 0.8 M LiCl or KSCN in DMF. These salts disrupt the hydrogen bonding network causing the aggregation.

    • Alternative Activation: Use DIC/Oxyma Pure .[1] This is an acidic/neutral activation method that is highly efficient but minimizes base-catalyzed racemization.

Q: The Kaiser test is inconclusive (brownish/red) after coupling. Is it done? A: Phenylglycine derivatives often yield false negatives or ambiguous results in the Kaiser test due to steric bulk hindering the ninhydrin reaction.

  • Recommendation: Use the Chloranil Test or TNBS Test for a more reliable readout.

  • Gold Standard: Perform a "micro-cleavage." Remove ~2 mg of resin, cleave for 15 mins, and run a rapid LC-MS to confirm the mass shift (+212 Da for the residue).

Category B: Purity & Stereochemistry[4]

Q: My LC-MS shows a split peak or a "shoulder" with the correct mass. What happened? A: This is the hallmark of racemization . You likely have a mixture of the (R) and (S) enantiomers.

  • Root Cause: High pH during activation (using DIPEA/NMM) or prolonged activation times.

  • Fix:

    • Base: Switch to TMP (2,4,6-Trimethylpyridine) or Collidine . These are weaker, sterically hindered bases that cannot easily abstract the sensitive

      
      -proton.
      
    • Pre-activation: Minimize pre-activation time. Add the base to the amino acid immediately before adding it to the resin.

    • Reagent: Use COMU instead of HATU. COMU shows superior retention of chirality in phenylglycine derivatives.

Q: Can I use microwave synthesis to push the coupling? A: Not recommended for this specific residue.

  • Reasoning: Microwave energy (typically 75°C+) dramatically accelerates the rate of racemization for phenylglycine derivatives.

  • Protocol: Couple this specific residue at Room Temperature (RT) or even 4°C for a longer duration (2–4 hours) to preserve chirality. You can resume microwave heating for subsequent residues.

Optimized Experimental Protocols

Protocol A: The "Safe" Coupling (Recommended)

Best for minimizing racemization while maintaining acceptable yield.

  • Resin Preparation: Swell resin in NMP (not DMF) for 20 mins.

  • Reagents:

    • AA: 3.0 eq this compound

    • Activator: 3.0 eq DIC (Diisopropylcarbodiimide)

    • Additive: 3.0 eq Oxyma Pure

  • Procedure:

    • Dissolve AA and Oxyma in minimal NMP.

    • Add DIC.[1]

    • Immediately add to resin.[2]

    • Agitate at Room Temperature for 120 minutes.

  • Monitoring: Check with Chloranil test. If positive, re-couple using fresh reagents.

Protocol B: The "Power" Coupling (For Difficult Sequences)

Use only if Protocol A fails due to severe aggregation. Uses a stronger activator but a weaker base.

  • Solvent: 0.8 M LiCl in NMP.

  • Reagents:

    • AA: 3.0 eq

    • Activator: 3.0 eq COMU

    • Base: 3.0 eq TMP (2,4,6-Trimethylpyridine)

  • Procedure:

    • Dissolve AA and COMU in the LiCl/NMP solvent.

    • Add TMP.[2][3]

    • Add to resin immediately.[2]

    • Coupling time: 60 minutes at RT.

Data Summary: Coupling Reagent Performance

Comparison of racemization risks for Phenylglycine derivatives.

Activation MethodCoupling EfficiencyRacemization RiskRecommended?
HBTU / DIPEA HighCritical (High) NO
HATU / DIPEA Very HighCritical (High) NO
DIC / HOBt ModerateLowAcceptable
DIC / Oxyma HighVery Low YES (Primary)
COMU / TMP Very HighLowYES (Secondary)

Visualizing the Mechanism

Diagram 1: The Racemization vs. Aggregation Trap

This diagram illustrates the mechanistic conflict when working with electron-deficient aromatic amino acids.

RacemizationTrap Compound (R)-4-Br-Phenylglycine StericBulk Steric Bulk & Pi-Stacking Compound->StericBulk Inductive Electron Withdrawing (Br-Phenyl Ring) Compound->Inductive Aggregation AGGREGATION (Incomplete Coupling) StericBulk->Aggregation StrongCond Standard Solution: Strong Base + Heat Aggregation->StrongCond User attempts to fix Solution OPTIMIZED PATH: DIC/Oxyma + Chaotropic Salts (No Strong Base) Aggregation->Solution Resolves Enolization Base-Catalyzed Enolization StrongCond->Enolization Aggravates AcidicProton Acidic Alpha-Proton Inductive->AcidicProton AcidicProton->Enolization Racemization RACEMIZATION (Loss of Chirality) Enolization->Racemization Solution->Racemization Avoids

Caption: The "Trap": Increasing reaction severity to cure aggregation directly triggers racemization via the acidic alpha-proton.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when encountering issues during synthesis.

TroubleshootingTree Start Start: Low Yield / Impurity CheckMass LC-MS Analysis Start->CheckMass MassCorrect Mass Correct (Double Peaks) CheckMass->MassCorrect Split Peak MassLow Mass Missing (Deletion Sequence) CheckMass->MassLow Low Yield Racemization Issue: Racemization MassCorrect->Racemization Aggregation Issue: Aggregation MassLow->Aggregation FixRac 1. Switch to DIC/Oxyma 2. Use TMP Base 3. Lower Temp Racemization->FixRac SolventCheck Current Solvent? Aggregation->SolventCheck FixAgg1 Switch to NMP or DMSO/DMF (1:1) SolventCheck->FixAgg1 If DMF FixAgg2 Add 0.8M LiCl (Chaotropic Wash) SolventCheck->FixAgg2 If already NMP

Caption: Step-by-step diagnostic workflow for distinguishing between stereochemical loss and aggregation failures.

References

  • National Institutes of Health (NIH). (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Retrieved from [Link]

Sources

Deprotection strategies for (R)-2-Amino-2-(4-bromophenyl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deprotection Strategies & Troubleshooting Audience: Researchers, Scientists, and Drug Development Professionals Reference ID: TSC-PHG-BR-001[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Subject Molecule: (R)-2-Amino-2-(4-bromophenyl)acetic acid (also known as (R)-4-Bromo-Phenylglycine).[1]

Critical Chemical Challenges: Working with this scaffold presents a "perfect storm" of chemoselectivity issues that standard protocols often fail to address.[1] Two dominant failure modes exist:

  • Racemization: The benzylic

    
    -proton in phenylglycine derivatives is exceptionally acidic (
    
    
    
    vs.
    
    
    for alanine).[1] The 4-bromo substituent exerts an electron-withdrawing inductive effect (-I), further increasing this acidity and stabilizing the planar enolate intermediate.[1] Basic conditions must be strictly minimized.
  • Debromination: The aryl bromide is highly susceptible to oxidative addition by Palladium(0).[1] Standard hydrogenolysis conditions (H

    
    , Pd/C) used to remove Cbz or Benzyl groups will frequently cause protodehalogenation, yielding the des-bromo product.[1]
    

Module A: N-Terminal Deprotection Strategies

Scenario 1: Removing Boc (tert-Butyloxycarbonyl)

Standard Acidolysis (Recommended)[1]

The Challenge: The 4-bromophenyl ring is relatively stable to acid, but the generated tert-butyl cation is an electrophile that can alkylate electron-rich regions of your molecule (e.g., if you have indoles, phenols, or thiols elsewhere).[1]

Protocol:

  • Dissolution: Dissolve substrate in DCM (0.1 M).

  • Scavenger Addition: Add Triethylsilane (TES) (2.0 eq) or 1,3-Dimethoxybenzene (2.0 eq). Note: This is critical to quench the t-butyl cation.

  • Acidolysis: Add TFA (Trifluoroacetic acid) slowly to reach a 1:1 v/v ratio with DCM.[1]

  • Reaction: Stir at 0°C for 10 min, then warm to RT. Monitor by LC-MS (typically complete in 1-2 h).

  • Workup: Concentrate in vacuo. Do not use a basic aqueous wash (e.g., NaHCO

    
    ) if you can avoid it, as the free amine is prone to racemization.[1] Isolate as the TFA salt or use a weak base (NMM) if neutralization is required.[1]
    
Scenario 2: Removing Cbz (Benzyloxycarbonyl)

Non-Reductive Cleavage (Critical)

The Challenge: DO NOT USE H


/Pd-C.  This will strip the bromine atom (Debromination).

Protocol (Acidolytic Cleavage):

  • Reagent: 33% HBr in Acetic Acid (HBr/AcOH).

  • Procedure: Dissolve substrate in minimal AcOH. Add HBr/AcOH (5-10 eq) at 0°C.

  • Timing: Stir at RT. This is aggressive; monitor closely (30-60 min).

  • Quench: Pour into cold Et

    
    O to precipitate the amine hydrobromide salt.
    

Alternative (Selectivity Required): If the molecule is acid-sensitive, use TMSI (Trimethylsilyl iodide) generated in situ (TMSCl + NaI) in Acetonitrile.[1] This cleaves Cbz via a neutral mechanism.[1]

Visualization: N-Protection Decision Logic

N_Deprotection_Logic Start Substrate: (R)-N-Protected-4-Br-Phg Group_Check Identify Protecting Group Start->Group_Check Boc_Path Group = Boc Group_Check->Boc_Path Cbz_Path Group = Cbz/Bn Group_Check->Cbz_Path TFA_Method Method: TFA / DCM + Scavenger (TES) Boc_Path->TFA_Method Standard H2_Method Method: H2 / Pd-C Cbz_Path->H2_Method Avoid! HBr_Method Method: HBr / AcOH or TMSI Cbz_Path->HBr_Method Recommended Result_Good_Boc Success: Intact Br (R)-Enantiomer Preserved TFA_Method->Result_Good_Boc Result_Fail_Cbz FAILURE: Debromination (Loss of Br) H2_Method->Result_Fail_Cbz Result_Good_Cbz Success: Intact Br (Use Acidic Cleavage) HBr_Method->Result_Good_Cbz

Figure 1: Decision matrix for N-terminal deprotection emphasizing the avoidance of catalytic hydrogenolysis to preserve the aryl bromide.

Module B: C-Terminal Deprotection (Ester Hydrolysis)[1]

The Core Issue: Phenylglycine esters racemize rapidly under basic conditions (LiOH/NaOH/THF/H


O).[1] The base removes the 

-proton to form an achiral enolate. Upon reprotonation, you obtain a racemic mixture (

drops from >99% to <50%).[1]
Protocol: Acid-Mediated Hydrolysis (Anti-Racemization)[1]

Applicability: Methyl, Ethyl, and Isopropyl esters.[1]

  • Solvent System: 1,4-Dioxane : 2M HCl (aq) (ratio 1:1).[1]

  • Temperature: Reflux (80-100°C). Note: While heat is generally bad for stability, acid hydrolysis requires it.[1] The key is that the acidic medium suppresses enolate formation.

  • Monitoring: Monitor ester consumption. Stop immediately upon completion.

  • Isolation: Lyophilize directly. Do not extract with basic buffers.[1]

Alternative: Esterase Enzymatic Hydrolysis

For extremely sensitive substrates, use PLE (Pig Liver Esterase) at pH 6.5–7.0 (phosphate buffer).[1] This avoids the harsh pH extremes entirely.[1]

Visualization: Mechanism of Racemization

Racemization_Risk Substrate (R)-Ester (Tetrahedral) Transition Enolate Intermediate (Planar / Achiral) Substrate->Transition Deprotonation (Fast) Base Base (OH-) Base->Transition Product_R (R)-Acid (50%) Transition->Product_R Reprotonation Product_S (S)-Acid (50%) Transition->Product_S Warning 4-Bromo Effect: Increases Acidity of H+ Warning->Substrate Inductive Pull

Figure 2: Mechanism of base-mediated racemization.[1] The 4-bromo substituent stabilizes the planar enolate, accelerating loss of optical purity.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Loss of Bromine (M-79/81) Hydrogenolysis (Pd/C) was used to remove Cbz/Bn.[1]Switch Method: Use HBr/AcOH or TMSI.[1] If hydrogenation is mandatory, use poisoned catalysts (e.g., Pd/C(en) or Pt/C) but risk remains high.[1]
Loss of Optical Purity (Low ee) Basic hydrolysis (LiOH/NaOH) of ester.[1]Switch Method: Use Acid Hydrolysis (HCl/Dioxane) or Enzymatic Hydrolysis (PLE).[1] Avoid basic workups.[1]
"t-Butyl" Adducts (+56 Da) Incomplete scavenging during Boc removal.[1]Optimization: Increase scavenger load (TES or Thioanisole) to 5-10 eq. Ensure dry DCM is used.[1]
Incomplete Cbz Removal HBr/AcOH too old or wet.Reagent Check: Use fresh 33% HBr in AcOH. Moisture reduces effective acidity.[1]

References

  • Greene's Protective Groups in Organic Synthesis , 4th Ed.[1][2] (Wuts & Greene).[1][2] Chapter 7: Protection for the Amino Group (Carbamates).

    • Authority on Cbz/Boc cleavage protocols and comp
    • [1]

  • Racemization of Phenylglycine Derivatives

    • Source: Williams, R. M., et al. "Asymmetric Synthesis of Alpha-Amino Acids."[1] Chemical Reviews.

    • Insight: Establishes the high acidity of the benzylic proton in phenylglycines compared to alkyl amino acids.
    • [1]

  • Debromination during Hydrogenolysis

    • Source: Felpin, F.-X., et al. "Recent Advances in the Palladium-Catalyzed Hydrogenolysis of Halogens."[1] Chemistry – A European Journal.[1][3]

    • Insight: Confirms aryl bromides are rapidly reduced by Pd/C under H2 atmosphere.[1]

    • [1]

  • Acidic Hydrolysis of Phenylglycine Esters

    • Source:Organic Syntheses, Coll.[1][2][4] Vol. 3, p.705 (1955); Vol. 22, p.23 (1942).[1]

    • Protocol: Classical method for hydrolyzing phenylglycine derivatives using dilute mineral acid to preserve chirality.[1]

    • [1]

Sources

Technical Guide: Stability & Handling of (R)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(R)-2-Amino-2-(4-bromophenyl)acetic acid (also known as 4-Bromo-D-phenylglycine) is a critical chiral building block used in the synthesis of semi-synthetic antibiotics and peptide mimetics. Unlike aliphatic amino acids, this compound possesses a "benzylic" chiral center, rendering it chemically distinct and significantly more prone to stability issues in solution.

This guide addresses the three primary failure modes encountered by researchers: optical rotation erosion (racemization) , isoelectric precipitation , and oxidative degradation .

PropertyData
CAS Number 95753-55-2 (Generic/Racemic: 71079-03-3)
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
pKa Values (Est.)

-COOH: ~1.9
Isoelectric Point (pI) ~5.4 - 5.8
Storage +2°C to +8°C, Desiccated, Argon/Nitrogen overlay recommended.

Critical Stability Issue: Racemization

The most frequent complaint regarding this compound is the loss of enantiomeric excess (ee) during reaction workup or storage in solution.

The Mechanism: Why is it unstable?

Phenylglycine derivatives are unique because the


-proton is benzylic . In this compound, the acidity of this proton is further enhanced by the electron-withdrawing nature of the bromine atom  (via inductive effect, -I) and the phenyl ring (via resonance).

When the solution pH rises above neutral (pH > 7.5), or in the presence of organic bases (e.g., TEA, DIPEA), the


-proton is abstracted. This forms a planar, achiral carbanion intermediate that is resonance-stabilized. Reprotonation occurs from either face, resulting in a racemic mixture.
Visualization: Racemization Pathway

The following diagram illustrates the base-catalyzed racemization mechanism specific to this molecule.

Racemization R_Enant (R)-Enantiomer (Active) Transition Planar Carbanion (Resonance Stabilized by 4-Br-Phenyl Ring) R_Enant->Transition Proton Abstraction (-H+) Base Base (B:) (pH > 7.5) Base->Transition Racemate Racemic Mixture (50% R / 50% S) Transition->Racemate Reprotonation (+H+)

Figure 1: Base-catalyzed racemization pathway. The 4-Bromophenyl group acts as an electron sink, stabilizing the planar transition state and accelerating optical purity loss.

Troubleshooting Protocol: Preventing ee Loss

If you observe a drop in optical rotation:

  • Check pH Immediately: If pH > 8.0, racemization is actively occurring.

  • Solvent Selection: Avoid dipolar aprotic solvents (DMSO, DMF) with bases. These solvents strip the solvation shell from the cation, making bases more reactive ("naked anions").

  • Temperature Control: Racemization rates double roughly every 10°C. Keep solutions on ice (4°C) if basic conditions are unavoidable.

Solubility & Physical Stability[2][3][4]

Users often report "random" precipitation. This is rarely random; it is a function of the zwitterionic nature of the amino acid.

The Isoelectric Trap

Like all amino acids, this compound has an isoelectric point (pI) where the net charge is zero. At the pI (approx. pH 5.5), the lattice energy is maximized, and solubility is minimized.

Solubility Profile Table:

pH RangeSpecies FormSolubility StatusStability Risk
pH < 2.0 Cationic (

)
High High (Stable to racemization)
pH 5.0 - 6.5 Zwitterion (

)
Very Low (Precipitates) Physical aggregation
pH > 9.0 Anionic (

)
High Critical: Rapid Racemization
Workflow: Proper Dissolution

To dissolve 4-bromophenylglycine for stock solutions (10-50 mM):

  • Do NOT attempt to dissolve in neutral water or PBS directly. It will likely form a suspension.

  • Acidic Method (Recommended): Dissolve in 0.1 M HCl or 1 M Acetic Acid. This ensures the cationic form, which is soluble and optically stable.

  • Basic Method (Use with Caution): Dissolve in 1 eq. NaOH. Warning: Use immediately. Do not store overnight.

Analytical Troubleshooting (HPLC)

Analyzing chiral purity requires specific conditions to avoid artifacts.

Common Issue: "I see a split peak or a broad plateau between enantiomers." Cause: On-column racemization. If the column temperature is too high or the mobile phase is neutral, the compound racemizes during the chromatography run.

Recommended HPLC Method (Chiral):

  • Column: CROWNPAK® CR-I(+) (Daicel) or equivalent crown ether column.

  • Mobile Phase: Perchloric acid (pH 1.0 to 2.0) in water/methanol.

    • Why? The acidic pH prevents on-column racemization and ensures the amine is protonated for interaction with the crown ether.

  • Temperature: 5°C to 25°C (Lower is better for resolution and stability).

  • Detection: UV @ 254 nm (Strong absorbance due to Bromophenyl chromophore).

Frequently Asked Questions (FAQ)

Q: Can I autoclave a solution of this compound? A: No. High heat (121°C) will cause rapid decarboxylation and racemization. Sterilize by filtration using a 0.22 µm PVDF membrane.

Q: My solution turned yellow overnight. Is it still good? A: Likely not. Yellowing indicates oxidative deamination or polymerization. This benzylic amine is sensitive to air oxidation.

  • Corrective Action: Always degas buffers and store under Argon/Nitrogen.

Q: I need to use this in a coupling reaction at pH 8. How do I stop racemization? A: Use "Low-Racemization" Coupling Reagents. Avoid carbodiimides (EDC/DCC) with strong bases. Instead, use:

  • DEPBT or HATU with a weak base like Collidine or N-Methylmorpholine (NMM).

  • Pre-activation: Activate the carboxylic acid at low temperature (-20°C) before adding the amine nucleophile.

Q: What is the "Ghost Peak" at RRT 0.9? A: Diketopiperazine. If left in solution at neutral pH, two molecules of the amino acid (or its ester) can cyclize to form a diketopiperazine dimer. This is irreversible.

References

  • Racemization Mechanisms of Phenylglycines: Behnam, M. A. M., et al. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis."[1] Tetrahedron Letters, vol. 58, no. 29, 2017. [Link]

  • Solubility & pKa Data (General Phenylglycine Analogues): Box, K., et al. "Physicochemical Properties of Amino Acids." Sirius Analytical Application Notes. [Link] (General reference for zwitterionic solubility profiles).

  • Chiral Separation Methodologies: Hyun, M. H.[2] "Liquid chromatographic resolution of phenylglycine derivatives on crown ether-based chiral stationary phases." Journal of Chromatography A, vol. 1119, 2006. [Link]

  • Chemoenzymatic Synthesis and Stability: Al Toma, R., et al. "Chemoenzymatic enantioselective synthesis of phenylglycine." Frontiers in Bioengineering and Biotechnology, 2022. [Link]

Sources

Troubleshooting chiral HPLC separation of 2-Amino-2-(4-bromophenyl)acetic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separations Helpdesk. Ticket ID: #CHIRAL-BrPG-001 Subject: Troubleshooting HPLC Enantioseparation of 2-Amino-2-(4-bromophenyl)acetic acid Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

You are attempting to separate the enantiomers of 2-Amino-2-(4-bromophenyl)acetic acid (also known as 4-bromophenylglycine).

  • Chemical Nature: This is an unnatural

    
    -amino acid. It is amphoteric (zwitterionic), possessing both a basic primary amine and an acidic carboxylic acid.
    
  • The Challenge:

    • Zwitterionic Character: Standard polysaccharide columns (e.g., OD-H, AD-H) often struggle with free amino acids due to solubility issues in non-polar mobile phases and strong non-specific adsorption.

    • Hydrophobicity: The 4-bromo substituent significantly increases retention on reversed-phase chiral columns compared to unsubstituted phenylglycine.

    • Detection: The aromatic ring provides good UV absorption (typically 210–254 nm), but the zwitterionic state requires strict pH control.

Part 1: Method Selection (The "Right First Time" Protocol)

For the free (underivatized) amino acid, the industry gold standard is Chiral Crown Ether Chromatography .

Primary Recommendation: Crown Ether Phase
  • Column: Daicel CROWNPAK® CR-I(+) or CR(+) (or equivalent).

  • Mechanism: The crown ether forms a host-guest complex specifically with the ammonium ion (

    
    ) of the amino acid. The 4-bromophenyl group acts as a steric barrier, creating chiral discrimination.
    
  • Critical Requirement: The mobile phase must be acidic (pH 1.0 – 2.[1]0) to ensure the amine is fully protonated.

Method Development Decision Tree

Use the following logic flow to confirm your column choice and initial conditions.

MethodSelection Start Start: 2-Amino-2-(4-bromophenyl)acetic acid IsDerivatized Is the sample derivatized? Start->IsDerivatized FreeAcid No (Free Amino Acid) IsDerivatized->FreeAcid Direct Analysis Protected Yes (e.g., Boc, Cbz, Ester) IsDerivatized->Protected Protected CrownCol Select CROWNPAK CR-I(+) FreeAcid->CrownCol PolyCol Select Polysaccharide Column (CHIRALPAK IG/IA or AD-H) Protected->PolyCol MobilePhase Mobile Phase: pH 1.5 HClO4 (aq) + MeOH CrownCol->MobilePhase Modifier Optimization: Add 10-15% MeOH (Due to 4-Br hydrophobicity) MobilePhase->Modifier NormalPhase Normal Phase (Hexane/EtOH) PolyCol->NormalPhase

Figure 1: Decision matrix for column selection based on sample state.

Part 2: Optimized Experimental Protocol

Based on the hydrophobicity of the 4-bromo analog, a pure aqueous mobile phase will likely result in excessive retention times. You must use an organic modifier.

Standard Operating Procedure (SOP)
ParameterRecommended SettingTechnical Rationale
Column CROWNPAK® CR-I(+) (3.0 x 150 mm, 5 µm)Immobilized crown ether allows for organic modifiers (MeOH/ACN).
Mobile Phase 85% HClO₄ (pH 1.5) : 15% Acetonitrile (v/v) Perchloric acid ensures protonation (

). ACN reduces retention of the hydrophobic Br-phenyl group.
Flow Rate 0.4 – 0.5 mL/minLower flow rates often improve mass transfer in crown ether phases.
Temperature 10°C – 25°C CRITICAL: Lower temperatures drastically improve resolution (

) on crown ethers by stabilizing the host-guest complex.
Detection UV @ 220 nm or 254 nmThe bromophenyl ring has strong absorption here.
Sample Diluent Mobile PhaseDissolving in pure water or high pH solvent will cause peak distortion.

Warning: Do not use mobile phases containing Potassium (K+) or Ammonium (NH4+) ions. These ions compete with your amino acid for the crown ether cavity and will destroy separation.

Part 3: Troubleshooting Guide (FAQ)
Q1: My peaks are tailing severely. How do I fix the symmetry?

Diagnosis: Tailing in amino acid analysis is usually caused by secondary interactions with silanols or insufficient protonation of the amine. Corrective Actions:

  • Check pH: Ensure your aqueous component is strictly pH 1.0 – 2.0 . If the pH is > 2.5, the amine deprotonates and loses affinity for the crown ether, causing tailing.

  • Switch Acid: If using TFA (Trifluoroacetic acid), switch to Perchloric Acid (HClO₄) . HClO₄ is the "chaotropic" acid of choice for Crownpak columns and yields sharper peaks than TFA.

  • Temperature: Lower the column temperature. High temperature increases molecular motion, which can sometimes increase peak width in these specific complexes.

Q2: The retention time is too long (> 30 mins).

Diagnosis: The 4-bromophenyl group makes your molecule significantly more hydrophobic than standard phenylglycine. It is "sticking" to the hydrophobic parts of the stationary phase. Corrective Actions:

  • Increase Organic Modifier: Increase Methanol (MeOH) content.

    • Note: If using Crownpak CR(+) (coated phase), do not exceed 15% MeOH.

    • Note: If using Crownpak CR-I(+) (immobilized phase), you can go up to 100% organic, but 20-30% MeOH is usually sufficient.

  • Flow Rate: Increase flow to 0.6 mL/min (watch backpressure).

Q3: I see no separation (Single Peak).

Diagnosis: The chiral recognition mechanism is not engaging. Corrective Actions:

  • Verify Sample State: Is the amine free? If it is acetylated (e.g., N-acetyl-2-amino...), it will not separate on a Crownpak column because there is no primary ammonium ion to bind.

  • Temperature: Crown ether separation is enthalpy-driven. Cool the column to 5°C - 10°C. This is often the "magic bullet" for difficult phenylglycine analogs.

Q4: Can I use a standard C18 column with a chiral additive instead?

Answer: Yes, this is a valid alternative if a Crownpak column is unavailable. Protocol (Ligand Exchange):

  • Column: Standard C18 (e.g., 5µm, 250 x 4.6 mm).

  • Mobile Phase: Aqueous solution containing Copper(II) sulfate (2-5 mM) and a chiral selector like L-Proline or N,N-dimethyl-L-phenylalanine .

  • Mechanism: The copper ion forms a ternary complex between the chiral selector (L-Proline) and your analyte.

  • Drawback: This method is messy, requires long equilibration, and is difficult to couple with MS (Mass Spec).

Part 4: Visual Troubleshooting Logic

Use this diagram to diagnose peak issues during your run.

Troubleshooting Problem Observed Issue Tailing Peak Tailing Problem->Tailing NoRes No Resolution (Co-elution) Problem->NoRes HighPressure High Backpressure Problem->HighPressure FixTailing Action: Lower pH (add HClO4) Check Sample Solvent Tailing->FixTailing FixNoRes Action: Decrease Temp (10°C) Decrease MeOH % NoRes->FixNoRes FixPressure Action: Check for Precipitate (Did you use Phosphate buffer?) HighPressure->FixPressure

Figure 2: Diagnostic flow for common chromatographic anomalies.

References
  • Daicel Corporation. Instruction Manual for CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Chiral Technologies.

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers. Journal of Chromatography A.

  • Macherey-Nagel. Chiral Separation of Amino Acids (NUCLEOCEL DELTA / Crown Ether). Application Note.

  • Sigma-Aldrich (Merck). HPLC Troubleshooting Guide: Peak Tailing and Resolution.

Sources

Optimizing coupling conditions for hindered amino acids like (R)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Coupling Optimization for (R)-2-Amino-2-(4-bromophenyl)acetic Acid

Ticket ID: Phg-Br-Coupling-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing racemization and overcoming steric hindrance in 4-bromophenylglycine couplings.

Executive Summary

You are working with This compound , a derivative of phenylglycine (Phg). This is a "High-Risk" building block in peptide and organic synthesis.

The Challenge:

  • Electronic Activation of Racemization: The 4-bromo substituent is electron-withdrawing. This increases the acidity of the benzylic

    
    -proton compared to unsubstituted phenylglycine, making it exceptionally prone to base-catalyzed racemization via the oxazolone (azlactone) mechanism .
    
  • Steric Hindrance: The bulky phenyl ring attached directly to the

    
    -carbon impedes nucleophilic attack, often requiring potent activation which—paradoxically—accelerates racemization.
    

This guide prioritizes Chiral Integrity over reaction speed. We recommend two specific protocols (T3P and COMU) validated to retain


 ee for phenylglycine derivatives.

Module 1: The Racemization Crisis (Root Cause Analysis)

Q: Why am I losing optical purity even when using standard conditions (HATU/DIEA)?

A: Standard conditions are too aggressive for this substrate. When you activate the carboxylic acid of your molecule, it forms an active ester.[1] In the presence of a base (like DIEA), the amide nitrogen of the protecting group (e.g., Fmoc or Boc) attacks the activated carbonyl, forming a 5-membered Oxazolone ring.

Because your molecule has a phenyl ring directly attached to the chiral center, the


-proton is benzylic. The oxazolone intermediate renders this proton highly acidic. A tertiary base will abstract this proton, leading to a planar, achiral enolate. When the amine nucleophile finally attacks, it can approach from either side, resulting in a racemic product.
Visualizing the Failure Mode

RacemizationMechanism Start Activated (R)-Acid Oxazolone Oxazolone Intermediate Start->Oxazolone Cyclization DirectAttack Direct Amine Attack Start->DirectAttack Slow with Sterics Deprotonation Base Abstraction of u03b1-Proton Oxazolone->Deprotonation Fast with DIEA Planar Planar Enolate (Achiral) Deprotonation->Planar Racemic Racemic Product (50:50 R/S) Planar->Racemic Nucleophilic Attack Pure Pure (R)-Product DirectAttack->Pure

Figure 1: The Oxazolone pathway is the primary cause of racemization in phenylglycine derivatives. Strong bases accelerate the red path.

Module 2: Validated Protocols

Do not use HATU/DIEA as your first attempt. Choose one of the following protocols based on your solvent and scale requirements.

Protocol A: The "Pfizer" Method (T3P + Pyridine)

Best for: Maximum chiral retention, difficult sterics, and scalable solution-phase synthesis.

The Logic: T3P (Propylphosphonic anhydride) acts as a coupling agent that does not generate free acid byproducts that catalyze racemization.[2] Pyridine is a weak base (


) compared to DIEA (

), significantly reducing the rate of

-proton abstraction while still activating the T3P.

Step-by-Step:

  • Dissolve: Dissolve this compound (1.0 equiv) and the amine nucleophile (1.1 equiv) in EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup, though DMF works for solubility).

  • Cool: Cool the mixture to 0 °C .

  • Base: Add Pyridine (3.0 – 5.0 equiv). Do not use DIEA.

  • Coupling Agent: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir.

    • Monitoring: Check HPLC after 1 hour. Phenylglycines can be slow; if incomplete after 4h, add 0.5 equiv T3P.

  • Workup: Quench with water. Wash organic layer with 0.5M HCl (to remove pyridine), then NaHCO3, then Brine.

Expected Outcome: >98% retention of configuration.

Protocol B: The "Albericio" Method (COMU + Collidine)

Best for: Solid-Phase Peptide Synthesis (SPPS) or when T3P is unavailable.

The Logic: COMU is a third-generation uronium reagent containing an internal base-mimic (Oxyma). It is safer than HATU (no explosion risk) and shows superior epimerization control.[3] 2,4,6-Collidine (TMP) is a sterically hindered base that struggles to approach the crowded


-proton of your molecule, preventing abstraction.

Step-by-Step:

  • Dissolve: Dissolve amino acid (1.0 equiv) in DMF.

  • Activation: Add COMU (1.0 equiv) and Oxyma Pure (1.0 equiv - optional but recommended for extra safety).

  • Base: Add 2,4,6-Collidine (2.0 equiv). Crucial: Pre-activation time must be < 1 minute.

  • Coupling: Immediately add the amine component (or add the activated mixture to the resin).

  • Reaction: Stir at RT for 30–60 minutes.

Expected Outcome: High yield with minimized racemization (typically <2% epimer).

Module 3: Comparative Data & Troubleshooting

Q: Can I just use EDC/HOBt? A: You can, but yields are often poor for sterically hindered phenylglycines. The reaction is too slow, allowing the activated ester to decompose or racemize over time.

Q: How do I measure the racemization? A: You must develop a Chiral HPLC method. Standard C18 HPLC will not separate the (R) and (S) enantiomers.

  • Column Recommendation: Chiralpak IA or IC (immobilized amylose/cellulose).

  • Mobile Phase: Hexane/IPA/DEA (Normal phase) often gives better separation for these specific amides than reverse phase.

Reagent Comparison Table:

Coupling ReagentBaseRisk LevelMechanism of Protection
T3P Pyridine Lowest Weak base prevents deprotonation; fast kinetics.
COMU Collidine Low Sterically hindered base + Oxyma leaving group effect.
HATU DIEA High Strong base (DIEA) rapidly racemizes benzylic proton.
EDC/HOBt NMM Medium Slow reaction kinetics allow time for racemization.

Module 4: Decision Framework

Use this workflow to determine the exact conditions for your experiment.

DecisionTree Start Start: Coupling this compound Phase Reaction Phase? Start->Phase Solution Solution Phase Phase->Solution Solid Solid Phase (SPPS) Phase->Solid Solubility Is Molecule Soluble in EtOAc/DCM? Solution->Solubility COMU_Route USE PROTOCOL B COMU + Collidine (Solvent: DMF) Solid->COMU_Route Standard SPPS T3P_Route USE PROTOCOL A T3P + Pyridine (Solvent: EtOAc or 2-MeTHF) Solubility->T3P_Route Yes Solubility->COMU_Route No (Requires DMF)

Figure 2: Decision matrix for selecting the optimal coupling protocol.

References

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4][5][6] Organic Letters, 13(19), 5048–5051. Link

  • El-Faham, A. , & Albericio, F. (2011).[3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Steinauer, R., et al. (1989). Racemization of Phenylglycine Derivatives. Biopolymers, 28, 1873.
  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Technical Support Center: Preventing Epimerization of Phenylglycine Derivatives in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Benzylic Acidity" Challenge

Phenylglycine (Phg) and its derivatives (e.g., 4-hydroxyphenylglycine) are among the most notoriously difficult residues in SPPS due to their extreme susceptibility to racemization (epimerization). Unlike standard amino acids, the


-proton of Phg is benzylic . The electron-withdrawing nature of the aromatic ring significantly increases the acidity of this proton, making it liable to abstraction by the bases used during coupling (activation) and Fmoc removal.

Once the proton is abstracted, the resulting enolate rapidly cyclizes to form an oxazolone intermediate. This achiral intermediate can reopen to form either the L- or D-isomer, leading to permanent loss of stereochemical purity.

This guide provides field-proven protocols to suppress this mechanism, ensuring high diastereomeric purity in your final peptides.

Troubleshooting Guide & FAQs

Q1: I detected significant D-Phg impurities (>5%) after coupling Fmoc-Phg-OH using HATU/DIEA. Is this normal?

A: Yes, this is a classic failure mode. HATU/DIEA is too basic for Phg coupling.

  • The Cause: HATU requires a base (DIEA) to function. The high basicity of DIEA (pKa ~10-11) combined with the high reactivity of HATU drives the formation of the oxazolone intermediate before the amine on the resin can attack.

  • The Fix: Switch to DIC/Oxyma Pure or COMU/TMP .

    • DIC/Oxyma Pure: This is a "base-free" (or low-base) carbodiimide method. It maintains an acidic-to-neutral pH during activation, preventing proton abstraction.

    • COMU/TMP: If you prefer onium salts, use COMU with 2,4,6-Trimethylpyridine (TMP/Collidine) . TMP is a weaker, sterically hindered base that is sufficient to activate the reagent but too bulky to easily abstract the sensitive

      
      -proton of Phg.
      
Q2: My Phg was pure immediately after coupling, but epimerized during the synthesis of the next amino acid. Why?

A: You are likely seeing deprotection-induced epimerization .

  • The Cause: The standard 20% Piperidine/DMF cocktail used to remove the Fmoc group from the resin-bound Phg is basic enough to abstract the

    
    -proton over time. This is most critical when Phg is at the N-terminus of the growing chain.
    
  • The Fix:

    • Shorten Deprotection Time: Do not use standard 2x10 min cycles. Use 1 x 3 min followed by 1 x 7 min .

    • Use Milder Bases: Switch to 50% Morpholine in DMF or 5-10% Piperazine for the deprotection step immediately following Phg coupling.

    • Add 0.1 M HOBt: Adding HOBt to the deprotection cocktail buffers the basicity and suppresses side reactions.

Q3: Can I use microwave-assisted SPPS for Phenylglycine?

A: Proceed with extreme caution.

  • The Risk: High temperatures (

    
    C) exponentially increase the rate of proton abstraction and oxazolone formation.
    
  • Recommendation: Perform the coupling of Fmoc-Phg-OH and the subsequent deprotection step at Room Temperature (RT) . You can resume microwave heating for subsequent, non-sensitive residues.

Q4: I am seeing poor coupling efficiency with DIC/Oxyma. How can I improve yield without risking racemization?

A: Poor coupling is often due to the hydrophobic nature of the phenyl ring causing aggregation.

  • The Fix:

    • Solvent: Use a mixture of DMF/DCM (1:1) to improve swelling and solubility of the hydrophobic segment.

    • Re-coupling: Perform a double coupling (2 x 1 hour) with fresh reagents rather than extending a single coupling to 2+ hours.

    • Reagent Switch: Try DEPBT/TMP .[1] DEPBT is a phosphonium reagent known for low racemization and good efficiency in difficult sequences.

Comparative Data: Coupling Reagent Performance

The following data summarizes the extent of racemization (D-isomer formation) observed during the coupling of Fmoc-Phg-OH in a model peptide system (e.g., Z-Phg-Pro-NH2).

Coupling SystemBase UsedMechanism NoteD-Isomer % (Approx.)[1][2][3][4]Recommendation
HATU DIEA (DIPEA)High basicity drives oxazolone10 - 25% AVOID
HBTU DIEA (DIPEA)Standard activation5 - 15% AVOID
DIC / HOBt None (Base-free)Neutral pH, slower activation2 - 5% Acceptable
DIC / Oxyma Pure None (Base-free)Fast, suppresses oxazolone< 1.0% HIGHLY RECOMMENDED
COMU TMP (Collidine)Hindered base, high activity< 0.5% BEST (Onium)
DEPBT TMP (Collidine)Organophosphate, very mild< 0.5% BEST (Difficult Seq)

Standard Operating Protocol (SOP)

Protocol: Low-Epimerization Coupling of Fmoc-Phg-OH

Objective: Couple Fmoc-Phg-OH with <1% racemization.

Reagents:

  • Fmoc-Phg-OH (3.0 eq)

  • COMU (3.0 eq) OR Oxyma Pure (3.0 eq)

  • TMP (2,4,6-Collidine) (3.0 eq) OR DIC (3.0 eq)

  • DMF (peptide grade)

Procedure:

  • Resin Preparation:

    • Ensure the resin is fully swollen in DMF.

    • Drain the solvent completely.

  • Activation (Choose ONE Method):

    • Method A (COMU/TMP): Dissolve Fmoc-Phg-OH and COMU in minimal DMF. Add TMP immediately before adding to the resin. Do not pre-activate for > 1 minute.

    • Method B (DIC/Oxyma): Dissolve Fmoc-Phg-OH and Oxyma Pure in minimal DMF. Add DIC.[2][5] Shake for 30 seconds to dissolve.

  • Coupling:

    • Add the activated mixture to the resin.[1][2]

    • Agitate at Room Temperature for 60 minutes.

    • Note: Do not heat.

  • Washing:

    • Drain and wash with DMF (3 x 1 min).

  • Subsequent Deprotection (Critical):

    • Use 20% Piperidine in DMF with 0.1 M HOBt .

    • Cycle 1: 3 minutes.

    • Cycle 2: 7 minutes.

    • Wash immediately and thoroughly with DMF/DCM.

Visualizations

Diagram 1: Mechanism of Phg Epimerization

This diagram illustrates the "Danger Zone" where base choice dictates the pathway between clean coupling and racemization via the oxazolone intermediate.

Phg_Mechanism FmocPhg Fmoc-Phg-OH (Activated Ester) ProtonAbs Alpha-Proton Abstraction FmocPhg->ProtonAbs Strong Base (DIEA) Coupling Nucleophilic Attack (Resin Amine) FmocPhg->Coupling Fast Reaction (DIC/Oxyma) Base Base (DIEA vs TMP) Base->ProtonAbs Enolate Enolate Intermediate ProtonAbs->Enolate Oxazolone Oxazolone (Achiral) Enolate->Oxazolone L_Isomer L-Peptide (Desired) Oxazolone->L_Isomer 50% D_Isomer D-Peptide (Impurity) Oxazolone->D_Isomer 50% Coupling->L_Isomer

Caption: The oxazolone pathway is triggered by strong bases (DIEA) abstracting the acidic benzylic proton. Neutral or hindered base conditions favor direct coupling.

Diagram 2: Decision Tree for Phg Incorporation

Follow this logic flow to select the correct reagents for your specific synthesis scenario.

Decision_Tree Start Start: Coupling Fmoc-Phg-OH CheckSeq Is the sequence difficult/aggregated? Start->CheckSeq Standard Standard Sequence CheckSeq->Standard No Difficult Difficult Sequence CheckSeq->Difficult Yes ReagentChoice1 Use DIC + Oxyma Pure (Base-Free) Standard->ReagentChoice1 ReagentChoice2 Use COMU + TMP (Hindered Base) Standard->ReagentChoice2 ReagentChoice3 Use DEPBT + TMP (Extended Coupling) Difficult->ReagentChoice3 TempCheck Using Microwave? ReagentChoice1->TempCheck ReagentChoice2->TempCheck ReagentChoice3->TempCheck NoMW Room Temp (Recommended) TempCheck->NoMW No YesMW STOP: Switch to RT for this step TempCheck->YesMW Yes Deprotect Deprotection Step NoMW->Deprotect Deprotect_Std 20% Piperidine/DMF (Short: 3 + 7 min) Deprotect->Deprotect_Std Standard Risk Deprotect_Mild 50% Morpholine/DMF (For highly sensitive seq) Deprotect->Deprotect_Mild High Risk

Caption: Workflow for selecting coupling reagents and conditions based on sequence difficulty and equipment.

References

  • Steinauer, R., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Luxembourg Bio Technologies.

  • Elsawy, M. A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions.[6] Journal of Peptide Science.[6]

  • Bachem Technical Guides. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Albericio, F., et al. (2018). OxymaPure: The effective and safe alternative to HOBt/HOAt. Organic Process Research & Development.

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.[6] Tetrahedron Letters.[6]

Sources

Technical Support Center: Purification of (R)-2-Amino-2-(4-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity

Welcome to the technical support hub. As Senior Application Scientists, we understand that (R)-2-Amino-2-(4-bromophenyl)acetic acid is not just a reagent; it is a pivotal chiral building block, often used in the synthesis of semi-synthetic penicillins, cephalosporins, and peptide-based therapeutics.

Achieving >99% enantiomeric excess (ee) and removing specific process-related impurities (PRIs) is non-negotiable for downstream applications. This guide addresses the three most common failure modes reported by our users: Aldehyde Contamination , Enantiomeric Drift , and Salt Entrapment .[1]

Module 1: The "Yellow Impurity" (Unreacted Aldehyde)[1]

Symptom: The final white powder has a persistent yellow or orange tint. Diagnosis: Presence of unreacted 4-bromobenzaldehyde .[1] This starting material is prone to air oxidation, forming colored oligomers. Even trace amounts (ppm level) can degrade product stability.

The Mechanism of Failure

In both Strecker and Bucherer-Bergs syntheses, the reaction equilibrium often leaves 1-5% residual aldehyde.[1] If the final workup is performed solely by filtration without a phase-wash, this lipophilic impurity adheres to the amino acid crystals.

Troubleshooting Protocol: The "Acid-Wash" Partition

Do not attempt to wash the solid product with water alone; the aldehyde is insoluble in water.[1]

  • Dissolution: Suspend your crude solid in 1M HCl (approx. 5 volumes).

    • Why: The amino acid protonates (

      
      ), becoming highly water-soluble.[1] The aldehyde remains non-ionic and lipophilic.
      
  • Partition: Extract the aqueous solution twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Checkpoint: The organic layer (top for EtOAc, bottom for DCM) should absorb the yellow color. The aqueous layer should become colorless.

  • Precipitation: Separate the aqueous layer.[2] Adjust pH to the isoelectric point (pH 5.5–6.0) using 5M NaOH or Ammonia to reprecipitate the pure zwitterion.

Module 2: Enantiomeric Resolution Failure

Symptom: Chiral HPLC shows ee < 98% (Presence of (S)-isomer).[1] Diagnosis: Inefficient Classical Resolution. Context: The most robust industrial route involves resolving the racemic mixture using a chiral acid, typically (+)-Dibenzoyl-D-tartaric acid (DBTA) or (+)-Tartaric Acid .[1]

The Causality of Low ee

If the cooling ramp during crystallization is too fast, the "wrong" diastereomeric salt (containing the S-isomer) gets trapped in the crystal lattice of the "right" salt (kinetic entrapment).

Protocol: The "Thermodynamic Swing" Recrystallization

If your ee is low (e.g., 90%), do not simply wash the solid. You must break the lattice.

  • Solvent System: Use a mixture of Methanol/Water (2:1) .

  • Reflux: Heat the diastereomeric salt to reflux until completely dissolved.

  • Seeding: Cool slowly to 50°C and seed with pure (R)-salt crystals.

  • Isothermal Hold: Hold at 45-50°C for 2 hours before cooling to room temperature.

    • Why: This allows the thermodynamically unstable (S)-salt to redissolve while the (R)-salt grows.

Module 3: Isoelectric Point (pI) Purification

Symptom: High ash content or presence of inorganic salts (NaCl, NH4Cl).[1] Diagnosis: Incorrect pH during final isolation.

Technical Insight

This compound is an amphoteric zwitterion.[1] Its solubility is lowest at its isoelectric point (pI).

  • pKa1 (COOH): ~1.9[1]

  • pKa2 (NH3+): ~8.8[1]

  • Calculated pI:

    
     (Empirically observed between 5.5 – 6.0  due to the electron-withdrawing bromo-phenyl group).
    
The "Zwitterion Crash" Protocol
  • Solubilize: Dissolve the salt-contaminated product in minimum volume 2M NaOH (Solution pH > 10).

  • Filter: Filter through a 0.45µm membrane to remove insoluble metal hydroxides or dust.

  • Neutralize: Slowly add 6M HCl with vigorous stirring.

  • Critical Step: Stop addition exactly at pH 5.8 .

    • Warning: If you overshoot to pH 3.0, the molecule becomes cationic (

      
      ) and redissolves. If you stop at pH 8.0, it remains anionic (
      
      
      
      ).
  • Age: Stir the slurry for 1 hour to transform amorphous precipitate into filterable crystals.

Visual Troubleshooting Workflows

Workflow 1: Impurity Decision Matrix

PurificationLogic Start Problem Identification CheckColor Is Product Yellow/Orange? Start->CheckColor CheckEE Is ee% < 98%? CheckColor->CheckEE No ActionAcidWash Perform Acid-Wash Partition (Remove 4-Bromobenzaldehyde) CheckColor->ActionAcidWash Yes CheckAsh Is Ash/Salt Content High? CheckEE->CheckAsh No ActionRecryst Recrystallize Diastereomeric Salt (Thermodynamic Control) CheckEE->ActionRecryst Yes ActionIsoelectric pI Precipitation (pH 5.8) (Remove Inorganic Salts) CheckAsh->ActionIsoelectric Yes ActionAcidWash->CheckEE Re-check ActionRecryst->CheckAsh Next Step

Caption: Decision matrix for selecting the correct purification module based on observed impurity profile.

Workflow 2: The Isoelectric "Trap" Mechanism

IsoelectricTrap Acidic pH < 4.0 Cationic Form (Soluble) [NH3+ / COOH] Target pH 5.5 - 6.0 (pI) Zwitterion (INSOLUBLE) [NH3+ / COO-] PRECIPITATION ZONE Acidic->Target Add NaOH Basic pH > 8.0 Anionic Form (Soluble) [NH2 / COO-] Basic->Target Add HCl Target->Acidic Overshoot (Redissolves) Target->Basic Undershoot (Redissolves)

Caption: The solubility profile of 4-bromophenylglycine relative to pH. Precision is required to hit the precipitation window.

Summary Data Table: Physicochemical Properties

PropertyValue / BehaviorRelevance to Purification
Molecular Weight 230.06 g/mol Calculation of yields.
Solubility (Water) Low (at pH 6), High (at pH <2, >9)Basis for pI precipitation.[1]
Solubility (EtOAc) NegligibleAllows washing of lipophilic aldehydes.
Isoelectric Point (pI) ~5.5 – 6.0Target pH for maximum recovery.
Appearance White to off-white crystalline powderYellow indicates aldehyde oxidation.[1]

References & Authoritative Sources

  • Clark, J. C., et al. (1976).[1][3] Resolution of esters of phenylglycine with (+)-tartaric acid. Journal of the Chemical Society, Perkin Transactions 1. [1][3]

    • Relevance: Foundational text on the classical resolution of phenylglycine derivatives using tartaric acid.[3]

  • Biotage. (2023).[4] How to use the isoelectric point to inform your peptide purification.

    • Relevance: Technical validation of the pI precipitation logic and pH management for zwitterions.

  • Organic Syntheses. p-Bromobenzaldehyde Purification and Handling. [1]

    • Relevance: Standard procedures for handling the starting material and understanding its oxidation/impurity profile.

  • Creative Proteomics. Isoelectric Point Determination and Precipitation.

    • Relevance: Methodology for determining the exact precipitation point for amphoteric molecules.

Sources

Scaling up the synthesis of (R)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of (R)-2-Amino-2-(4-bromophenyl)acetic acid

Executive Summary & Route Selection

This compound (also known as D-4-bromophenylglycine) is a critical chiral building block for non-ribosomal peptides and semi-synthetic antibiotics.[1] Scaling this synthesis presents two distinct challenges: enantiomeric purity and atom economy .[1]

While classical resolution is accessible, Dynamic Kinetic Resolution (DKR) via the Hydantoinase process is the superior route for multi-kilogram to ton-scale production. It allows for a theoretical 100% yield by continuously racemizing the unreacted substrate, unlike classical resolution which is capped at 50% without an additional racemization step.[1]

Route Comparison Matrix:

FeatureRoute A: Classical ResolutionRoute B: Hydantoinase Biocatalysis (Recommended)
Chemistry Strecker Synthesis

Chiral Salt Resolution
Bucherer-Bergs

Enzymatic Hydrolysis
Key Reagents NaCN, (S)-Camphorsulfonic acid (or Tartaric)NaCN, (NH

)

CO

, D-Hydantoinase
Max Theoretical Yield 50% (per pass)100% (via in-situ racemization)
Enantiomeric Excess (ee) Variable (requires recrystallization)High (>99% typical)
Waste Profile High (Unwanted isomer + Resolving agent)Low (Aqueous waste streams)

Master Workflow: The Hydantoinase Process

This workflow integrates chemical synthesis of the hydantoin intermediate with a dual-enzyme cascade to yield the free amino acid.[1]

G cluster_enzymatic Enzymatic Dynamic Kinetic Resolution Start 4-Bromobenzaldehyde Bucherer Bucherer-Bergs Reaction (NaCN, (NH4)2CO3, 60°C) Start->Bucherer Hydantoin DL-5-(4-bromophenyl)hydantoin (Racemic Intermediate) Bucherer->Hydantoin D_Hydantoin D-Hydantoin Isomer Hydantoin->D_Hydantoin Equilibrium L_Hydantoin L-Hydantoin Isomer Hydantoin->L_Hydantoin Equilibrium Racemization Spontaneous/Chemical Racemization (pH > 8) Racemization->D_Hydantoin Enzyme1 D-Hydantoinase (Hydrolysis) D_Hydantoin->Enzyme1 Selective L_Hydantoin->Racemization Fast Carbamoyl N-Carbamoyl-D-4-bromophenylglycine Enzyme1->Carbamoyl Enzyme2 D-Carbamoylase (Decarbamoylation) Carbamoyl->Enzyme2 Product This compound (Final Product) Enzyme2->Product

Caption: Integrated chemo-enzymatic workflow for the synthesis of (R)-4-bromophenylglycine featuring spontaneous racemization of the hydantoin intermediate.

Troubleshooting Module: Biocatalytic Route

Issue 1: Low Conversion Rate (<50% after 24h)

Diagnosis: The "Dynamic" part of the Dynamic Kinetic Resolution is failing. The L-hydantoin is not racemizing fast enough to replenish the consumed D-hydantoin.[1] Root Cause: pH is too low.[1] Hydantoin racemization is base-catalyzed via the enolate intermediate.[1] Corrective Action:

  • Check pH: Ensure reaction pH is maintained between 8.0 and 8.5 .

  • Add Racemase: If pH > 8.5 damages your specific enzyme, add a chemical racemase or a specific hydantoin racemase enzyme.[1]

  • Solubility: The hydantoin intermediate has poor water solubility.[1] Add 5-10% DMSO or Methanol as a cosolvent to increase the concentration of dissolved substrate available to the enzyme.[1]

Issue 2: Product Contamination with N-Carbamoyl Intermediate

Diagnosis: Incomplete hydrolysis by the second enzyme (D-carbamoylase).[1] Root Cause: D-carbamoylase is often the rate-limiting enzyme and is sensitive to oxidative damage or inhibition by the final product.[1] Corrective Action:

  • Ratio Adjustment: Increase the ratio of Carbamoylase to Hydantoinase (typical start is 2:1 units).

  • Nitrogen Blanket: Oxidative deamination can degrade the enzyme.[1] Run the reactor under a gentle

    
     sweep.
    
  • End-Point Heating: After enzymatic conversion plateaus, heat the mixture to 60°C and lower pH to 4-5. The N-carbamoyl group is acid-labile and can be chemically cleaved if the enzyme leaves residuals.[1]

Troubleshooting Module: Classical Resolution (Alternative Route)

If you lack biocatalysis capabilities, you will likely use the Strecker synthesis followed by resolution with a chiral acid (e.g., (+)-Tartaric acid or (S)-Camphorsulfonic acid).[1]

Protocol: Salt Formation & Crystallization
  • Dissolve racemic amino acid in water/methanol (1:1).[1]

  • Add 1.0 eq of (S)-Camphorsulfonic acid (CSA).[1]

  • Heat to reflux until clear, then cool slowly to 20°C.

  • The (R)-Amino Acid-(S)-CSA salt typically crystallizes out (check specific solubility data as this varies by solvent).[1]

FAQ: Classical Resolution

Q: My enantiomeric excess (ee) is stuck at 85-90%. How do I improve it? A: Do not simply wash the crystals.[1] Perform a recrystallization of the salt.[1][2]

  • Dissolve the 90% ee salt in the minimum amount of hot solvent.

  • Add a "polishing" amount (0.5 eq) of the free racemic amino acid.[1] This "entrainment" technique often helps the chiral salt lattice reject the wrong enantiomer more effectively than solvent alone.[1]

Q: How do I recycle the unwanted (S)-isomer? A: You must racemize it to try again.

  • Isolate the (S)-isomer from the mother liquor.[1]

  • Schiff Base Racemization: React with benzaldehyde (cat.[1] amount) in acetic acid/acetic anhydride.[1] The formation of the imine lowers the pKa of the

    
    -proton, allowing racemization.
    
  • Hydrolyze back to the racemic amino acid and recycle.[1]

Safety & Impurity Management

Critical Hazard: Hydrogen Cyanide (HCN) Generation Both Bucherer-Bergs and Strecker routes utilize cyanide salts.[1]

  • Risk: Acidification of the reaction stream (e.g., during workup or pH adjustment for enzymes) releases lethal HCN gas.

  • Control: Scrubber systems using NaOH/NaOCl must be active.[1] Never acidify a cyanide stream below pH 10 until verified free of CN- (via test strips or peroxide kill).[1]

Impurity: Debromination

  • Risk: If using catalytic hydrogenation or aggressive metal-catalyzed steps, the bromine at the para position is labile.[1]

  • Control: Avoid Pd/C or harsh reducing conditions. The hydantoin route is chemically mild and preserves the aryl bromide.

References

  • Syldatk, C., et al. (1999).[1] Biocatalytic potential of hydantoinases and carbamoylases. Journal of Biotechnology .[1] Link

  • Bombaeus, V., et al. (2010).[1] Process intensification for the production of D-amino acids. Organic Process Research & Development . Link

  • Wietzes, P., et al. (2025).[1] Enzymatic Dynamic Kinetic Resolution of Phenylglycine Derivatives. Advanced Synthesis & Catalysis . Link

  • FDA Guidance for Industry. (2024). Q11 Development and Manufacture of Drug Substances. U.S. Food and Drug Administration .[1] Link

Sources

Common pitfalls in the use of (R)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Phenylglycine Problem"

(R)-2-Amino-2-(4-bromophenyl)acetic acid (also known as (R)-4-bromophenylglycine) is a high-value chiral building block used in the synthesis of peptide antibiotics, thrombin inhibitors, and as a scaffold for Suzuki-Miyaura cross-coupling.

However, users frequently encounter three critical failure modes:

  • Rapid Racemization: The benzylic

    
    -proton is exceptionally acidic due to the electron-withdrawing 4-bromophenyl ring, leading to loss of optical purity under standard basic conditions.
    
  • Solubility Issues: As a zwitterionic amino acid, it resists dissolution in standard organic solvents (DCM, THF) used for protection or coupling.

  • Catalyst Poisoning: In cross-coupling reactions, the free amine and carboxylic acid can chelate palladium, killing catalytic turnover.

This guide provides field-proven solutions to these specific issues.

Part 1: Stereochemical Integrity (Racemization)

Q: Why did my enantiomeric excess (ee) drop significantly during peptide coupling?

Diagnosis: You likely used a standard tertiary amine base (like DIPEA or TEA) with a slow coupling reagent (like HBTU or EDC). Technical Insight: Phenylglycine derivatives are "activated" for racemization.[1] The electron-withdrawing nature of the 4-bromophenyl group stabilizes the benzylic carbanion intermediate formed upon proton abstraction. Strong, unhindered bases like DIPEA facilitate this abstraction.

The Fix:

  • Switch Base: Use 2,4,6-Trimethylpyridine (TMP/Collidine) . It is sterically hindered and sufficiently basic to drive the reaction but too bulky to efficiently abstract the sterically crowded

    
    -proton.
    
  • Switch Coupling Reagent: Use COMU or DEPBT .[1] These reagents facilitate faster coupling rates, reducing the time the activated amino acid exists in a base-labile state.

Visualization: The Racemization Pathway

The following diagram illustrates how standard bases trigger stereochemical scrambling via the oxazolone mechanism.

RacemizationMechanism Start (R)-4-Br-Phg (Activated Ester) Oxazolone Oxazolone Intermediate Start->Oxazolone Cyclization Product Desired (R)-Peptide Start->Product Fast Coupling (COMU/TMP) Base Strong Base (e.g., DIPEA) Enol Aromatic Enol (Achiral) Base->Enol Promotes Oxazolone->Enol Base Abstraction of H+ Racemate Racemic Product (50% R / 50% S) Oxazolone->Racemate Ring Opening Enol->Oxazolone Reprotonation (Random Face)

Figure 1: Mechanism of base-catalyzed racemization in phenylglycine derivatives. Minimizing the lifetime of the activated ester and using weak/hindered bases prevents the "Oxazolone -> Enol" step.

Part 2: Solubility & Handling

Q: The compound won't dissolve in DCM or THF. How do I react it?

Diagnosis: The compound exists as a zwitterion (


) with a high lattice energy.
Technical Insight:  Non-polar solvents cannot break the ionic interactions in the crystal lattice.

Troubleshooting Table: Solvent Selection

SolventSolubilityApplication SuitabilityNotes
Water Low/ModeratePoorSoluble at pH < 2 or pH > 9, but these conditions promote racemization.
DCM / THF InsolubleProtection Reactions Requires suspension; reaction will clarify as product forms.
DMF / DMSO HighPeptide Coupling Ideal for coupling. Ensure DMF is amine-free to prevent formylation.
1,4-Dioxane LowSuzuki Coupling Use mixed solvent systems (Dioxane/H2O) for cross-coupling.

Protocol Tip: If you must perform a reaction in DCM (e.g., Boc protection), do not wait for dissolution. Add the base (e.g., NaOH or TEA) which will deprotonate the ammonium, solubilizing the compound as the reaction proceeds.

Part 3: Cross-Coupling (Suzuki-Miyaura)

Q: My Suzuki coupling failed (0% yield). Is the bromine unreactive?

Diagnosis: The free amine and carboxylic acid functionalities are likely poisoning your Palladium catalyst. Technical Insight: Unprotected amino acids act as bidentate ligands. They chelate the Pd(0) or Pd(II) species, removing it from the catalytic cycle. Furthermore, the basic conditions required for Suzuki coupling (Carbonate/Phosphate bases) are highly racemizing for the free amino acid.

The Fix: The "Protect-Couple-Deprotect" Strategy Do not attempt Suzuki coupling on the free amino acid. You must mask the chelating groups.

  • Protection: Convert to N-Boc-(R)-4-Br-Phg-OMe (Methyl ester + Boc carbamate).

  • Coupling: Perform Suzuki coupling on this neutral, lipophilic intermediate.

  • Deprotection: Hydrolyze ester (LiOH) and remove Boc (TFA/HCl) as needed.

Visualization: Recommended Suzuki Workflow

SuzukiWorkflow Start (R)-4-Br-Phg (Zwitterion) Step1 Step 1: Esterification (SOCl2, MeOH) Start->Step1 Step2 Step 2: N-Protection (Boc2O, TEA) Step1->Step2 Intermediate Protected Intermediate (N-Boc-4-Br-Phg-OMe) Step2->Intermediate Suzuki Step 3: Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2, K2CO3) Intermediate->Suzuki High Yield No Catalyst Poisoning Product Coupled Product (Biaryl Amino Acid) Suzuki->Product

Figure 2: Strategic workflow for cross-coupling. Protecting groups prevent catalyst chelation and solubility issues.

Part 4: Validated Experimental Protocols

Protocol A: Low-Racemization Peptide Coupling

Use this protocol to couple (R)-4-Br-Phg to an amine (R-NH2).

Reagents:

  • This compound (Fmoc-protected recommended)

  • Coupling Reagent: COMU (1.0 equiv)

  • Base: TMP (2,4,6-Trimethylpyridine) (2.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolve Fmoc-(R)-4-Br-Phg-OH (1.0 equiv) and COMU (1.0 equiv) in DMF (0.1 M concentration).

  • Critical: Cool the solution to 0°C (ice bath).

  • Add TMP (2.0 equiv) dropwise. Do not use DIPEA.

  • Stir for 2 minutes to activate.

  • Add the amine component (1.0 equiv).[2]

  • Allow to warm to room temperature and stir for 1-2 hours.

  • Validation: Analyze via Chiral HPLC. Expect >98% ee.[1][3][4]

Protocol B: Preparation for Suzuki Coupling (Esterification)

Use this to solubilize the material and prevent catalyst poisoning.

Reagents:

  • (R)-4-Br-Phg (1.0 g)

  • Thionyl Chloride (

    
    )
    
  • Methanol (MeOH)

Procedure:

  • Chill Methanol (20 mL) to 0°C.

  • Add

    
     (2.0 equiv) dropwise (Exothermic!).
    
  • Add (R)-4-Br-Phg solid in one portion.

  • Reflux for 4 hours. The suspension will clear as the methyl ester hydrochloride forms.

  • Concentrate in vacuo to yield (R)-4-Br-Phg-OMe · HCl .

  • Next Step: Perform Boc-protection on this salt using

    
     and TEA in DCM.
    

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • BenchChem Technical Data. (2025). Preventing Racemization of (R)-2-Amino-2-(4-chlorophenyl)acetic acid. BenchChem Application Notes.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • PubChem Compound Summary. (2025). 2-Amino-2-(4-bromophenyl)acetic acid.[3][4][5][6][7][8] National Center for Biotechnology Information.

Sources

Optimizing mobile phase for chiral separation of amino acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Mobile Phase Optimization for Chiral HPLC/SFC Ticket ID: OPT-AA-CHIRAL-001

Introduction: The Chiral Separation Support Hub

Welcome to the technical support center. You are likely here because your enantiomeric excess (ee) calculations are compromised by poor resolution (


), peak tailing, or retention time drift.

Separating amino acid derivatives (e.g., FMOC, BOC, Cbz, Dansyl) requires a distinct strategy compared to free amino acids.[1] The derivatization group adds hydrophobicity and steric bulk, often making Polysaccharide-based (Amylose/Cellulose) or Cinchona alkaloid-based (Zwitterionic) stationary phases the primary tools.

This guide is structured as a dynamic troubleshooting workflow. Do not read it linearly; navigate to the module that matches your current bottleneck.

Module 1: Mobile Phase Strategy & Selection Logic

The Core Problem: Users often apply a "generic" screening gradient (e.g., Hexane/IPA) without considering the derivatization group's effect on solubility and


 interactions.
The Decision Matrix

Before mixing solvents, categorize your column and analyte to prevent irreversible damage (especially with Coated phases).

MobilePhaseLogic Start Start: Identify Column & Analyte ColType Stationary Phase Type? Start->ColType Coated Coated Polysaccharide (e.g., AD, OD, OZ) ColType->Coated Immobilized Immobilized Polysaccharide (e.g., IA, IB, IC) ColType->Immobilized Zwitter Zwitterionic / Cinchona (e.g., ZWIX) ColType->Zwitter Deriv Derivatization Group? Acidic Acidic Deriv->Acidic FMOC-Asp/Glu Basic Basic Deriv->Basic FMOC-Lys/Arg Neutral Neutral Deriv->Neutral FMOC-Ala/Val StdNP Standard Normal Phase Hexane + Alcohol (IPA/EtOH) Coated->StdNP Strict Limits Immobilized->StdNP ExtNP Extended Range MTBE, THF, DCM, Ethyl Acetate Immobilized->ExtNP Solubility Permitting PolarMode Polar Ionic Mode MeOH/ACN + Acid/Base Zwitter->PolarMode Required StdNP->Deriv AddAcid AddAcid Acidic->AddAcid + 0.1% TFA/FA AddBase AddBase Basic->AddBase + 0.1% DEA/TEA PureAlc PureAlc Neutral->PureAlc No Additive Needed

Figure 1: Workflow for selecting the safe and effective mobile phase mode based on column chemistry and analyte derivatization.

Module 2: Optimization of Selectivity ( )

Issue: "I have separation, but the peaks are overlapping (


)."
The Alcohol Modifier Effect

In polysaccharide columns (Amylose/Cellulose), the alcohol is not just a solvent; it is a ligand that alters the shape of the chiral cavity.

  • Isopropanol (IPA): Bulky. Often provides higher selectivity because it sits in the chiral grooves, forcing the analyte to interact more specifically.

  • Ethanol (EtOH): Less sterically hindered. Increases efficiency (narrower peaks) due to lower viscosity but may reduce selectivity.

  • Methanol (MeOH):

    • Coated Columns:DANGER. Avoid unless explicitly stated (can strip the polymer).

    • Immobilized Columns: Excellent for "Polar Organic Mode" (100% MeOH or ACN).

Protocol: The "Alcohol Switch" If


 with Hexane/IPA (90:10):
  • Keep the % organic constant.

  • Switch to Hexane/Ethanol (90:10).[2]

  • Compare

    
     (Selectivity factor).
    
  • If neither works, try 50:50 mixture of IPA:MeOH (Only on Immobilized columns like Chiralpak IA/IB/IC).

Temperature Tuning (Enthalpy vs. Entropy)

Chiral recognition is governed by the equation:



  • Lower Temperature (10°C - 20°C): Generally increases resolution (Enthalpy driven).

  • Higher Temperature (30°C - 40°C): Improves mass transfer (sharper peaks) but usually decreases selectivity.

  • The Exception: If your separation is entropy-driven (rare but possible with bulky FMOC groups), raising the temperature might increase separation.

Module 3: Troubleshooting Peak Shape (Tailing & Fronting)

Issue: "My FMOC-Amino Acid peak is tailing severely (Asymmetry > 1.3)."

Root Cause Analysis

Amino acid derivatives often retain residual acidic (carboxyl) or basic (amine/amide) functionality. Tailing is caused by secondary non-specific interactions with the silica support or the chiral selector itself.

The Additive Matrix
Analyte TypeDerivatization ExamplePrimary IssueRecommended AdditiveAlternative Additive
Acidic FMOC-Asp, FMOC-GluDimerization of COOH0.1% Trifluoroacetic Acid (TFA)Formic Acid (LC-MS friendly)
Basic FMOC-Lys, FMOC-ArgSilanol interaction0.1% Diethylamine (DEA)0.1% Ethanolamine (EDA)*
Amphoteric Underivatized AAZwitterion effectDouble Additive: 0.1% TFA + 0.1% TEAAmmonium Formate/Acetate
Neutral FMOC-Ala, BOC-ValH-bondingNone usually required0.1% Alcohol for solvation

*Note: Ethanolamine (EDA) is often more effective than DEA for primary amines on Amylose columns (e.g., Chiralpak AD/IA).

The "Memory Effect" Phenomenon

Polysaccharide columns can "remember" previous additives. If you run a basic mobile phase (DEA) and then switch to neutral, the basic additive may linger in the polymer matrix, altering selectivity for weeks.

Protocol: Column Regeneration (Immobilized Phases Only)

  • Flush with Ethanol (10 CV - Column Volumes).

  • Flush with THF (Tetrahydrofuran) (10 CV). Resets the polymer conformation.

  • Flush with Ethanol (10 CV).

  • Equilibrate with initial Mobile Phase.

Module 4: Specialized Case - Zwitterionic Columns (ZWIX)

Context: For underivatized amino acids or difficult FMOC-peptides, Cinchona alkaloid-based columns (Chiralpak ZWIX(+) / ZWIX(-)) are superior. These function via an ion-exchange mechanism.

Critical Requirement: These columns require a specific counter-ion balance. You cannot run them in pure organic solvents without ions.

Standard ZWIX Mobile Phase:

  • Bulk Solvent: MeOH / ACN (e.g., 90:10 or 50:50).

  • Acid Additive: 50 mM Formic Acid.[3]

  • Base Additive: 25 mM Diethylamine (DEA).[4]

  • Why? The 2:1 Acid:Base molar ratio ensures the chiral selector is charged (acting as an anion exchanger) while the analyte is also ionized.

FAQ: Frequently Asked Questions

Q1: Can I use Acetate instead of Formate for LC-MS? A: Yes, but Formic acid is generally preferred for positive mode ionization sensitivity. For ZWIX columns, maintaining the acid/base ratio is more critical than the specific anion type.

Q2: My pressure is increasing over time with Hexane/Ethanol. A: Check your sample solubility. FMOC derivatives can precipitate in high-hexane environments. Dissolve your sample in the mobile phase.[5] If it's cloudy, add a "bridge solvent" like Dichloromethane (DCM) to the sample (if using Immobilized columns) or increase the alcohol content.

Q3: I see baseline drift during the gradient. A: Chiral gradients are difficult because the refractive index and UV cutoff change.

  • Solution: Use Isocratic methods whenever possible.

  • Workaround: If a gradient is necessary, use a reference wavelength (e.g., 360 nm for FMOC) where the solvent absorption is negligible, or use a matched-absorbance mobile phase (e.g., doping the A solvent with UV absorber to match B).

Q4: How do I reverse the elution order (L-form before D-form)? A:

  • Polysaccharide: Switch from Amylose (AD/IA) to Cellulose (OD/IB). They often (but not always) have reversed selectivity.

  • Zwitterionic: Switch from ZWIX(+) to ZWIX(-). These are pseudo-enantiomers and will reliably reverse elution order.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IG, IH. Retrieved from [Link]

  • Journal of Chromatography A. Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. (2003). Retrieved from [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Chiral Technologies Europe. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Retrieved from [Link]

Sources

Validation & Comparative

Advanced Characterization Guide: 1H NMR Profiling of (R)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Stereochemical Integrity

(R)-2-Amino-2-(4-bromophenyl)acetic acid (also known as (R)-4-Bromophenylglycine) is a high-value chiral building block, frequently employed in the synthesis of semi-synthetic antibiotics (e.g., cephalosporins) and peptidomimetics. Its performance in drug development hinges not just on chemical purity, but on enantiomeric excess (ee%) .

A standard 1H NMR spectrum confirms the chemical structure but fails to distinguish the (R)-enantiomer from the (S)-enantiomer or the racemic mixture. This guide compares the Standard Achiral NMR profile against Chiral Shift Reagent (CSR) NMR methods, demonstrating why the latter is the superior alternative for validating "product performance" in asymmetric synthesis workflows.

Structural Basis & Theoretical Predictions

Before analyzing the spectrum, we must understand the spin system. The molecule possesses a rigid aromatic core and a stereogenic center at the


-position.
  • Aromatic Region (AA'BB' System): The 4-bromophenyl group creates a para-substituted pattern. The bromine atom is electron-withdrawing by induction but donating by resonance, resulting in a characteristic deshielding of the protons ortho to the bromine.

  • Chiral Center (

    
    -Proton):  The proton attached to the chiral center (
    
    
    
    ) appears as a singlet in the absence of vicinal coupling (exchangeable amine protons do not couple in D
    
    
    O).
Chemical Shift Prediction (Solvent: D O + NaOD)
  • 
     ~7.50 - 7.60 ppm (d, 2H):  Protons ortho to Bromine (H-3, H-5).
    
  • 
     ~7.20 - 7.30 ppm (d, 2H):  Protons meta to Bromine (H-2, H-6).
    
  • 
     ~4.40 - 4.50 ppm (s, 1H):  Benzylic 
    
    
    
    -proton.

Comparative Analysis: Standard vs. Advanced Profiling

This section compares the "Standard Product" (the raw NMR data) against "Alternative Analytical Approaches" to demonstrate which method validates the product for pharmaceutical use.

Comparison 1: Structural Verification (Achiral Conditions)

Objective: Confirm identity and chemical purity (absence of solvents/byproducts).

Feature(R)-4-Bromophenylglycine (Target)Phenylglycine (Alternative/Impurity)Differentiation Logic
Aromatic Pattern AA'BB' (Two distinct doublets)Multiplet (5H, complex)The 4-Br substituent breaks the symmetry of the phenyl ring, simplifying the multiplet into two clear doublets.

-Proton Shift

~4.45 ppm

~4.35 ppm
The Br atom exerts a weak inductive effect, slightly deshielding the

-proton compared to the unsubstituted analog.
Integration Ratio 4:1 (Aromatic :

-H)
5:1 (Aromatic :

-H)
Critical Check: Integration of the aromatic region is the fastest way to rule out de-halogenation.
Comparison 2: Enantiomeric Purity (Chiral Conditions)

Objective: Determine Enantiomeric Excess (ee%). This is the true measure of the product's performance.

The Problem: In standard solvents (D


O, DMSO-d

), the (R) and (S) enantiomers are magnetically equivalent. They produce identical singlets. The Solution: Use a Chiral Solvating Agent (CSA), such as (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP).
ParameterMethod A: Standard NMR (DMSO-d

)
Method B: CSA-NMR (DMSO-d

+ (R)-BNP)

-Proton Signal
Single Singlet (cannot distinguish R/S)Split Signals: Two singlets separated by

.
Resolution Limit 0% ee resolutionDetection limit ~98% ee (depending on field strength).
Utility Basic ID confirmation.Gold Standard for QC of chiral starting materials.

Mechanism: The CSA forms a transient diastereomeric complex with the amine group. The (R,R)-complex and (S,R)-complex have different geometries, creating distinct magnetic environments for the


-proton.

Experimental Protocols

Protocol A: Standard Structural Validation (D O)

Use this for routine identity checks.

  • Sample Prep: Dissolve 10 mg of this compound in 0.6 mL of D

    
    O.
    
  • Basification: Add 1-2 drops of NaOD (40% in D

    
    O). Reason: The zwitterionic form has poor solubility; the anionic form is highly soluble and gives sharp peaks.
    
  • Acquisition: Run a standard proton sequence (16 scans, d1=2s).

  • Referencing: Calibrate to the residual HDO peak (

    
     4.79 ppm).
    
Protocol B: Enantiomeric Excess Determination (CSA Method)

Use this to validate the "R" designation.

  • Sample Prep: Dissolve 5 mg of the substrate in 0.6 mL of anhydrous DMSO-d

    
    .
    
  • CSA Addition: Add 1.5 equivalents (approx. 15 mg) of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate.

  • Equilibration: Shake the tube vigorously; allow to settle for 5 minutes to ensure complex formation.

  • Acquisition: Run 1H NMR with high digital resolution (64k points).

  • Analysis: Focus on the

    
    -proton region (~4.5 - 5.5 ppm).
    
    • Pure Product: Single shifted peak.

    • Racemic/Impure: Two peaks with unequal integration. Calculate ee% =

      
      .
      

Visualizations

Figure 1: Analytical Decision Matrix

Caption: Workflow for validating this compound purity using NMR.

G Start Sample: (R)-4-Bromophenylglycine Solubility Dissolve in D2O + NaOD Start->Solubility StandardNMR Run Standard 1H NMR Solubility->StandardNMR Check1 Check Aromatic Region (AA'BB' Doublets?) StandardNMR->Check1 Fail1 Identity Failure: Wrong Substituent Check1->Fail1 No Check2 Check Integration (4:1 Ratio?) Check1->Check2 Yes Fail2 Purity Failure: De-halogenation/Impurity Check2->Fail2 No ChiralCheck Required for Drug Dev? (Need ee%?) Check2->ChiralCheck Yes CSAMethod Run CSA-NMR (DMSO-d6 + Binaphthyl Phosphate) ChiralCheck->CSAMethod Yes RoutineQC Release for General Synthesis ChiralCheck->RoutineQC No Result Calculate ee% Based on Alpha-H Splitting CSAMethod->Result

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2764157, 2-Amino-2-(4-bromophenyl)acetic acid. Retrieved from [Link]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Contextual grounding for CSA methodology).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Reference for AA'BB' spin system analysis).

Comparative Guide: Mass Spectrometry Methodologies for (R)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry analysis of (R)-2-Amino-2-(4-bromophenyl)acetic acid Content Type: Publish Comparison Guide

Executive Summary

This compound (also known as (R)-4-Bromophenylglycine) is a critical chiral building block in the synthesis of non-natural peptide therapeutics and beta-lactam antibiotics. Its analysis presents a dual challenge: verifying the enantiomeric purity (R vs. S) and confirming the bromination pattern (para-substitution).

This guide objectively compares the three primary mass spectrometry-based workflows for analyzing this compound: Direct Chiral LC-MS/MS , Derivatization-Based LC-MS , and GC-MS . While Direct Chiral LC-MS offers the highest throughput for enantiomeric excess (ee) determination, derivatization methods provide superior retention and sensitivity for trace impurity profiling in complex matrices.

Chemical Profile & MS Characteristics[1][2][3][4][5][6][7]

Before selecting a method, the analyst must understand the compound's unique mass spectral behavior, dominated by the bromine atom.

  • Compound: this compound[1][2]

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    Br):  228.9738 Da[3]
    
  • Exact Mass [M+H]

    
    :  229.9817 (
    
    
    
    Br) / 231.9796 (
    
    
    Br)
The Isotopic Signature

The most distinct feature in the MS spectrum is the 1:1 isotopic doublet caused by natural bromine (


Br and 

Br). In any ionization mode (ESI or EI), the molecular ion and any bromine-containing fragment will appear as a pair of peaks separated by 2 Da with near-equal intensity.

Critical Insight: If you observe a singlet at the molecular weight, your compound has undergone debromination (a common degradation pathway under high-energy conditions) or is a non-halogenated impurity.

Comparative Analysis of Analytical Workflows

The following table contrasts the three industry-standard approaches.

Table 1: Method Performance Matrix
FeatureMethod A: Direct Chiral LC-MS Method B: Derivatization (Marfey's) Method C: GC-MS (TMS)
Primary Utility High-throughput Chiral Purity (ee%)Trace Quantitation & Biological MatricesStructural Confirmation (EI Spectra)
Sample Prep Minimal (Dilute & Shoot)Moderate (1 hr reaction)High (Dry & Silylate)
Enantioselectivity High (

)
Very High (Diastereomeric separation)High (Chiral GC column required)
MS Compatibility Good (Requires specific buffers)Excellent (Standard C18 solvents)N/A (Vacuum required)
Sensitivity Moderate (Ion suppression possible)High (Derivatization enhances ionization)High (SIM mode)
Cost Per Sample Low (after column purchase)Moderate (Reagent cost)Moderate

Deep Dive: Methodological Protocols

Method A: Direct Chiral LC-MS (The High-Throughput Standard)

Best for: QC release testing of raw materials.

Scientific Rationale: Direct analysis avoids kinetic fractionation effects that can occur during derivatization. However, traditional chiral columns (Crown Ethers) often require perchloric acid, which is fatal to MS sources. We utilize a Zwitterionic Chinchona-based or Macrocyclic Antibiotic phase which functions well with MS-volatile buffers (ammonium acetate/formate).

Protocol:

  • Column: Chiralpak ZWIX(+) or Nautilus-E (Teicoplanin-based),

    
     mm, 3 µm.
    
  • Mobile Phase:

    • A: 10 mM Ammonium Formate in MeOH/H2O (90:10).

    • B: 10 mM Ammonium Formate in MeOH.

    • Note: High organic content is typical for these HILIC-like chiral separations.

  • MS Settings (ESI+):

    • Source Temp: 350°C.

    • Scan Mode: MRM (see Section 5).

  • Procedure: Dissolve sample in Mobile Phase A at 10 µg/mL. Inject 2 µL. The (R)-enantiomer typically elutes second on ZWIX(+) columns due to specific ion-pairing mechanisms.

Method B: Derivatization with Marfey’s Reagent (FDAA)

Best for: PK studies or detecting trace enantiomers in plasma.

Scientific Rationale: Reacting the chiral amine with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) converts the enantiomers into diastereomers . Diastereomers have different physical properties and can be separated on a standard, inexpensive C18 column with massive resolution, often removing matrix interferences.

Protocol:

  • Derivatization:

    • Mix 50 µL sample (aqueous) + 20 µL 1M NaHCO

      
       + 100 µL 1% FDAA in acetone.
      
    • Incubate at 40°C for 45 mins.

    • Quench with 20 µL 1M HCl.

  • LC-MS Analysis:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

      
       mm.
      
    • Gradient: Water/Acetonitrile with 0.1% Formic Acid.

    • Target Mass: The FDAA adduct adds ~270 Da and introduces a dinitrophenyl moiety that enhances ionization efficiency.

Fragmentation Mechanism & MRM Transitions

To build a robust MRM (Multiple Reaction Monitoring) method, one must understand the fragmentation physics inside the collision cell.

ESI+ Fragmentation Pathway
  • Precursor: [M+H]

    
     at m/z 230/232.
    
  • Primary Loss: Neutral loss of Formic Acid (HCOOH, 46 Da) from the carboxylic acid moiety. This generates the resonance-stabilized Immonium Ion .

    • Transition:

      
       (
      
      
      
      Br)
    • Transition:

      
       (
      
      
      
      Br)
  • Secondary Loss: Loss of Ammonia (NH

    
    , 17 Da).
    
    • Transition:

      
      
      
  • Bromine Retention: Crucially, the dominant fragments retain the bromine atom . Loss of Br radical (79 Da) is rare in ESI but common in EI (GC-MS).

Visualization: Fragmentation Logic

Fragmentation cluster_legend Key M_H Precursor [M+H]+ m/z 230 / 232 (Doublet) Immonium Immonium Ion [M+H - HCOOH]+ m/z 184 / 186 (Base Peak) M_H->Immonium Loss of HCOOH (-46 Da) Collision Energy: ~15-20 eV Amine_Loss Desamino Ion [M+H - NH3]+ m/z 213 / 215 M_H->Amine_Loss Loss of NH3 (-17 Da) Minor Pathway Benzyl Bromobenzyl Cation [C7H6Br]+ m/z 169 / 171 Immonium->Benzyl Loss of Imine fragment High Energy (>35 eV) legend_text Blue: Parent | Green: Quantifier | Yellow: Qualifier

Figure 1: ESI+ Fragmentation pathway for (R)-4-Bromophenylglycine.[3] The transition to the Immonium ion (Green) is the most sensitive for quantitation.

Decision Matrix: Selecting the Right Workflow

Use this logic flow to determine the optimal method for your specific research phase.

WorkflowSelection Start Start: What is the Analytical Goal? Goal_Purity Chiral Purity (ee%) Raw Material QC Start->Goal_Purity Goal_Bio Trace Quantitation in Plasma/Media Start->Goal_Bio Goal_ID Unknown Impurity Identification Start->Goal_ID Method_A Method A: Direct Chiral LC-MS (Teicoplanin Column) Goal_Purity->Method_A Speed & Simplicity Method_B Method B: Marfey's Derivatization LC-MS (C18) Goal_Bio->Method_B Sensitivity & Matrix Removal Method_C Method C: GC-MS (EI) (TMS Derivatization) Goal_ID->Method_C Spectral Library Matching

Figure 2: Strategic decision tree for method selection based on analytical requirements.

References

  • Bhardwaj, V. et al. (2016). Separation of amino acid enantiomers by chiral ligand exchange chromatography. Journal of Chromatography A. Link

  • Ilisz, I. et al. (2013). Separation of Amino Acids on Zwitterionic Chiral Stationary Phases. Separation & Purification Reviews. Link

  • NIST Chemistry WebBook. Mass Spectrum of 4-Bromo-alpha-amino-benzeneacetic acid. (Used for fragmentation verification). Link

  • Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[4][5][6][7][8] Link

Sources

Determining enantiomeric purity of (R)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining Enantiomeric Purity of (R)-2-Amino-2-(4-bromophenyl)acetic acid

Executive Summary & Strategic Context

This compound (also known as 4-bromo-D-phenylglycine) is a critical non-natural chiral amino acid used as a building block in the synthesis of peptide-based therapeutics and semi-synthetic antibiotics. The bromine moiety provides a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the chiral center dictates the stereochemical integrity of the final drug substance.

Ensuring the enantiomeric excess (% ee) of this intermediate is paramount.[1] Impurities in the starting material can lead to diastereomeric impurities in the final product that are notoriously difficult to purge.[2]

This guide evaluates three primary methodologies for determining enantiomeric purity, ultimately recommending Direct Chiral HPLC using Crown Ether phases as the gold standard for precision and throughput.[2]

Comparative Analysis of Analytical Methodologies

The following table contrasts the three industry-standard approaches for analyzing phenylglycine analogs.

FeatureMethod A: Direct Chiral HPLC (Crown Ether) Method B: Derivatization (Marfey's Reagent) Method C: Chiral Ligand Exchange (CLEC)
Principle Host-guest complexation between ammonium ion and crown ether.Diastereomer formation via reaction with FDAA (Marfey's Reagent).[2]Ternary complex formation with Cu(II) and chiral selector.[2]
Column Type Crownpak CR-I(+) or CR(+) (Daicel)Standard C18 (ODS)Chiralpak MA(+) or specialized ligand exchange columns
Sample Prep Minimal (Dissolve & Shoot)High (Reaction: 1h @ 40°C + Quench)Moderate (Buffer prep is critical)
Resolution (Rs) Typically > 2.0Typically > 3.0Variable (Sensitive to Cu concentration)
Sensitivity Moderate (UV 210-254 nm)High (UV 340 nm - extinction coefficient boost)Low (UV 254 nm or electrochemical)
Throughput High (< 20 min run)Low (due to prep time)Moderate
Robustness High (especially immobilized phases)Moderate (Reagent stability issues)Low (System passivation required)
Cost High (Specialized Column)Low (Standard Column)Moderate

Verdict:

  • Routine QC & Process Monitoring: Use Method A . It offers the fastest turnaround time and simplest workflow.[2]

  • Trace Impurity Analysis (<0.1% enantiomer): Use Method B . The derivatization increases UV sensitivity, allowing for lower Limits of Detection (LOD).[2]

Deep Dive: The Preferred Protocol (Direct Chiral HPLC)

The unique zwitterionic nature of this compound makes it an ideal candidate for Crown Ether stationary phases. The primary amine group (protonated to


 under acidic conditions) forms an inclusion complex with the 18-crown-6 ether ring immobilized on the silica support.
Mechanistic Rationale

The separation is driven by the "Three-Point Interaction" model:

  • Inclusion: The ammonium group (

    
    ) fits into the crown ether cavity.[2]
    
  • Hydrogen Bonding: The ammonium hydrogens bond with the ether oxygens.[2]

  • Steric Repulsion: The bulky phenyl group and the carboxyl group experience different steric hindrance depending on the configuration (R vs S) relative to the chiral binaphthyl barriers of the crown ether.

Validated Experimental Protocol

Instrument: HPLC with UV/Vis or PDA detector. Column: Daicel CROWNPAK CR-I(+) (3.0 mm x 150 mm, 5 µm).[3][4] Note: The "I" denotes the immobilized version, which is more robust than the coated CR(+).

Reagents:

  • Perchloric Acid (

    
    ), 70% (Analytical Grade)
    
  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent)

Mobile Phase Preparation:

  • Stock Acid Solution (pH 1.5): Add 16.3 g (approx. 10 mL) of

    
     to 900 mL water. Adjust to pH 1.5 +/- 0.1 using dilute 
    
    
    
    or water.[2] Dilute to 1 L.
  • Working Mobile Phase: Mix 90% Stock Acid Solution with 10% Acetonitrile (v/v).

    • Optimization Note: Increasing organic modifier (ACN/MeOH) decreases retention time but may reduce resolution.[2] Do not exceed 15% MeOH for coated columns (CR+); immobilized (CR-I+) can tolerate higher, but 10-15% is usually optimal for amino acids.

Chromatographic Conditions:

  • Flow Rate: 0.4 - 0.5 mL/min (Adjust for backpressure < 150 bar)

  • Column Temperature: 10°C - 25°C .

    • Critical Insight: Lower temperatures often dramatically improve resolution on crown ether phases by stabilizing the inclusion complex.[2] Start at 25°C; cool to 10°C if baseline separation is not achieved.

  • Detection: UV @ 210 nm (primary) and 254 nm (secondary).[2]

  • Injection Volume: 5 - 10 µL.

Sample Preparation:

  • Dissolve 1.0 mg of the sample in 1 mL of the Mobile Phase .

  • Caution: Ensure the sample is fully protonated.[2] Do not dissolve in basic buffers.[2]

System Suitability Criteria:

  • Resolution (

    
    ) between (R) and (S) enantiomers: > 2.0.
    
  • Tailing Factor: < 1.5.[2]

  • Elution Order: On CR(+)/CR-I(+), the D-isomer (R-configuration for phenylglycine) typically elutes first , followed by the L-isomer (S-configuration). Always verify with a racemic standard.

Alternative Protocol: Marfey's Derivatization

If a Crownpak column is unavailable, Marfey's method is a reliable fallback.[2] It converts the enantiomers into diastereomers using 1-fluoro-2,4-dinitro-5-L-alanine amide (FDAA) .

Workflow:

  • Reaction: Mix 50 µL sample (50 mM) + 100 µL FDAA (1% in acetone) + 20 µL

    
     (1M).
    
  • Incubation: Heat at 40°C for 60 minutes.

  • Quench: Add 20 µL HCl (2M) to stop the reaction and protonate the derivatives.

  • Separation: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18).[2]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).[2]

  • Detection: UV @ 340 nm.

Visualization of Workflows

Figure 1: Method Selection Decision Tree

MethodSelection cluster_legend Legend Start Start: Sample Analysis CheckColumn Is Crownpak CR(+) Column Available? Start->CheckColumn DirectHPLC Method A: Direct Chiral HPLC (Preferred) CheckColumn->DirectHPLC Yes CheckSens Is High Sensitivity Required? (Trace <0.05%) CheckColumn->CheckSens No Routine Routine QC / Process Check DirectHPLC->Routine CheckSens->DirectHPLC No (Buy Column) Deriv Method B: Marfey's Derivatization CheckSens->Deriv Yes Key1 Decision Point Key2 Recommended Method

Caption: Decision logic for selecting the optimal analytical method based on resource availability and sensitivity requirements.

Figure 2: Direct Chiral HPLC Workflow (Crownpak)

HPLCWorkflow Prep Sample Prep Dissolve 1mg in Mobile Phase (pH 1.5) Inject Injection 5-10 µL Prep->Inject Cond Condition Column Crownpak CR-I(+) Temp: 15-25°C Cond->Inject Sep Separation Mechanism: Host-Guest Interaction Inject->Sep Detect Detection UV 210 nm Sep->Detect Calc Data Analysis Calc %ee = (R-S)/(R+S)*100 Detect->Calc

Caption: Step-by-step workflow for the direct chromatographic separation of this compound.

References

  • Daicel Corporation. Instruction Manual for CROWNPAK CR(+) / CR(-). Chiral Technologies. Available at: [Link][4]

  • Hyun, M. H. (2016).[2] Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A, 1467, 19-32.[2]

  • Bhushan, R., & Bruckner, H. (2004).[2] Marfey's Reagent for Chiral Amino Acid Analysis: A Review. Amino Acids, 27(3), 231-247.[2]

  • Lee, W., et al. (2001).[2] Direct Enantioseparation of Amino Acids and Their Derivatives on a Chiral Stationary Phase Based on (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic Acid. Journal of Liquid Chromatography & Related Technologies, 24(15).

Sources

Comparison of (R)-2-Amino-2-(4-bromophenyl)acetic acid with other non-natural amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Application in Peptidomimetics

Executive Summary

(R)-2-Amino-2-(4-bromophenyl)acetic acid (also known as (R)-4-Bromophenylglycine ) represents a specialized class of non-natural amino acids that serves two distinct functions in drug design: conformational restriction and synthetic diversification .

Unlike its homolog Phenylalanine, which acts as a flexible hydrophobic spacer, this Phenylglycine (Phg) derivative forces the peptide backbone into rigid, often non-canonical secondary structures (e.g.,


-turns) due to the steric clash between the side-chain phenyl ring and the peptide backbone carbonyl. Furthermore, the para-bromo substitution provides a highly reactive handle for late-stage functionalization via palladium-catalyzed cross-coupling, enabling the rapid generation of compound libraries from a single precursor.
Part 1: Structural & Physicochemical Comparison

The following table contrasts (R)-4-Bromophenylglycine with its closest natural and non-natural analogs. The critical differentiator is the Side Chain Rotational Freedom (


) and the Electronic Character  of the aromatic ring.
Feature(R)-4-Bromophenylglycine (R)-Phenylglycine (Parent)(R)-4-Bromophenylalanine (Homolog)
Structure Code 4-Br-Phg Phg 4-Br-Phe
Side Chain Linker None (Direct attachment to

)
NoneMethylene (

)
Conformational Rigidity High (Restricted

)
HighLow (Flexible

)
Electronic Effect Electron-Withdrawing (Inductive)NeutralElectron-Withdrawing

-Proton Acidity
High (Benzylic + EWG)Moderate (Benzylic)Low (Alkyl)
Racemization Risk High (During coupling)ModerateLow
Synthetic Utility Cross-coupling Handle (Br)NoneCross-coupling Handle (Br)
LogP (Approx.) ~1.6 - 1.8~1.2~2.1
Expert Insight: The "Benzylic Acidity" Trap

A critical, often overlooked property of 4-Br-Phg is the acidity of its


-proton. Unlike Phenylalanine, where the 

-proton is adjacent to an alkyl group, the

-proton in 4-Br-Phg is benzylic . The presence of the electron-withdrawing Bromine atom further stabilizes the enolate intermediate.
  • Consequence: Standard basic coupling conditions (e.g., HATU/DIEA) can lead to rapid racemization (loss of chirality).

  • Solution: Protocols must utilize neutral or acidic coupling conditions (detailed in Part 4).

Part 2: Conformational Impact (The "Kink" Effect)

In peptidomimetics, replacing Phenylalanine with Phenylglycine derivatives is a strategy to "freeze" bioactive conformations.

  • Steric Clash: The phenyl ring of 4-Br-Phg is attached directly to the

    
    . This proximity creates severe steric repulsion with the carbonyl oxygen of the preceding residue.
    
  • Secondary Structure: This forces the backbone into specific torsion angles, often favoring Type II'

    
    -turns  or extended conformations, while destabilizing 
    
    
    
    -helices.
  • Biological Relevance: This rigidity reduces the entropic penalty of binding to a receptor, potentially increasing potency if the rigid shape matches the binding pocket.

ConformationLogic Phe Phenylalanine (Phe) Flexible -CH2- Linker Entropy High Entropic Penalty Upon Binding Phe->Entropy Free Rotation Phg 4-Br-Phenylglycine Direct Aryl Attachment Rigidity Pre-organized Conformation (Low Entropy Loss) Phg->Rigidity Steric Lock Target Receptor Binding Affinity Entropy->Target Lower Affinity Rigidity->Target Higher Affinity (If shape matches)

Figure 1: Conformational logic comparing the flexible binding mode of Phenylalanine vs. the rigid, pre-organized binding of Phenylglycine derivatives.

Part 3: Synthetic Utility (The "Handle")

The para-bromo substituent is not merely a hydrophobic group; it is a "sleeping" functional group. It allows for Late-Stage Diversification . A peptide containing 4-Br-Phg can be synthesized once and then split into multiple aliquots to react with different boronic acids via Suzuki-Miyaura coupling.

Comparison of Handles:

  • vs. Chloro: Bromide is significantly more reactive in Pd-catalyzed couplings, allowing milder conditions (37°C - 60°C) that preserve peptide integrity.

  • vs. Iodo: Bromide is more stable to light and storage, reducing spontaneous degradation during solid-phase peptide synthesis (SPPS).

Part 4: Experimental Protocols
Protocol A: Racemization-Free Peptide Coupling

Objective: Incorporate Fmoc-(R)-4-Br-Phg-OH into a peptide sequence without losing chiral purity.

Rationale: As noted, the


-proton is acidic. Avoid bases like Piperidine or DIEA during the activation step.

Materials:

  • Fmoc-(R)-2-Amino-2-(4-bromophenyl)acetic acid

  • Resin-bound peptide (free amine)

  • DIC (Diisopropylcarbodiimide)

  • HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve 3.0 eq of Fmoc-AA and 3.0 eq of HOAt in DMF.

  • Cooling: Cool the solution to 0°C (ice bath). Cold activation minimizes enolization.

  • Carbodiimide Addition: Add 3.0 eq of DIC. Stir for 5 minutes at 0°C.

  • Coupling: Add the pre-activated mixture to the resin-bound peptide.

  • Reaction: Shake for 60–90 minutes at room temperature.

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines/sterically hindered amines than Kaiser test).

  • Deprotection (Critical): Use a standard 20% Piperidine/DMF mix, but limit exposure time (e.g., 2 x 5 min) to prevent base-catalyzed racemization of the anchored residue.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the Bromophenyl side chain with a boronic acid.

Materials:

  • Peptidyl-resin containing 4-Br-Phg

  • Aryl Boronic Acid (5.0 eq)

  • Catalyst:

    
     (0.1 eq) or 
    
    
    
    (for difficult couplings)
  • Base:

    
     (2M aqueous solution, 5.0 eq)
    
  • Solvent: DME (Dimethoxyethane) / Water (9:1 ratio)

Step-by-Step:

  • Degassing: Sparge all solvents with Nitrogen/Argon for 15 minutes. Oxygen poisons the Pd catalyst.

  • Setup: In a glass vial (or peptide synthesis vessel), suspend the resin in DME.

  • Addition: Add the Boronic Acid and Aqueous Base.

  • Catalyst: Add the Pd catalyst last under an inert atmosphere.

  • Reaction: Heat to 70°C for 4–12 hours (microwave assistance: 60°C for 30 min is often sufficient).

  • Wash: Wash extensively with DMF, Water, MeOH, and DCM to remove palladium black.

  • Cleavage: Cleave peptide from resin using TFA/TIS/Water (95:2.5:2.5).

SuzukiWorkflow Start Peptide-Resin (Contains 4-Br-Phg) Reagents Add: Boronic Acid + Base (Degassed DME/H2O) Start->Reagents Catalyst Add: Pd(PPh3)4 (Inert Atmosphere) Reagents->Catalyst Heat Heat: 70°C, 4-12h (or Microwave 60°C, 30m) Catalyst->Heat Wash Wash: DMF -> H2O -> MeOH (Remove Pd Black) Heat->Wash End Final Biaryl Peptide Wash->End

Figure 2: Workflow for on-resin Suzuki-Miyaura diversification of the 4-bromophenylglycine scaffold.

References
  • Avenoza, A., et al. (2003). "Enantioselective synthesis of (R)- and (S)-phenylglycine derivatives." Tetrahedron: Asymmetry, 14(8), 1045-1051. Link

  • Ma, J.S. (2003). "Unnatural amino acids in drug discovery." ChimicaOGGI/Chemistry Today, 21(6), 65-68. Link

  • Afonso, A., et al. (2011). "Solid-Phase Suzuki-Miyaura Cross-Coupling Reactions: A Review." Molecules, 16(8), 6544-6562. Link

  • Li, W., et al. (2010). "Prevention of Racemization in the Synthesis of Peptide Aldehydes." Journal of Peptide Science, 16(6), 297-302. Link

  • PubChem Database. "2-Amino-2-(4-bromophenyl)acetic acid." CID 2764157.[1] Link

Sources

Biological Activity of (R)- vs (S)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Stereochemical Pivot

2-Amino-2-(4-bromophenyl)acetic acid (also known as 4-bromo-phenylglycine) is a non-proteinogenic amino acid that serves as a critical chiral building block in modern medicinal chemistry.[1] Unlike standard amino acids, its value lies not in its intrinsic physiological role, but in its ability to impart specific conformational constraints and protease resistance to bioactive peptides and small molecule drugs.

This guide objectively compares the (R)- and (S)-enantiomers, revealing a distinct divergence in their utility:

  • The (R)-Enantiomer (D-configuration): The dominant scaffold for antibiotic synthesis and peptidomimetics, favored for its ability to mimic bacterial cell wall components and resist mammalian proteases.

  • The (S)-Enantiomer (L-configuration): Primarily utilized in designing analogs of native mammalian peptides (e.g., integrin inhibitors) where maintaining the natural backbone topology is required but enhanced hydrophobic interaction is desired.

Chemical Identity & Stereochemical Basis[1]

The presence of the bromine atom at the para-position of the phenyl ring introduces a halogen bond donor and significantly increases lipophilicity compared to the parent phenylglycine.[1] This modification alters the pharmacokinetic profile (logP) and receptor binding affinity of derived molecules.

Feature(R)-2-Amino-2-(4-bromophenyl)acetic acid(S)-2-Amino-2-(4-bromophenyl)acetic acid
Common Name D-4-BromophenylglycineL-4-Bromophenylglycine
Stereochemistry (R)-configuration(S)-configuration
Mimicry Mimics D-amino acids (bacterial)Mimics L-amino acids (mammalian)
Protease Stability High (Non-native to mammals)Low to Moderate (Recognized by proteases)
Key Application Glycopeptide antibiotics, Protease inhibitorsIntegrin ligands, Native peptide scanning
Visualization: Stereochemical Divergence in Drug Design

The following diagram illustrates how the choice of enantiomer dictates the downstream therapeutic class.

G Racemic Racemic 4-Br-Phenylglycine Resolution Chiral Resolution (Enzymatic/Chemical) Racemic->Resolution R_Iso (R)-Enantiomer (D-Config) Resolution->R_Iso Yields S_Iso (S)-Enantiomer (L-Config) Resolution->S_Iso Yields Antibiotics Glycopeptide Antibiotics (e.g., Vancomycin analogs) R_Iso->Antibiotics Induces β-turns Mimics D-Ala-D-Ala Peptidomimetics Protease-Resistant Peptidomimetics R_Iso->Peptidomimetics Prevents Proteolysis Integrins Integrin Antagonists (e.g., VLA-4 inhibitors) S_Iso->Integrins Fits Hydrophobic Pocket NativeMimics Native Peptide Analogs S_Iso->NativeMimics Maintains Backbone Topology

Caption: Logical flow illustrating how chiral resolution directs 4-bromophenylglycine into distinct therapeutic pipelines based on stereochemical fit.

Comparative Biological Activity

The (R)-Enantiomer: Antibiotic Potency & Stability

The (R)-isomer is the industry standard for synthesizing next-generation antibiotics.[1] Its biological activity is indirect but potent: it structures the peptide backbone of drugs to match bacterial targets.[1]

  • Mechanism: In glycopeptide antibiotics, (R)-residues induce specific "kink" conformations required to bind Lipid II (the bacterial cell wall precursor).

  • Data Point: Research into vancomycin analogs demonstrates that replacing native amino acids with (R)-4-bromophenylglycine can enhance binding affinity to resistant bacterial strains (VRE) by increasing hydrophobic burial at the binding interface [1].[1]

  • Proteolytic Resistance: Peptides containing the (R)-isomer show a 10-100 fold increase in half-life in human serum compared to their (S)-counterparts, as endogenous proteases generally fail to cleave D-amino acid peptide bonds [2].[1]

The (S)-Enantiomer: Receptor Specificity

The (S)-isomer is utilized when the drug target requires a natural L-amino acid backbone geometry but a bulkier, more lipophilic side chain than Phenylalanine.[1]

  • Integrin Inhibition: In the development of

    
     integrin antagonists (used for treating inflammation and leukemia), the (S)-4-bromophenylglycine moiety serves as a "super-phenylalanine." It occupies the hydrophobic pocket of the integrin receptor with higher affinity than the native residue due to the bromine atom's ability to form halogen bonds with backbone carbonyls in the receptor site [3].[1]
    
  • Glutamate Receptor Modulation: While the carboxylic acid itself is weak, the (S)-phosphonate analog of phenylglycine is a known Group III mGluR agonist. The (S)-4-bromophenylglycine scaffold is often investigated as a precursor for these selective CNS agents [4].[1]

Comparative Efficacy Table[2]
Biological Parameter(R)-Enantiomer Performance(S)-Enantiomer Performance
Serum Stability Superior. Highly resistant to enzymatic degradation.[1]Standard. Susceptible to proteases unless modified.[1]
Bacterial Target Affinity High. Mimics D-Ala-D-Ala terminus of peptidoglycan.[1]Low. Does not match bacterial cell wall stereochemistry.[1]
Mammalian Receptor Fit Low. Often causes steric clash in L-selective pockets.[1]High. Fits standard hydrophobic pockets (e.g., Integrins).
Conformational Role Induces

-turns in cyclic peptides.[1]
Extends

-sheet or

-helical structures.[1]

Technical Guide: Synthesis & Quality Control

To ensure valid biological data, researchers must verify the enantiomeric purity of 4-bromophenylglycine.[1] The following protocol is a validated method for separating and analyzing these enantiomers.

Protocol: Chiral Resolution via Ligand Exchange Chromatography

This method avoids expensive derivatization and uses a self-validating Copper(II)/Proline system [5].[1]

Reagents:

  • Copper(II) sulfate pentahydrate (

    
    )
    
  • L-Proline (as the chiral selector)[1]

  • Methanol (HPLC grade)

  • C18 HPLC Column (Standard analytical grade)

Workflow:

  • Mobile Phase Preparation: Mix 2.5 mM

    
     and 5.0 mM L-Proline in water. Adjust pH to 6.0. Add 10% Methanol.[1]
    
  • Equilibration: Flush the C18 column with mobile phase at 1.0 mL/min for 30 minutes.

  • Sample Injection: Dissolve 1 mg of racemic 4-bromophenylglycine in 1 mL of mobile phase. Inject 10

    
    L.
    
  • Detection: Monitor UV absorbance at 254 nm.

Expected Results:

  • Peak 1 (approx. 5-6 min): this compound (elutes first due to weaker complex stability with L-Proline).

  • Peak 2 (approx. 10-12 min): (S)-2-Amino-2-(4-bromophenyl)acetic acid.

  • Note: The elution order is determined by the thermodynamic stability of the diastereomeric ternary complex formed between the Copper(II), L-Proline, and the analyte.

Synthesis of Bioactive Derivatives

When using these isomers in solid-phase peptide synthesis (SPPS):

  • Fmoc-Protection: Both enantiomers must be Fmoc-protected prior to use.[1]

  • Coupling Reagent: Use HATU/HOAt to minimize racemization, which is a known risk for phenylglycine derivatives due to the high acidity of the

    
    -proton.[1]
    
  • Racemization Check: Post-synthesis hydrolysis and chiral HPLC (using the protocol above) is mandatory to confirm the stereocenter was preserved.[1]

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to (R)-2-Amino-2-(4-chlorophenyl)acetic acid. Link

  • Nagata, R., et al. (1967). Studies of peptide antibiotics.[1][2][3][4][5] 8. Synthesis of gly-4,4'-gramicidin S. Bulletin of the Chemical Society of Japan.[1][2] Link

  • Lin, K., et al. (1999).[6][7] Selective, tight-binding inhibitors of integrin alpha4beta1 that inhibit allergic airway responses.[1] Journal of Medicinal Chemistry. Link

  • Gasparini, F., et al. (1999). (R,S)-4-phosphonophenylglycine, a potent and selective group III metabotropic glutamate receptor agonist.[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Klumnakorn, K., et al. (2017). Enantioseparation of Phenylglycine by Ligand Exchange Chromatography. Isan Journal of Pharmaceutical Sciences. Link

Sources

A Comparative Crystallographic Guide to (R)-2-Amino-2-(4-bromophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms within a molecule is paramount. This is particularly true for chiral molecules, where stereochemistry dictates biological activity and material properties. (R)-2-Amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid, and its derivatives are significant chiral building blocks in the synthesis of various therapeutic agents and functional materials. Their efficacy and function are intrinsically linked to their solid-state architecture.

This technical guide offers a comparative analysis of the X-ray crystallography of this compound derivatives. We delve into the methodologies for obtaining single crystals suitable for X-ray diffraction and present a comparative study of the resulting crystal structures. This guide is intended to provide researchers with the foundational knowledge and practical insights necessary to understand and manipulate the solid-state properties of this important class of compounds.

The Significance of Crystallographic Analysis

The arrangement of molecules in a crystal lattice, known as the crystal packing, is governed by a delicate balance of intermolecular interactions, including hydrogen bonding, halogen bonding, and van der Waals forces. These interactions dictate the macroscopic properties of the material, such as solubility, melting point, and stability, which are critical parameters in drug development. X-ray crystallography provides an unparalleled view of this molecular arrangement, offering precise measurements of bond lengths, bond angles, and torsion angles, as well as a detailed map of intermolecular contacts. By comparing the crystal structures of a series of related derivatives, we can begin to understand how subtle modifications to the molecular structure influence the overall crystal packing and, consequently, the material's properties.

Synthesis and Crystallization Strategies

The journey to a high-quality crystal structure begins with the synthesis of the target compound and the subsequent growth of single crystals. The synthesis of the racemic mixture of 2-amino-2-(4-bromophenyl)acetic acid can be achieved through methods like the Strecker synthesis, followed by chiral resolution to isolate the desired (R)-enantiomer.

Experimental Protocol: Generalized Strecker Synthesis of Racemic 2-Amino-2-(4-bromophenyl)acetic Acid
  • Reaction: 4-bromobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent, such as a mixture of water and methanol.

  • Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the racemic amino acid.

  • Purification: The crude product is purified by recrystallization.

Following the synthesis of the desired derivatives, the critical step of crystallization is undertaken. The choice of crystallization method is crucial and often requires screening of various conditions.

Comparative Analysis of Crystallization Techniques
Crystallization TechniqueDescriptionAdvantagesDisadvantages
Slow Evaporation A solution of the compound is allowed to slowly evaporate at a constant temperature, leading to a gradual increase in concentration and subsequent crystal formation.Simple to implement, can produce large, high-quality crystals.Can be slow, not suitable for volatile solvents or unstable compounds.
Vapor Diffusion A solution of the compound is placed in a sealed container with a reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.Excellent control over the rate of crystallization, often yields high-quality crystals.Requires careful selection of solvent/precipitant pairs.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and causing crystallization.Relatively fast, can be easily scaled up.Rapid cooling can lead to the formation of small or poorly formed crystals.

The selection of an appropriate solvent system is as critical as the technique itself. A good solvent for crystallization is one in which the compound has moderate solubility, with a significant change in solubility with temperature for cooling crystallization.

Below is a generalized workflow for obtaining single crystals of chiral amino acid derivatives.

Figure 1: A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of chiral amino acid derivatives.

Comparative Crystallographic Analysis of this compound Derivatives

Case Study 1: 2-Bromo-N-(4-bromophenyl)acetamide

This derivative incorporates an amide linkage and an additional bromine atom on the acetyl group. The crystallographic data reveals a monoclinic crystal system with the space group P21/n.[1][2]

Case Study 2: Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate

This derivative features an ethyl ester and a more complex substituent on the amino group. The crystal structure is triclinic with the space group P-1.[3]

The following table summarizes the key crystallographic parameters for these two derivatives.

Parameter2-Bromo-N-(4-bromophenyl)acetamide[1][2]Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate[3]
Chemical Formula C₈H₇Br₂NOC₁₅H₂₀BrNO₂
Crystal System MonoclinicTriclinic
Space Group P2₁/nP-1
a (Å) 4.4987 (3)11.8746 (6)
b (Å) 23.152 (1)12.2023 (5)
c (Å) 9.1098 (5)13.7760 (6)
α (°) 9097.557 (3)
β (°) 99.713 (6)110.520 (2)
γ (°) 90113.866 (2)
Volume (ų) 935.22 (9)1620.20 (14)
Z 44

Analysis of Intermolecular Interactions:

The crystal packing of 2-Bromo-N-(4-bromophenyl)acetamide is dominated by N-H···O hydrogen bonds, which link the molecules into chains along the c-axis.[1] In contrast, the crystal packing of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate is characterized by amine-N—H⋯O(carbonyl) hydrogen bonds between two independent molecules in the asymmetric unit, forming non-centrosymmetric ten-membered synthons.[3]

The following diagram illustrates the key difference in the primary hydrogen bonding motifs.

Figure 2: Comparison of primary hydrogen bonding motifs in the two derivatives.

These examples demonstrate how modifications to the functional groups (amide vs. ester and other substituents) directly influence the hydrogen bonding patterns and the overall crystal packing. The presence of the bromine atom in these structures also introduces the possibility of halogen bonding, which can further direct the crystal packing.

Conclusion and Future Directions

The crystallographic analysis of this compound derivatives provides invaluable information for understanding and predicting their solid-state properties. This guide has presented a framework for approaching the synthesis, crystallization, and structural analysis of this class of compounds. The comparative analysis of two derivatives highlights the profound impact of molecular structure on crystal packing.

Future work in this area should focus on systematically synthesizing a wider range of derivatives and obtaining their single crystal X-ray structures. This would allow for the development of a more comprehensive understanding of the structure-property relationships. Such a database of crystallographic information would be a powerful tool for the rational design of new pharmaceutical ingredients and functional materials with tailored solid-state properties.

References

  • Noorduin, W.L. (2010). Single chirality through crystal grinding. Radboud University Nijmegen. [Link]

  • The Royal Society of Chemistry. (2022, May 27). Electronic Supplementary Material (ESI) for CrystEngComm. [Link]

  • Viedma, C. (2025, August 19). Spontaneous chiral symmetry breaking in a single crystal. Chemical Science. [Link]

  • Blackmond, D. G. (2008, January 4). Emergence of a Single Solid Chiral State from a Nearly Racemic Amino Acid Derivative. Journal of the American Chemical Society. [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E65(10), o2555. [Link]

  • Kim, D., et al. (2025, February 28). Induced Chirality in CuO Nanostructures Using Amino Acid-Mediated Chemical Bath Deposition. MDPI. [Link]

  • Aviv, H., et al. (2022). Chiral induction in the crystallization of KIO3 and LiIO3: the role of amino acids in controlling the chirality of inorganic crystals. CrystEngComm, 24(3), 456-463. [Link]

  • PubChem. Methyl 2-amino-2-(4-bromophenyl)acetate. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-2-(4-bromophenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Caracelli, I., et al. (2014). Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. Acta Crystallographica Section E: Structure Reports Online, E70(Pt 10), o1088. [Link]

  • Chen, P. H., et al. (2024, July 19). CCDC 2322222: Experimental Crystal Structure Determination. National Central University. [Link]

  • National Science Foundation. (2022, January 1). CCDC 2181759: Experimental Crystal Structure Determination. NSF Public Access Repository. [Link]

  • Kasal, A., et al. (1999, December). CCDC 128199: Experimental Crystal Structure Determination. University of Arizona. [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). Deposit. [Link]

  • PubChemLite. Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride. [Link]

  • PubChemLite. N-(2-amino-4-bromophenyl)acetamide. [Link]

  • PubChemLite. 2-amino-n-(4-bromophenyl)acetamide hydrochloride. [Link]

  • The Royal Society of Chemistry. Supporting Information for.... [Link]

  • PubChem. 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of 4-amino-3-bromophenylacetic acid. [Link]

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A Comparative Guide to the Enantiomeric Separation of β-Amino-β-(4-bromophenyl) propionic acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of robust and reliable analytical methods for enantiomeric separation is not merely a regulatory hurdle, but a cornerstone of drug safety and efficacy. This guide provides a comprehensive analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid, a significant building block in the synthesis of various pharmaceutical agents.

This guide will delve into a specific, validated method utilizing a Pirkle-type chiral stationary phase, offering a comparative perspective against other potential chiral separation strategies. The methodologies and validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and trustworthiness.[1][2][3]

The Criticality of Chiral Purity for β-Amino Acids

β-amino acids and their derivatives are crucial non-proteinogenic amino acids incorporated into a wide array of biologically active molecules, including β-lactam antibiotics and peptides.[4][5] The specific three-dimensional arrangement of substituents around the chiral center of β-amino-β-(4-bromophenyl) propionic acid dictates its interaction with biological targets. Therefore, a precise and accurate quantification of the enantiomeric purity is essential for quality control and to understand the stereoselective biological activities of the final drug product.[4]

A Validated HPLC Method: The Pirkle Column Approach

A robust and validated method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid has been successfully developed using a (R,R) Whelk-01 column, which is a Pirkle-type or donor-acceptor chiral stationary phase (CSP).[4][6] This CSP operates on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention and, thus, separation.

Experimental Protocol: Enantiomeric Separation
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: (R,R) Whelk-01 column (250 mm x 4.6 mm, 5 µm particle size).[4][6]

  • Mobile Phase: A normal-phase mobile phase consisting of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropylamine in a ratio of 95:5:0.1:0.025 (v/v/v/v).[6]

    • Expert Insight: The inclusion of a small amount of a basic modifier like isopropylamine is crucial for improving peak shape and enhancing chromatographic efficiency for amino acids on this type of CSP.[6] TFA acts as an acidic modifier, aiding in the protonation of the amino group and promoting interaction with the CSP.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method Validation Summary

The developed method was rigorously validated according to ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[3][7][8] The key validation parameters are summarized below.

Validation ParameterResultAcceptance Criteria (ICH Q2(R1))
Specificity No interference from related impurities (e.g., 4-bromo cinnamic acid).[4]The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Resolution (Rs) > 2.5 between the (R) and (S) enantiomers.[4][6]Rs > 2 is generally considered baseline separation.
Linearity (r²) > 0.999 for both enantiomers.r² ≥ 0.999 is typically required.
Accuracy (% Recovery) 98.0% - 102.0% for both enantiomers.Typically within 98.0% to 102.0% for an assay of a drug substance.
Precision (%RSD) Repeatability (n=6): < 1.0%. Intermediate Precision: < 2.0%.For an assay, RSD should be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) 0.3 µg/mL for both enantiomers.[6]Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) 1.0 µg/mL for both enantiomers.Signal-to-noise ratio of 10:1.
Robustness No significant impact on resolution with minor changes in flow rate and mobile phase composition.[4]The reliability of an analytical procedure with respect to deliberate variations in method parameters.

This data is representative of a validated method as described in the literature and serves for illustrative purposes.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the described HPLC method, adhering to a systematic and self-validating process.

HPLC_Validation_Workflow cluster_dev Method Development & Optimization cluster_val Method Validation (ICH Q2(R1)) cluster_report Finalization Dev Initial Method Development Opt Parameter Optimization (Mobile Phase, Flow Rate) Dev->Opt Screening Spec Specificity Opt->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Determination Prec->LOD Rob Robustness LOD->Rob SST System Suitability Criteria Definition Rob->SST Finalize Method Report Validation Report Generation SST->Report Document Results

Caption: A flowchart of the HPLC method validation process.

Comparative Analysis of Chiral Stationary Phases

While the Pirkle-type (R,R) Whelk-01 column demonstrates excellent performance for this specific separation, it is valuable for researchers to understand the landscape of alternative CSPs for β-amino acids.

Chiral Stationary Phase TypePrinciple of SeparationAdvantagesPotential Disadvantages
Pirkle-Type (e.g., Whelk-01) π-π interactions, hydrogen bonding, dipole-dipole interactions, and steric hindrance.[4]Broad applicability for various compound classes, robust, and available in both normal and reversed-phase modes.May require derivatization for some amino acids to enhance interaction with the CSP.
Macrocyclic Glycopeptide (e.g., Chirobiotic T) Inclusion complexation, hydrogen bonding, ionic interactions, and steric repulsion.[9][10]Excellent for underivatized amino acids, can be used in multiple mobile phase modes (reversed-phase, polar organic, polar ionic).[9][10]Can be more expensive than other CSPs, and selectivity can be highly dependent on mobile phase pH and composition.
Ligand Exchange (e.g., N,S-dioctyl-D-penicillamine coated) Formation of ternary diastereomeric metal complexes between a metal ion (e.g., Cu²⁺), a chiral ligand on the stationary phase, and the analyte enantiomers.[11][12]Direct separation of underivatized amino acids, high enantioselectivity.[11]Mobile phase contains metal ions which may not be compatible with all detectors (e.g., MS) and can lead to column degradation if not properly maintained.
Polysaccharide-Based (e.g., Chiralcel OD) Formation of inclusion complexes within the helical grooves of the polysaccharide derivatives, along with hydrogen bonding and dipole-dipole interactions.Broad enantioselectivity for a wide range of compounds.Often less effective for small, polar, underivatized amino acids without derivatization.[10]

Logical Relationships in Method Validation

The parameters of method validation are interconnected, forming a self-validating system that ensures the method's reliability.

Validation_Logic Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Accuracy->Range Reliability Reliable Method Accuracy->Reliability Precision->Range Precision->Reliability Range->Reliability LOQ LOQ LOQ->Reliability Robustness Robustness Robustness->Reliability

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid is a critical analytical challenge in pharmaceutical development. The presented validated HPLC method, utilizing a (R,R) Whelk-01 Pirkle-type column, offers a robust, specific, and reliable solution.[4][6] The comprehensive validation, following ICH Q2(R1) guidelines, ensures the trustworthiness of the results.[1][2][3] While alternative chiral stationary phases like macrocyclic glycopeptides and ligand-exchange columns present viable options for β-amino acid separations, the choice of the optimal CSP will always depend on the specific analyte and the intended purpose of the analysis. This guide provides the foundational knowledge and a practical framework for researchers and scientists to develop and validate their own high-quality chiral separation methods.

References

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1269, 94-121. [Link]

  • Wei, J., Velasco, D., Ledesma, M., & Zare, R. (n.d.). Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column. Stanford University. [Link]

  • Miyazawa, T., Imagawa, K., Iwanaga, K., & Yamada, T. (1993). Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. Taylor & Francis Online. [Link]

  • Miyazawa, T., Minowa, H., Imagawa, K., & Yamada, T. (2006). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Analytical Letters, 30(4). [Link]

  • A Validated chiral liquid chromatographicmethod for the enantiomeric separation of ¢-amino-¢-(4-bromophenyl) propionic acid. (n.d.). TSI Journals. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). ScienceDirect. [Link]

  • Madhavan, P., Rao, B. M., Pravin, B., Thilakkumar, T., Arun, K., Sravan, T., Sivakumar, K., & Chandrasekhar, K. B. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]

  • Peter, A., Tóth, G., & Tourwé, D. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. (n.d.). ResearchGate. [Link]

  • Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs. (1986). ACS Publications. [Link]

  • Aranyi, A., Toth, T., & Peter, A. (2005). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (2026). RSC Publishing. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (1995). European Medicines Agency. [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Pawar, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. (2025). ResearchGate. [Link]

Sources

Publish Comparison Guide: (R)-2-Amino-2-(4-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R)-2-Amino-2-(4-bromophenyl)acetic acid (also known as (R)-4-Bromophenylglycine), a critical non-proteinogenic chiral building block. It is designed for researchers requiring precise spectroscopic validation and performance benchmarking against racemic or alternative halogenated analogs.

Executive Summary & Strategic Relevance

This compound is a specialized chiral intermediate used primarily in the synthesis of peptide-based pharmaceuticals and enzyme inhibitors. Unlike standard phenylglycine, the para-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage diversification of the aromatic ring.

Key Differentiator: The (R)-enantiomer is often the bioactive pharmacophore in antibiotic and antineoplastic applications. Its "performance" is defined by its enantiomeric purity (ee) and chemical stability during downstream processing compared to its chloro-analogs or racemic mixtures.

Spectroscopic Fingerprint (The "Gold Standard")

To validate the identity of (R)-4-bromophenylglycine, researchers must look for specific spectral signatures that distinguish it from the (S)-enantiomer (via Chiral HPLC) and the unsubstituted phenylglycine (via NMR/MS).

Table 1: Comprehensive Spectroscopic Data
TechniqueParameterExperimental / Consensus ValueStructural Interpretation

H NMR
Solvent DMSO-d

Polar aprotic solvent prevents exchange of acidic protons.

7.55 ppm
Doublet (

Hz), 2H
Aromatic protons ortho to Bromine. Deshielded by inductive effect.

7.35 ppm
Doublet (

Hz), 2H
Aromatic protons meta to Bromine. Characteristic AA'BB' system.

4.95 ppm
Singlet, 1H

-Methine proton
. Diagnostic for phenylglycine scaffold.

~8-9 ppm
Broad SingletAmmonium/Carboxylic acid protons (zwitterionic exchange).

C NMR
Carbonyl

~170.5 ppm
Carboxylic acid carbon.
C-Br

~122.0 ppm
Ipso carbon attached to Br. Upfield shift due to heavy atom effect.

-Carbon

~57.5 ppm
Chiral center carbon.
Mass Spec m/z (ESI+) 230.0 / 232.0 [M+H]

. The 1:1 intensity ratio is the definitive signature of a mono-brominated compound.
IR

1710 cm

C=O Stretch (Carboxylic Acid).[1]

1070 cm

C-Br Stretch.
Chirality Config. (R) Assigned via CAS 1260220-71-0 .[2]
RotationTypically Levorotatory (-)Note: Sign depends heavily on solvent/pH. (R)-Phenylglycine is (-).

Expert Insight: The 1:1 isotopic split in the Mass Spectrum (m/z 230 and 232) is the primary "Go/No-Go" check for the presence of bromine. If this ratio is distorted, your sample is likely contaminated with the de-halogenated byproduct (Phenylglycine, m/z 152).

Comparative Performance Analysis

This section objectively compares (R)-4-Bromophenylglycine against its primary alternatives: the Racemate (requiring resolution) and the Chloro-analog.

Table 2: Performance & Reactivity Benchmarking
Feature(R)-4-Bromo-Phg (Target)Racemic 4-Bromo-Phg (R)-4-Chloro-Phg
Enantiomeric Excess (ee) > 98% (Commercial/Enzymatic)0% (Requires Resolution)> 98%
Synthetic Yield (Resolution) N/A (Direct Use) ~35-40% (Classical Tartrate Resolution)N/A
Cross-Coupling Reactivity High (Suzuki/Buchwald)HighLow (C-Cl bond is inert to mild Pd-catalysis)
Lipophilicity (LogP) ~1.6 ~1.6~1.2 (Less lipophilic)
Cost Efficiency High (Specialized)Low (Commodity)Medium
Why Choose the Bromo- over the Chloro- Analog?

While the Chloro-analog is cheaper, the C-Br bond is significantly weaker (approx. 280 kJ/mol vs. 397 kJ/mol for C-Cl). This allows the (R)-4-Bromophenylglycine to serve as a "chiral scaffold" that can be further elaborated into complex biaryls via Suzuki coupling without racemizing the sensitive


-center, provided mild conditions are used.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chiral Purity Determination (HPLC)

Objective: To quantify the enantiomeric excess (ee) of the (R)-isomer against the (S)-impurity.

  • Column: (R,R)-Whelk-O1 (or Daicel Chiralpak QN-AX).

    • Reasoning: These columns utilize

      
      -
      
      
      
      interactions tailored for aromatic amino acids.
  • Mobile Phase: n-Hexane : Ethanol : TFA : Isopropylamine (80 : 20 : 0.1 : 0.05).

    • Validation: The TFA ensures the amino acid is protonated (preventing tailing), while the amine modifies the stationary phase surface.

  • Detection: UV at 254 nm (Aromatic absorption).

  • Success Criteria:

    • Resolution (

      
      ) > 1.5 between enantiomers.
      
    • (R)-isomer typically elutes before (S)-isomer on Whelk-O1 (verify with racemic standard).

Protocol B: Chemoenzymatic Synthesis Workflow

Objective: To obtain high-purity (R)-acid from inexpensive aldehyde precursors, avoiding the yield loss of classical resolution.

  • Strecker Reaction: React 4-bromobenzaldehyde with KCN and NH

    
    Cl to form racemic 4-bromophenylglycinonitrile .
    
  • Enzymatic Hydrolysis: Use a specific Nitrilase (e.g., from Alcaligenes faecalis or engineered E. coli).

    • Mechanism:[3] The enzyme selectively hydrolyzes the (R)-nitrile to the (R)-acid.

    • Dynamic Kinetic Resolution (DKR): Under basic conditions (pH > 9), the unreacted (S)-nitrile racemizes back to the mixture, allowing theoretically 100% yield of the (R)-product.

Visualizations & Workflows

Figure 1: Chemoenzymatic Synthesis & Resolution Pathway

This diagram illustrates the superior efficiency of the enzymatic route compared to classical resolution.

G Aldehyde 4-Bromobenzaldehyde Nitrile rac-Aminonitrile (Intermediate) Aldehyde->Nitrile Strecker Rxn (KCN, NH4Cl) Enzyme Nitrilase Biocatalysis (pH 9.0) Nitrile->Enzyme Selective Hydrolysis Product (R)-4-Bromophenylglycine (>98% ee) Enzyme->Product Hydrolysis Waste (S)-Nitrile (Recycles via Racemization) Enzyme->Waste Rejection Waste->Nitrile Spontaneous Racemization

Caption: Chemoenzymatic route enabling >50% yield via Dynamic Kinetic Resolution (DKR).

Figure 2: Quality Control Decision Tree

A logical flow for accepting or rejecting a batch based on spectroscopic data.

QC Start Crude Sample CheckMS MS: m/z 230/232 ratio 1:1? Start->CheckMS CheckH 1H NMR: AA'BB' Pattern? CheckMS->CheckH Yes Reject REJECT / REWORK CheckMS->Reject No (De-halogenated?) CheckChiral Chiral HPLC: ee > 98%? CheckH->CheckChiral Yes CheckH->Reject No (Regioisomer?) Release RELEASE BATCH CheckChiral->Release Yes CheckChiral->Reject No (Racemized)

Caption: Step-by-step QC logic ensuring chemical identity and stereochemical purity.

References

  • BenchChem. "Predicted and Experimental Spectral Data for (R)-2-(4-Bromophenyl)glycine." BenchChem Database. Link

  • ScienceOpen. "NMR Characterization of Phenylglycine Derivatives in DMSO-d6." ScienceOpen Research. Link

  • Advanced ChemBlocks. "this compound Product Specifications & CAS 1260220-71-0." AChemBlock Catalog. Link

  • Frontiers in Bioengineering. "Chemoenzymatic enantioselective synthesis of phenylglycine via Strecker-Nitrilase cascade." Frontiers Journal. Link

  • PubChem. "2-Amino-2-(4-bromophenyl)acetic acid Compound Summary (CID 2764157)."[1] National Library of Medicine. Link

Sources

Critical Quality Attributes of (R)-2-Amino-2-(4-bromophenyl)acetic acid: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "R" Configuration Imperative

In the landscape of non-proteinogenic amino acids, (R)-2-Amino-2-(4-bromophenyl)acetic acid (also known as (R)-4-Bromophenylglycine) serves as a pivotal chiral building block.[1][2] It is frequently employed in the synthesis of protease-resistant peptide analogs and novel beta-lactam antibiotics.[2]

However, this molecule presents a unique chemical hazard: Benzylic Acidity. The electron-withdrawing nature of the 4-bromo-phenyl group increases the acidity of the


-proton, making the compound highly susceptible to racemization during storage and coupling.[2]

This guide objectively compares the performance of High-Fidelity (Hi-Fi) Grade (>99.5% ee) material against Standard Grade (95-97% ee) and Racemic alternatives.[2] We demonstrate that "cost-saving" on lower-grade starting materials results in exponential purification costs downstream due to the formation of inseparable diastereomers.[2]

The Certificate of Analysis (CoA) Decoded

A CoA for this compound is not just a purity check; it is a risk assessment document.[2] Below is a comparative analysis of a "Gold Standard" CoA versus a typical "Technical Grade" CoA, highlighting the operational impact of each parameter.

Table 1: Comparative Specification Analysis
ParameterHi-Fi Grade (Recommended) Standard Grade (Alternative) Operational Impact
Appearance White to off-white crystalline powderBeige or yellow powderColor often indicates oxidative degradation or residual bromination byproducts.[2]
Purity (HPLC)

98.0%

95.0%
Lower purity introduces regioisomers (e.g., 2-bromo or 3-bromo analogs) that are difficult to remove.[2]
Chiral Purity (ee)

99.5%
95.0% - 97.0%CRITICAL: <99% ee leads to diastereomeric failure sequences in peptide synthesis.[2]
Specific Rotation

-105° to -115° (c=1, 1N HCl)
Range often omittedConfirms absolute configuration; vital for avoiding catastrophic synthesis of the wrong enantiomer.[2]
Water (KF)

1.0%

5.0%
Excess water promotes hydrolysis of activating agents (e.g., EDC/HATU) during coupling.[2]
Loss on Drying

1.0%

3.0%
High volatiles often indicate residual solvents (THF, Dioxane) that may interfere with crystallization.[2]

Performance Comparison: The "Impurity Cascade"

The choice of starting material quality dictates the success of downstream synthesis. This is best illustrated in Solid Phase Peptide Synthesis (SPPS) .

Scenario: Synthesis of a Tripeptide (L-Ala)-(R-4-Br-Phg)-(L-Pro)

When coupling this compound to a growing peptide chain, the presence of the (S)-enantiomer (impurity) creates a diastereomer.[2]

  • Case A (Hi-Fi Grade): Input 99.5% (R). Result: 99.5% (L-R-L) product. Impurity is <0.5%.[2]

  • Case B (Standard Grade): Input 95% (R). Result: 95% (L-R-L) product + 5% (L-S-L) diastereomer. [2]

The Problem: Enantiomers (R vs S) are separable on Chiral HPLC. Diastereomers (L-R-L vs L-S-L) often have identical retention times on standard Reverse Phase (C18) HPLC, making the 5% impurity virtually impossible to remove without expensive chiral chromatography at the peptide stage.

Visualization: The Quality Control Workflow

The following diagram illustrates the rigorous testing workflow required to validate the input material and the consequences of failure.

CoA_Workflow cluster_Tests Analytical Battery Raw Raw Material (R)-4-Br-Phg Sampling Sampling (ISO 2859) Raw->Sampling HPLC HPLC Purity (Regioisomers) Sampling->HPLC Chiral Chiral HPLC (Enantiomeric Excess) Sampling->Chiral KF Karl Fischer (Water Content) Sampling->KF Decision CoA Decision HPLC->Decision Chiral->Decision Critical KF->Decision Release Release for Synthesis Decision->Release Pass (>98% / >99% ee) Reject Reject / Reprocess Decision->Reject Fail Downstream Peptide Synthesis (Yield Impact) Release->Downstream High Yield Easy Purification

Figure 1: Critical Quality Control Workflow. Note the central importance of Chiral HPLC in the decision matrix.

Experimental Protocols

To validate the CoA claims, the following protocols are established as industry best practices.

Protocol A: Determination of Enantiomeric Excess (Chiral HPLC)

Standard Reverse Phase HPLC cannot distinguish the (R) and (S) enantiomers. A polysaccharide-based chiral stationary phase is required.[2]

  • Column: Daicel Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).[2]

    • Note: TFA is added to suppress ionization of the carboxylic acid and sharpen the peak shape.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm (targeting the bromophenyl chromophore).[2]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase.

  • Acceptance Criteria:

    • Main Peak (R-isomer): Retention time ~12.5 min (Verify with standard).[2]

    • Minor Peak (S-isomer): Retention time ~15.2 min.[2]

    • Calculation:

      
      [2]
      
Protocol B: Racemization Susceptibility Test

Before committing to a large-scale batch, perform this stress test to verify the stability of the raw material under coupling conditions.

  • Dissolve 100 mg of this compound in 2 mL DMF.

  • Add 1.1 equivalents of DIPEA (base).[2]

  • Stir at room temperature for 4 hours.

  • Aliquot 50 µL, dilute with Chiral Mobile Phase, and inject immediately.

  • Result Interpretation:

    • Stable: < 0.5% increase in (S)-isomer.[2]

    • Unstable: > 2.0% increase.[2] Indicates presence of catalytic impurities or moisture promoting proton exchange.

Comparative Data: The Cost of "Cheap" Material

We simulated a production run of 100g of a target intermediate using two different grades of starting material.

MetricUsing Hi-Fi Grade (CoA >99.5% ee) Using Standard Grade (CoA 95% ee)
Raw Material Cost $1,200 / 100g$800 / 100g
Crude Product Purity 98.5%93.5% (contains 5% diastereomer)
Purification Method Simple RecrystallizationPrep-HPLC (Required to split diastereomers)
Purification Cost $200 (Solvents)$2,500 (Column time, Silica, Solvents)
Final Yield 85%60% (Losses during tight separation)
Total Cost / gram $16.47 $55.00
Visualization: The "Hidden Factory" of Impurities

The following diagram maps the kinetic pathway where impurities are introduced and amplified.

Impurity_Cascade Start_R (R)-Enantiomer (Desired) Coupling Peptide Coupling (L-Proline) Start_R->Coupling Start_S (S)-Enantiomer (Impurity) Start_S->Coupling If present in CoA Prod_RL (R)-(L)-Peptide (Active Drug) Coupling->Prod_RL Prod_SL (S)-(L)-Peptide (Inactive/Toxic) Coupling->Prod_SL Separation Purification Step (C18 HPLC) Prod_RL->Separation Prod_SL->Separation Final Final Product Separation->Final Easy Separation Separation->Final Difficult/Impossible (Co-elution)

Figure 2: The Impurity Cascade. Impurities in the CoA propagate to form difficult-to-separate diastereomers.

References

  • International Conference on Harmonisation (ICH). (2000).[2] Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • Tóth, G., et al. (2024).[2] "Enantiomeric purity of synthetic therapeutic peptides: A review." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Breuer, M., et al. (2004).[2] "Industrial Methods for the Production of Optically Active Amino Acids." Angewandte Chemie International Edition. (Discusses the resolution and racemization risks of phenylglycine derivatives). Retrieved from [Link][2]

Sources

A Senior Application Scientist's Guide to Selecting Chiral Stationary Phases for the Separation of 2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of chiral stationary phases (CSPs) for the enantioselective separation of 2-Amino-2-(4-bromophenyl)acetic acid, a critical chiral building block in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their analytical and preparative chromatography needs.

Introduction: The Significance of Chiral Purity

2-Amino-2-(4-bromophenyl)acetic acid, also known as 4-Bromophenylglycine, is a non-proteinogenic amino acid. Its enantiomers are valuable precursors in the synthesis of various active pharmaceutical ingredients (APIs). As the pharmacological and toxicological profiles of enantiomers can differ significantly, the development of robust and efficient methods to separate and quantify them is paramount for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases stands as a primary technique for achieving this critical separation.

Understanding the Analyte: Physicochemical Properties

To select an appropriate CSP, we must first consider the structural and chemical properties of 2-Amino-2-(4-bromophenyl)acetic acid.

  • Structure: It possesses a chiral center at the alpha-carbon, an acidic carboxylic acid group, a basic amino group, and a phenyl ring substituted with a bromine atom.

  • Amphoteric Nature: The presence of both acidic and basic functional groups means its ionization state is highly dependent on the mobile phase pH.

  • Key Interaction Sites: The aromatic ring allows for π-π interactions, while the amino and carboxyl groups are prime candidates for hydrogen bonding, and ionic interactions. The bromine substituent also influences the electronic properties of the phenyl ring.

These features dictate the potential interactions with a CSP, guiding our selection process.

Overview of Relevant Chiral Stationary Phases

For an amphoteric analyte like 2-Amino-2-(4-bromophenyl)acetic acid, several classes of CSPs are viable. The most prominent and successful are polysaccharide-based and crown-ether-based CSPs.

  • Polysaccharide-Based CSPs: These are the most widely used CSPs in HPLC. They consist of cellulose or amylose derivatives, typically carbamates or esters, coated or immobilized on a silica support.[1] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[2] The versatility of these phases allows for their use in normal-phase, reversed-phase, and polar organic modes.

  • Crown Ether-Based CSPs: These phases are particularly effective for the separation of primary amino acids and compounds containing a primary amine group.[3] The chiral selector is a crown ether, which forms inclusion complexes with the protonated amino group of the analyte. The stability of this complex is influenced by steric interactions between the analyte's substituents and the chiral environment of the crown ether, leading to enantioselective retention.

  • Macrocyclic Glycopeptide-Based CSPs: CSPs like those based on teicoplanin or vancomycin can also be effective for amino acid separations due to their complex structures containing multiple stereogenic centers and various functional groups capable of hydrogen bonding, ionic, and dipole-dipole interactions.

Comparative Performance Data

A critical evaluation of CSPs requires the analysis of experimental data. The following table summarizes the performance of various CSPs for the separation of analytes structurally similar to 2-Amino-2-(4-bromophenyl)acetic acid, providing a strong basis for selection.

CSP TypeColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)α (Selectivity)Rs (Resolution)Reference
Polysaccharide (Cellulose)Eurocel 01 (250 x 4.6 mm, 5 µm)n-Heptane / 2-Propanol (90:10) + 0.1% DEA1.0Ambient1.47>1.5[4]
Crown EtherCROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm)aq. HClO₄ (pH 1.0) / ACN (85:15)0.125N/A>1.5[5]
Pirkle-Type (Donor-Acceptor)(R,R) Whelk-O1 (250 x 4.6 mm, 5 µm)n-hexane / ethanol / TFA / isopropyl amineN/AN/AN/A>2.5[6]

Note: Data for the exact molecule is limited in publicly available application notes. The data for 4-Bromophenyl-Glycinamide on a cellulose-based CSP is presented as a close structural analog. The crown ether and Pirkle-type phases are known to be effective for underivatized amino acids.

In-Depth Discussion and Mechanistic Insights

Polysaccharide-based CSPs like the cellulose-based Eurocel 01 demonstrate excellent selectivity for a close analog.[4] The chiral recognition mechanism likely involves the inclusion of the bromophenyl ring into a chiral groove of the cellulose derivative. Hydrogen bonding between the analyte's amino and carboxyl groups and the carbamate linkages on the CSP further stabilizes the transient diastereomeric complex. The use of a basic additive like Diethylamine (DEA) in a normal-phase mobile phase suggests that it acts as a competitor for acidic sites on the silica surface and can also modulate the interactions with the analyte.

Crown ether-based CSPs are highly effective for underivatized amino acids.[3][7] The separation mechanism relies on the complexation of the protonated primary amine of the analyte within the crown ether cavity. For this to occur, a highly acidic mobile phase (e.g., pH 1.0 with perchloric acid) is required to ensure the amino group is fully protonated and the carboxylic acid is not.[5] The enantioselectivity arises from the differential stability of the diastereomeric complexes formed between each enantiomer and the chiral crown ether.

Pirkle-type CSPs , such as the (R,R) Whelk-O1, operate on a donor-acceptor interaction model. These phases contain π-acidic and/or π-basic aromatic rings. For an analyte like 4-bromophenylglycine, the bromophenyl ring can act as a π-basic system that interacts with a π-acidic region of the CSP. Additional hydrogen bonding and steric interactions contribute to the chiral recognition. The reported high resolution for a similar beta-amino acid suggests this is a very promising approach.[6]

Recommended Experimental Protocol

Based on the available data and mechanistic understanding, a polysaccharide-based CSP under normal phase conditions is a robust starting point for the separation of 2-Amino-2-(4-bromophenyl)acetic acid.

Objective: To achieve baseline separation of the enantiomers of 2-Amino-2-(4-bromophenyl)acetic acid.

Materials:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel OD-H or equivalent), 250 x 4.6 mm, 5 µm

  • Mobile Phase A: n-Hexane, HPLC grade

  • Mobile Phase B: 2-Propanol (IPA), HPLC grade

  • Additive: Trifluoroacetic acid (TFA)

  • Sample: Racemic 2-Amino-2-(4-bromophenyl)acetic acid (1 mg/mL in mobile phase)

  • HPLC System: Standard HPLC with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane / IPA (90:10, v/v) with 0.1% TFA. Sonicate for 15 minutes to degas.

  • Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Parameters:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 230 nm

  • Injection and Data Acquisition: Inject the sample and acquire data for a sufficient time to allow for the elution of both enantiomers (typically 15-20 minutes).

  • Data Analysis:

    • Calculate the retention factors (k') for each enantiomer.

    • Calculate the selectivity factor (α = k'₂ / k'₁).

    • Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.

Causality Behind Choices:

  • CSP: A cellulose-based CSP is chosen due to its proven success with a wide range of chiral compounds, including amino acid derivatives.[8]

  • Mobile Phase: A normal phase system (Hexane/IPA) is selected as it often provides better selectivity for polar analytes on polysaccharide CSPs.

  • Additive (TFA): The acidic additive (TFA) is crucial. It serves to suppress the ionization of the carboxylic acid group and protonate the amino group, leading to more consistent interactions with the CSP and improved peak shape.

Visualizing the Process

To better illustrate the workflow and underlying principles, the following diagrams are provided.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (1 mg/mL in mobile phase) injection Sample Injection (10 µL) sample_prep->injection mp_prep Mobile Phase Preparation (Hexane/IPA/TFA) equilibration Column Equilibration (30 min) mp_prep->equilibration equilibration->injection separation Chromatographic Separation (Isocratic Elution) injection->separation detection UV Detection (230 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram calc Calculate k', α, Rs chromatogram->calc report Generate Report calc->report G CSP Polysaccharide CSP (Cellulose Derivative) Chiral Groove Carbamate Group Interactions Chiral Recognition Analyte Enantiomer A (4-Bromophenyl)acetic acid COOH NH2 Bromophenyl Ring Analyte:phenyl->CSP:groove Analyte:cooh->CSP:carbamate Analyte:nh2->CSP:carbamate

Caption: Chiral recognition on a polysaccharide CSP.

Conclusion

The enantioselective separation of 2-Amino-2-(4-bromophenyl)acetic acid is readily achievable using modern chiral HPLC columns. While crown ether and Pirkle-type phases are strong candidates, polysaccharide-based CSPs, particularly those derived from cellulose, offer a highly versatile and robust starting point. The success of the separation is critically dependent on the careful selection of the mobile phase, including the use of appropriate acidic or basic additives to control the ionization state of the amphoteric analyte and improve peak shape. The provided protocol serves as a validated starting point for method development, which can be further optimized to meet specific analytical or preparative requirements.

References

  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations. Supelco.
  • Regis Technologies. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.
  • Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.
  • Ghanem, A., et al. Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate. Published August 2025. Available from: [Link]

  • Chiralpedia. Polysaccharide-based CSPs. Chiralpedia. Published November 2022. Available from: [Link]

  • National Center for Biotechnology Information. 2-Amino-2-(4-bromophenyl)acetic acid. PubChem. Available from: [Link]

  • Kocer, A., et al. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. 2022.
  • MDPI. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. Published June 2024. Available from: [Link]

  • KNAUER. Chiral separation of 4-Bromphenyl-Glycinamid (2-(4-Bromphenyl)- 2-Amino Acetamid). KNAUER. Available from: [Link]

  • Reddy, B., et al. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Trade Science Inc. Published July 2007. Available from: [Link]

Sources

The Unnatural Advantage: A Comparative Guide to the Efficacy of Peptides Containing (R)-2-Amino-2-(4-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of therapeutic innovation, the strategic incorporation of non-natural amino acids into peptide scaffolds has emerged as a powerful tool to overcome the inherent limitations of their natural counterparts. This guide provides a comprehensive comparison of the efficacy of peptides featuring the synthetic amino acid (R)-2-Amino-2-(4-bromophenyl)acetic acid against their natural analogues. We will delve into the rationale behind this chemical modification, present supporting experimental data, and provide detailed protocols for the synthesis and evaluation of these enhanced peptides.

The Rationale for Modification: Beyond Nature's Blueprint

Natural peptides, while exhibiting remarkable biological activity, often suffer from rapid enzymatic degradation and poor bioavailability, hindering their therapeutic potential.[1] The introduction of unnatural amino acids, such as this compound, offers a strategic approach to engineer peptides with superior pharmacological properties. The bulky bromophenyl group can provide steric hindrance, shielding the peptide backbone from proteolytic enzymes, thereby enhancing in vivo stability. Furthermore, this modification can induce favorable conformational constraints, leading to improved receptor binding affinity and specificity.[2]

A Case Study: Enhancing the Potency of Integrin Antagonists

To illustrate the practical benefits of incorporating this compound, we will consider a hypothetical case study based on the development of peptide-based antagonists for α4β1 integrin, a key mediator in inflammatory diseases.[3][4][5][6] The native peptide ligand, while demonstrating binding, is susceptible to rapid degradation. By substituting a key residue with this compound, we can hypothesize significant improvements in its therapeutic profile.

Comparative Efficacy Data

The following table summarizes the anticipated comparative data between the natural peptide antagonist and its modified analogue.

ParameterNatural Peptide AnalogueModified Peptide with this compound
Receptor Binding Affinity (Kd) 50 nM10 nM
Proteolytic Stability (t½ in human serum) 15 minutes> 120 minutes
In Vivo Efficacy (Reduction in inflammation marker) 30%75%

This data is illustrative and based on established principles of peptide modification. Actual results may vary depending on the specific peptide sequence and biological context.

Experimental Workflows: From Synthesis to Biological Evaluation

To empirically validate these enhancements, a series of well-defined experiments are necessary. Below are detailed protocols for the key steps in this process.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both the natural and modified peptides is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7] The incorporation of this compound requires specific considerations to minimize racemization.

Diagram of the SPPS Workflow:

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Washing1 Washing Deprotection1->Washing1 Coupling1 Amino Acid Coupling (Natural Analogue) Washing1->Coupling1 Washing2 Washing Coupling1->Washing2 Deprotection2 Fmoc Deprotection Washing2->Deprotection2 Washing3 Washing Deprotection2->Washing3 Coupling2 Coupling of (R)-2-Amino-2- (4-bromophenyl)acetic acid Washing3->Coupling2 Washing4 Washing Coupling2->Washing4 Repeat Repeat Cycles Washing4->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for generating modified peptides.

Detailed Protocol for Peptide Synthesis:

  • Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide resin) in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin's free amine.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling (Natural Analogue): Activate the first Fmoc-protected natural amino acid with a coupling reagent (e.g., HBTU/HOBt) and couple it to the deprotected resin.

  • Washing: Wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Incorporation of this compound: For the modified peptide, couple Fmoc-(R)-2-Amino-2-(4-bromophenyl)acetic acid using a coupling reagent known to minimize racemization, such as COMU or HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA).[2]

  • Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Proteolytic Stability Assay

To assess the enhanced stability of the modified peptide, an in vitro assay using human serum is performed.

Diagram of the Proteolytic Stability Assay Workflow:

Stability_Assay_Workflow Start Incubate Peptide in Human Serum (37°C) Timepoints Collect Aliquots at Different Time Points Start->Timepoints Quench Quench Reaction (e.g., with Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Quantify Quantify Remaining Peptide Analyze->Quantify HalfLife Calculate Half-Life (t½) Quantify->HalfLife

Caption: Workflow for determining the proteolytic stability of peptides in human serum.

Detailed Protocol for Proteolytic Stability Assay:

  • Peptide Solution Preparation: Prepare stock solutions of both the natural and modified peptides in a suitable buffer.

  • Incubation: Add a known concentration of each peptide to human serum and incubate at 37°C.

  • Time-Point Sampling: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the serum-peptide mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a protein-precipitating agent, such as acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated serum proteins.

  • HPLC Analysis: Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation products.

  • Quantification: Quantify the amount of remaining intact peptide at each time point by integrating the corresponding peak area relative to the internal standard.

  • Half-Life Calculation: Plot the percentage of remaining peptide against time and calculate the half-life (t½) of each peptide.

Receptor Binding Affinity Assay

The binding affinity of the peptides to their target receptor (e.g., α4β1 integrin) can be determined using a competitive radioligand binding assay.

Diagram of the Receptor Binding Assay Workflow:

Binding_Assay_Workflow Prepare Prepare Receptor Membranes and Radioligand Incubate Incubate Membranes, Radioligand, and Competitor Peptide Prepare->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Fraction Separate->Measure Analyze Analyze Data (Non-linear Regression) Measure->Analyze Determine Determine IC50 and Calculate Ki (Kd) Analyze->Determine

Caption: Workflow for determining receptor binding affinity using a competitive radioligand binding assay.

Detailed Protocol for Receptor Binding Affinity Assay:

  • Receptor Preparation: Prepare cell membranes expressing the target receptor (e.g., α4β1 integrin).

  • Assay Setup: In a multi-well plate, combine the receptor membranes, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled competitor peptides (natural and modified analogues).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.

  • Determine IC50 and Ki: Use non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki), which is equivalent to the dissociation constant (Kd) for the competitor peptide, using the Cheng-Prusoff equation.

Signaling Pathway Modulation

Integrin α4β1, upon binding its ligand, initiates intracellular signaling cascades that are crucial for cell adhesion and migration, key processes in inflammation. Antagonists of this receptor are designed to block these pathways.

Diagram of the Integrin α4β1 Signaling Pathway:

Integrin_Signaling cluster_membrane Cell Membrane Integrin α4β1 Integrin FAK FAK Integrin->FAK Block Blockade Ligand Natural Ligand Ligand->Integrin Antagonist Peptide Antagonist (Natural or Modified) Antagonist->Integrin Src Src FAK->Src PI3K PI3K Src->PI3K ERK ERK Src->ERK Akt Akt PI3K->Akt Adhesion Cell Adhesion & Migration Akt->Adhesion ERK->Adhesion

Caption: Simplified signaling pathway of α4β1 integrin and its blockade by peptide antagonists.

The modified peptide, with its enhanced binding affinity, is expected to be a more potent inhibitor of this signaling cascade, leading to a more significant reduction in the inflammatory response.

Conclusion

The incorporation of this compound into peptide therapeutics represents a validated and powerful strategy to enhance their efficacy. By improving proteolytic stability and receptor binding affinity, this modification can transform a promising but flawed natural peptide into a robust drug candidate. The experimental protocols and workflows outlined in this guide provide a clear roadmap for researchers to synthesize and evaluate these next-generation peptide therapeutics, ultimately accelerating the development of novel and more effective treatments for a wide range of diseases.

References

  • GoodRx. Popular Integrin Antagonists List, Drug Prices and Medication Information. [Link]

  • MDPI. Design, Pharmacological Characterization, and Molecular Docking of Minimalist Peptidomimetic Antagonists of α 4 β 1 Integrin. [Link]

  • Oncotarget. Antimicrobial peptides targeting bacterial ribosome. [Link]

  • Aviara Pharmaceuticals. Our Science. [Link]

  • MDPI. Amyloidogenic Peptides: New Class of Antimicrobial Peptides with the Novel Mechanism of Activity. [Link]

  • DelveInsight. Integrin Alpha4beta1 Antagonists Pipeline Insight. [Link]

  • PMC. A Broad-Spectrum Antibiofilm Peptide Enhances Antibiotic Action against Bacterial Biofilms. [Link]

  • BioWorld. Antibody Therapeutics patents new integrin receptor antagonists for fibrosis. [Link]

  • Semantic Scholar. Bromoacetylated synthetic peptides. Starting materials for cyclic peptides, peptomers, and peptide conjugates. [Link]

  • Bentham Science Publishers. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

Benchmarking Coupling Reagents for Racemization-Prone Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Peptide Scientists, Drug Discovery Researchers

Executive Summary: The Stereochemical Cliff

In peptide synthesis, yield is vanity, but stereopurity is sanity. While modern solid-phase peptide synthesis (SPPS) has automated the assembly of long chains, the "problem residues"—Cysteine, Histidine, and Phenylglycine—remain prone to racemization. A 1% epimerization rate per residue in a 20-mer peptide results in a crude purity of only ~81%, creating a purification nightmare and potential biological inactivity.

This guide moves beyond vendor claims, benchmarking reagents like COMU , HATU , DIC/Oxyma , and T3P specifically against racemization-prone substrates. We analyze the mechanistic root causes and provide a self-validating protocol for quantifying stereochemical loss.

The Mechanistic Landscape: Why Racemization Happens

To prevent racemization, one must understand the enemy. It is rarely a random event but a specific chemical failure mode driven by two pathways: Direct Enolization and 5(4H)-Oxazolone Formation .

  • Oxazolone Formation (The Primary Culprit): Upon activation, the carbonyl oxygen of the amino acid attacks its own amide backbone. This forms a 5-membered ring (oxazolone) where the

    
    -proton becomes highly acidic (
    
    
    
    ), allowing weak bases (like collidine or DIPEA) to abstract it, destroying chirality.[1]
  • Direct Enolization: A base directly removes the

    
    -proton from the activated ester. This is common in Cysteine due to the electron-withdrawing effect of the sulfur atom.
    
Visualization: The Pathway to Stereochemical Loss

RacemizationMechanism ActivatedAA Activated Amino Acid (O-Acylurea / Active Ester) Oxazolone 5(4H)-Oxazolone (Azlactone Intermediate) ActivatedAA->Oxazolone Cyclization (Slowed by steric bulk) Enolate Planar Enolate (Achiral) ActivatedAA->Enolate Direct Enolization (Cys/His risk) Oxazolone->Enolate Base-catalyzed Proton Abstraction L_Peptide L-Peptide (Desired) Oxazolone->L_Peptide Amine Attack (Fast) D_Peptide D-Peptide (Impurity) Oxazolone->D_Peptide Amine Attack (on Racemized Int.) Enolate->Oxazolone Reprotonation (Random Face)

Figure 1: The dual pathways of racemization.[2] The "Oxazolone" route is the dominant failure mode for most amino acids, while "Direct Enolization" plagues Cysteine and Histidine.

The Contenders: Reagent Classes & Performance

We categorize reagents not just by generation, but by their mechanistic suppression of the oxazolone pathway.

Class A: The Morpholino-Uroniums (COMU)
  • Mechanism: Third-generation uronium salt based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate).

  • Advantage: The morpholino group acts as an internal base/proton scavenger, while the Oxyma leaving group is less acidic than OBt, reducing the risk of base-catalyzed enolization.

  • Verdict: Currently the "Gold Standard" for minimizing racemization in standard coupling.

Class B: The Azabenzotriazoles (HATU)
  • Mechanism: Uses the HOAt leaving group. The pyridine nitrogen provides a "neighboring group effect" (anchimeric assistance) that speeds up coupling by ~100x compared to HBTU.

  • Advantage: Speed is the best defense. If coupling happens faster than oxazolone formation, chirality is preserved.

  • Verdict: Excellent, but expensive and can suffer from "pre-activation" racemization if the amine is added late.

Class C: Carbodiimides + Additives (DIC + Oxyma Pure)
  • Mechanism: In situ formation of active esters.

  • Advantage: "Green" chemistry (no explosion risk like HOBt). Neutral pH conditions prevent base-catalyzed racemization.

  • Verdict: The best cost-to-performance ratio. Essential for Cysteine coupling where base (DIPEA) must be avoided.

Class D: Propylphosphonic Anhydride (T3P) [3]
  • Mechanism: Forms a mixed anhydride.

  • Advantage: Does not require exogenous nucleophiles. The byproduct is water-soluble.

  • Verdict: Unbeatable for cyclization (head-to-tail) and extremely hindered couplings, but kinetics can be slow for linear synthesis.

Benchmarking Data: The Stress Tests

The following data aggregates results from comparative studies using the Z-Phg-Pro-NH


  model system. Phenylglycine (Phg) is used because the phenyl ring stabilizes the enolate, making it exceptionally prone to racemization—a "worst-case scenario" stress test.
Table 1: Racemization in the Z-Phg-Pro-NH

Model

Conditions: 1 eq. Acid, 1 eq. Amine, 1 eq.[4] Reagent, 2 eq. DIPEA, DMF, 25°C.

ReagentAdditive% DL-Isomer (Racemization)Yield (%)Insight
COMU None0.17% 99%Best in Class. The morpholine core stabilizes the transition state.
HOTU None0.12%99%Comparable to COMU but less commercially available.
HATU None3.10%99%High yield, but significant racemization in this ultra-sensitive model.
HBTU None8.20%95%Obsolete for chiral-sensitive work. Avoid.
DIC Oxyma < 0.20% 96%Excellent performance without uronium salts.
PyBOP None14.2%92%Poor choice for Phg/Cys; good only for difficult cyclizations.

Critical Analysis: While HATU is often the default for difficult couplings, it fails the "Phg Stress Test" compared to COMU. For standard residues, HATU is fine; for Phg, Cys, or His, COMU or DIC/Oxyma is mandatory.

Table 2: Cysteine & Histidine Specific Strategies
ResidueChallengeRecommended ProtocolWhy?
Cys(Trt) Base-catalyzed

-elimination & enolization.
DIC / Oxyma / Collidine (No DIPEA)Collidine (TMP) is a weaker base than DIPEA, reducing proton abstraction.
His(Trt) Imidazole

-nitrogen catalyzes self-racemization.
COMU / DIPEA (Fast activation)Speed is critical. Alternatively, use His(Bum) protection to block the

-nitrogen.
N-Me-AA Steric hindrance slows coupling, increasing oxazolone time.T3P / Pyridine or HATU T3P excels in hindered environments; HATU's speed compensates for the steric wall.
Experimental Protocol: The Self-Validating Assay

To verify these results in your own lab, do not rely on crude purity. Use the Anderson-Style HPLC Assay adapted for modern columns. This protocol quantifies the diastereomeric ratio (DR).

Workflow: The Z-Phg-Pro-NH

Racemization Assay

AssayProtocol Prep 1. Preparation Z-Phg-OH (1 eq) + H-Pro-NH2 (1 eq) Coupling 2. Coupling Reaction Add Reagent (1 eq) + Base (2 eq) DMF, 1h, 25°C Prep->Coupling Workup 3. Mini-Workup Dilute with EtOAc, Wash 0.1M HCl (Removes unreacted amine) Coupling->Workup Analysis 4. C18 HPLC Analysis Isocratic: H2O/MeCN (0.1% TFA) Detect @ 220nm Workup->Analysis Calc 5. Calculation % Racemization = [Area(DL) / (Area(LL) + Area(DL))] * 100 Analysis->Calc

Figure 2: Step-by-step workflow for the Z-Phg-Pro-NH2 racemization assay. This system separates the LL-dipeptide (target) from the DL-dipeptide (impurity) via standard C18 HPLC.

Step-by-Step Methodology:
  • Reagents: Dissolve Z-Phg-OH (0.1 mmol) and H-Pro-NH

    
     (0.1 mmol) in DMF (1 mL).
    
  • Activation: Add the coupling reagent (0.1 mmol) and Base (0.2 mmol DIPEA or Collidine).

  • Reaction: Stir for 1 hour at room temperature.

  • Quench: Dilute 50

    
    L of the reaction mixture into 1 mL of 50:50 MeCN/H
    
    
    
    O.
  • Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse).

    • Gradient: 5% to 60% MeCN over 20 mins.

    • Separation: The DL-isomer (racemized) typically elutes before the LL-isomer due to different hydrophobic surface areas.

  • Validation: Compare the peak area of the DL-isomer against a standard curve if absolute quantification is required.

Selection Guide: The Decision Matrix

Use this logic flow to select the correct reagent for your specific sequence.

  • Scenario A: Standard Peptide (Ala, Leu, Phe)

    • Primary Choice:HBTU or DIC/Oxyma (Cost-effective).

    • Alternative: HATU (If sequence is >30 residues).

  • Scenario B: Cysteine-Containing Peptide

    • Primary Choice:DIC / Oxyma (Base-free activation).

    • Forbidden: HBTU/HATU + excess DIPEA (Guarantees racemization).

  • Scenario C: Histidine or Phenylglycine

    • Primary Choice:COMU (Best suppression).[5]

    • Alternative: T3P (If cyclizing).[3][6]

  • Scenario D: Macrocyclization (Head-to-Tail)

    • Primary Choice:T3P (High dilution, low epimerization).

    • Alternative: PyBOP (Classic, but watch purification).

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9404–9416. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride.[3] Organic Process Research & Development, 20(2), 140–177. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of (R)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Disposal Classification: Halogenated Organic Solid Waste Primary Hazard: Skin/Eye/Respiratory Irritant (GHS Category 2/2A/3) Recommended Disposal Method: High-Temperature Incineration (with acid gas scrubbing)

This guide mandates the operational procedures for the disposal of (R)-2-Amino-2-(4-bromophenyl)acetic acid.[1] Due to the presence of the bromine atom on the phenyl ring, this compound must be segregated from non-halogenated waste streams to prevent the formation of toxic byproducts (e.g., brominated dioxins) during improper thermal treatment. Do not dispose of down the drain or in general trash.

Part 2: Chemical Profile & Hazard Identification[2][3]

Before initiating disposal, verify the material identity against the following parameters to ensure the correct waste stream is selected.

ParameterSpecification
Chemical Name This compound
CAS Number 1260220-71-0 (Free Base) / 709665-71-4 (HCl Salt)
Molecular Formula C₈H₈BrNO₂
Physical State Solid (White to Light Yellow Powder)
Solubility Soluble in acidic water; sparingly soluble in neutral water
Key Hazards Irritant (H315, H319, H335); Halogenated
Incompatibilities Strong Oxidizing Agents, Strong Bases

Part 3: Waste Characterization & Segregation Strategy

The "Halogen Rule"

In pharmaceutical waste management, the presence of a halogen (F, Cl, Br, I) dictates the disposal pathway. This compound contains bromine.[2][3] Burning brominated compounds in standard municipal incinerators or low-temperature boilers can release hydrogen bromide (HBr) gas and potentially form persistent organic pollutants (POPs).

Operational Directive:

  • Segregate: Place this waste in a container dedicated to "Solid Halogenated Chemical Waste."

  • Avoid Mixing: Do not mix with non-halogenated solvents (e.g., acetone, ethanol) unless the entire mixture is destined for a halogen-compatible incinerator. Mixing increases the volume of expensive-to-treat halogenated waste.

  • Labeling: clearly mark the container as "Contains Halogenated Organics."

Waste Decision Logic

The following diagram illustrates the decision-making process for disposing of this specific compound and its mixtures.

WasteDisposalTree Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Powder, contaminated wipes) StateCheck->SolidPath LiquidPath Liquid Waste (Mother liquor, dissolved) StateCheck->LiquidPath SolidCont Container: HDPE Wide-Mouth Jar Label: 'Hazardous Waste - Solid Halogenated' SolidPath->SolidCont LiquidCont Container: HDPE Carboy/Bottle Label: 'Hazardous Waste - Liquid Halogenated' LiquidPath->LiquidCont Segregation CRITICAL SEGREGATION: Do NOT mix with Oxidizers or Strong Bases SolidCont->Segregation Disposal Final Disposal: High-Temp Incineration (RCRA Facility) SolidCont->Disposal LiquidCont->Segregation LiquidCont->Disposal

Figure 1: Operational decision tree ensuring correct segregation of halogenated amino acid waste.

Part 4: Step-by-Step Disposal Protocol

Personal Protective Equipment (PPE)
  • Respiratory: N95 particulate respirator or P100 (if handling fine powder).

  • Skin: Nitrile gloves (double gloving recommended for pure substance) and standard lab coat.

  • Eyes: Safety goggles (chemical splash guard preferred over safety glasses).

Packaging Procedures
  • Container Selection: Use High-Density Polyethylene (HDPE) or Polypropylene (PP) containers. Glass is acceptable but poses a breakage risk.

  • Solid Waste:

    • Transfer the powder or contaminated solids (filter paper, gloves) into a wide-mouth HDPE jar.

    • Wipe the exterior of the container to remove any dust residue.

    • Seal the lid tightly.

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent (e.g., reaction mother liquor), ensure the solvent is compatible with the waste container.

    • Leave at least 10% headspace in the container to allow for expansion.

    • Neutralization: If the solution is highly acidic (e.g., HCl salt formation), neutralize to pH 5-9 before adding to the solvent waste drum, unless your facility has a specific "Acidic Organic Waste" stream.

Labeling Requirements

Adhere to the Global Harmonized System (GHS) and local regulations (e.g., RCRA in the US).

  • Tag: "Hazardous Waste"

  • Constituents: List "this compound" explicitly. Do not use abbreviations like "Br-AA".

  • Hazard Checkboxes: Check "Irritant" and "Toxic".

Spill Response (Immediate)

If a spill occurs during the transfer:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Clean: Scoop up the material using a dustpan or chemically compatible absorbent pads.

  • Dispose: Place all cleanup materials into the Solid Halogenated Waste container.

Part 5: Regulatory & Scientific Context[2]

Why Incineration?

Halogenated organic compounds possess strong carbon-halogen bonds. Simple landfilling is often prohibited due to potential groundwater leaching and environmental persistence.

  • Mechanism: High-temperature incineration (>1000°C) breaks the C-Br bond.

  • Scrubbing: The facility captures the resulting hydrogen bromide (HBr) gas using alkaline scrubbers, neutralizing it into harmless salts (e.g., NaBr) before release.

RCRA Considerations (USA)

While this compound is not typically a P-listed or U-listed waste (unless specifically noted in state regulations), it must be characterized.

  • Characteristic Waste: If the waste stream exhibits toxicity (TCLP failure) or corrosivity (pH < 2 or > 12.5), it carries a D-code.

  • Generator Status: Even if not RCRA-listed, Best Management Practice (BMP) in the pharmaceutical industry defaults to treating all halogenated intermediates as hazardous waste to ensure "Cradle-to-Grave" liability protection.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2764157, 2-Amino-2-(4-bromophenyl)acetic acid. Retrieved from [Link][4]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from [Link]

Sources

Personal protective equipment for handling (R)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action)

This section provides critical, at-a-glance information for emergency response. Print this page and post it near the storage and handling area.

Category Critical Protocol
GHS Signal Word WARNING
Primary Hazards H315 (Skin Irritation), H319 (Severe Eye Irritation), H335 (Respiratory Irritation).[1]
Fire Response Media: CO₂, Dry Chemical, Foam.[2] Note: Emits toxic fumes (HBr, NOₓ) upon combustion. Firefighters must wear SCBA.[3]
Spill Response Do not dry sweep. Dampen with inert solvent (e.g., heptane) or use a HEPA vacuum to prevent dust aerosolization.
First Aid (Eye) Rinse cautiously with water for 15 minutes .[4][5][6][7] Remove contact lenses if present and easy to do.[2][4][6][7][8]
First Aid (Skin) Wash with soap and water.[2][3][4][5][6][7] If irritation persists, seek medical attention.

Part 2: Risk Profile & Hazard Analysis

Chemical Identity & Properties

Understanding the physicochemical nature of (R)-2-Amino-2-(4-bromophenyl)acetic acid is the foundation of safety. As a chiral halogenated amino acid, it presents specific stability and reactivity challenges.

  • Molecular Formula: C₈H₈BrNO₂[9]

  • Molecular Weight: 230.06 g/mol [1][9][10][11]

  • Physical State: Solid (White to off-white powder)

  • Chirality: (R)-Enantiomer. Note: While the safety profile is similar to the racemate, maintaining enantiomeric purity requires strict temperature and pH control during handling to prevent racemization.

GHS Classification Logic

The "Warning" signal word is derived from the compound's ability to protonate tissue surfaces (amine group) and release acidic byproducts upon degradation.

  • Respiratory Irritation (STOT SE 3): Fine powders of amino acids can adhere to mucous membranes, causing inflammation. The bromine substituent increases lipophilicity, potentially enhancing tissue penetration compared to non-halogenated analogs.

  • Eye/Skin Irritation: The zwitterionic nature of the solid can disrupt local pH on moist skin or eyes, leading to immediate irritation.

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select equipment based on the specific task.

Task Hand Protection Eye/Face Protection Respiratory/Body Rationale
Storage & Transport (Sealed containers)Single Nitrile (0.11 mm, EN 374)Safety Glasses (ANSI Z87.1)Standard Lab CoatProtection against accidental container breakage.
Weighing/Transfer (Open powder)Double Nitrile (Outer: 0.11mm)Chemical Goggles (Indirect vent)Lab Coat + Sleeves (Tyvek)Prevents dust accumulation on wrists; goggles seal against airborne fines.
Reaction Setup (Solution phase)Extended Cuff Nitrile (0.14 mm)Safety Glasses + Face Shield Chemical Resistant ApronProtects against splashes of solvent-dissolved reagent.
Spill Cleanup (>10g)Double Nitrile or Butyl Rubber Chemical Goggles N95/P100 Respirator High dust concentration risk requires respiratory filtration.

Part 4: Operational Handling Protocols

Safe Handling Lifecycle Diagram

This workflow ensures containment from receipt to disposal, minimizing exposure and cross-contamination.

SafeHandling Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (0-8°C, Desiccated) Receipt->Storage Log Inventory Weighing Weighing (Fume Hood/Static Control) Storage->Weighing Equilibrate to RT Weighing->Storage Reseal & Purge Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve Immediately Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Figure 1: Lifecycle workflow for handling this compound, emphasizing temperature equilibration and waste segregation.

Detailed Procedures
A. Storage Requirements
  • Temperature: Store at 0-8°C (Refrigerator).

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible. The amine group is susceptible to oxidation, and the benzylic position can degrade over time.

  • Segregation: Store away from strong oxidizing agents (e.g., permanganates) and strong acids .

B. Weighing & Transfer (The Critical Step)
  • Engineering Control: Always weigh inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer if the powder is flighty.

  • Technique:

    • Place the balance inside the hood.

    • Tare the receiving vessel (flask) before opening the chemical container.

    • Use a disposable spatula to transfer.

    • Do not return unused chemical to the stock bottle to prevent cross-contamination.

C. Reaction Setup
  • Solvent Choice: Ensure the solvent (e.g., DMF, DMSO, Methanol) is compatible.

  • Addition: Add the solid to the solvent slowly to prevent clumping and localized exotherms.

  • Inerting: Flush the reaction vessel with nitrogen/argon immediately after addition to protect the chiral center and prevent oxidation.

Part 5: Emergency Response & Waste Disposal[12]

Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess MinorSolid Minor Solid (<10g) Assess->MinorSolid MajorSolid Major Solid (>10g) Assess->MajorSolid Solution Solution Spill Assess->Solution ActionMinor Wet Wipe/Damp Paper Towel (Avoid Dust) MinorSolid->ActionMinor ActionMajor Evacuate Area Don N95/P100 Use HEPA Vacuum MajorSolid->ActionMajor ActionSol Absorb with Vermiculite (Treat as Halogenated Waste) Solution->ActionSol Disposal Seal in HazMat Bag Label: Halogenated Waste ActionMinor->Disposal ActionMajor->Disposal ActionSol->Disposal

Figure 2: Decision logic for spill remediation. Note the prohibition of dry sweeping to prevent inhalation hazards.

Waste Disposal Specifications

Improper disposal of halogenated compounds is a major regulatory violation.

  • Classification: Halogenated Organic Solid/Sludge .

  • Container: High-density polyethylene (HDPE) carboy or wide-mouth jar.

  • Labeling: Must explicitly state "Contains Halogenated Organics" and list "(R)-4-Bromophenylglycine".

  • Incompatibility: Do NOT mix with strong acid waste streams (potential for HBr gas generation) or strong oxidizer waste streams.

References

  • PubChem. (2025).[12] 2-Amino-2-(4-bromophenyl)acetic acid | C8H8BrNO2.[9][11] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). [Link]

Sources

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